6-Bromopyrido[2,3-d]pyrimidin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromopyrido[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSVKHCROGKLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730376 | |
| Record name | 6-Bromopyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-89-5 | |
| Record name | 6-Bromopyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromopyrido[2,3-d]pyrimidin-2-amine: Properties, Synthesis, and Applications
Introduction: The Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a structural bioisostere of purines, this fused ring system is adept at interacting with a multitude of biological targets, including various kinases, which are pivotal in cell signaling pathways.[1][2] Its rigid structure provides a well-defined vector for substituent placement, enabling the fine-tuning of pharmacological activity. This guide focuses on a key derivative, 6-Bromopyrido[2,3-d]pyrimidin-2-amine, a versatile building block whose bromine handle allows for extensive synthetic diversification, making it an invaluable intermediate in the development of novel therapeutic agents.[3]
Core Identifiers and Chemical Structure
This compound is a stable, solid organic compound. Its fundamental identifiers are crucial for procurement, registration, and cross-referencing in experimental studies.
Chemical Structure:
Caption: 2D structure of this compound.
Table 1: Core Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 882670-89-5 | [4] |
| Molecular Formula | C₇H₅BrN₄ | [4] |
| Molecular Weight | 225.05 g/mol | [4] |
| MDL Number | MFCD12400822 | [4] |
| InChI Key | Not Available |
| SMILES | NC1=NC=C2C(C=C(Br)C=N2)=N1 |[4] |
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from supplier data and analysis of its structural analogues.
Table 2: Physicochemical Properties
| Property | Value / Observation | Rationale / Source |
|---|---|---|
| Physical State | Solid | Supplier Information |
| Melting Point | Not experimentally published. Expected to be >200 °C. | Similar fused heterocyclic amines often have high melting points due to crystalline packing and hydrogen bonding. |
| Boiling Point | Not applicable (decomposes) | Inferred from thermal stability of related compounds. |
| Solubility | Sparingly soluble in water. Soluble in DMSO, DMF. | The polar amine and nitrogen heterocycles suggest some polarity, but the fused aromatic system limits aqueous solubility. |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. |[4] |
Predicted Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum (predicted in DMSO-d₆) is expected to show distinct aromatic and amine signals.
-
Amine Protons (-NH₂): A broad singlet is anticipated around δ 6.5-7.5 ppm, which is exchangeable with D₂O.
-
Aromatic Protons (H5, H7): Two doublets are expected in the aromatic region (δ 8.0-9.0 ppm). The proton at the C7 position, being adjacent to the pyridine nitrogen, will likely be the most downfield signal. The proton at the C5 position will appear as a doublet coupled to the H4 proton (if present, though in this structure it is a bridgehead nitrogen). The two protons on the pyridine ring (H5 and H7) will appear as two distinct singlets or narrow doublets due to the large distance. For the related compound 2-Amino-6-bromopyridine, aromatic protons appear between δ 6.5-8.0 ppm.[5]
-
Pyrimidine Proton (H4): A singlet is expected for the proton on the pyrimidine ring, likely in the δ 8.5-9.5 ppm range.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will reflect the electron-deficient nature of the heterocyclic rings.
-
Quaternary Carbons: Carbons involved in the ring fusion and those bonded to nitrogen (C2, C4, C8a, C4a) will appear between δ 140-165 ppm.
-
Brominated Carbon (C6): The carbon attached to the bromine atom is expected to be shielded relative to other aromatic carbons, appearing around δ 110-125 ppm.
-
CH Carbons (C5, C7): These carbons will resonate in the aromatic region, typically between δ 120-145 ppm.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is primarily derived from the reactivity of its carbon-bromine bond. This site is an excellent handle for introducing molecular diversity through modern cross-coupling reactions.
Caption: Key cross-coupling reactions at the C6-bromo position.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-withdrawing nature of the fused pyrimidine and pyridine rings activates the C6-Br bond toward oxidative addition, a critical step in palladium-catalyzed cycles.[6]
-
Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating C-C bonds. Reacting this compound with various aryl or heteroaryl boronic acids (or esters) under palladium catalysis (e.g., Pd(PPh₃)₄) with a suitable base (e.g., K₂CO₃, K₃PO₄) allows for the synthesis of a diverse library of 6-arylpyrido[2,3-d]pyrimidines.[6][7] This approach is fundamental in structure-activity relationship (SAR) studies for kinase inhibitors.[8]
-
Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds, replacing the bromine atom with a primary or secondary amine.[9] The choice of palladium precursor and a specialized phosphine ligand (e.g., BINAP, XPhos) is critical for achieving high yields, especially given the potential for the substrate's own amino group and ring nitrogens to coordinate with the catalyst.[10][11] This reaction is key for introducing side chains that can modulate solubility or target specific amino acid residues in a protein's binding pocket.
Proposed Synthesis Protocol
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Methodology
This protocol is a scientifically grounded projection based on established chemical principles for analogous systems.
Step 1: Synthesis of 5-Bromo-2,3-diaminopyridine from 2,3-Diaminopyridine [14]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2,3-diaminopyridine (1.0 eq.) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Bromination: Prepare a solution of bromine (1.0 eq.) in glacial acetic acid. Add this solution dropwise to the cooled pyridine solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is ~8-9.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 5-Bromo-2,3-diaminopyridine.
Step 2: Cyclization to form this compound
-
Reaction Setup: Combine the crude 5-Bromo-2,3-diaminopyridine (1.0 eq.) with an excess of formamide (which serves as both reagent and solvent).
-
Cyclization: Heat the mixture to 180-200 °C for 4-6 hours. The formamide provides the necessary carbon atom to form the pyrimidine ring.
-
Isolation: Cool the reaction mixture to room temperature. Add water to precipitate the crude product.
-
Purification: Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery
The pyrido[2,3-d]pyrimidine scaffold is a mainstay in modern drug discovery, particularly in oncology. The 6-bromo-2-amino derivative is an ideal starting point for building libraries of potential drug candidates.
-
Kinase Inhibitors: Many marketed and investigational kinase inhibitors feature the pyrido[2,3-d]pyrimidine core. The 2-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The 6-position, where the bromine resides, points out towards the solvent-exposed region, making it a perfect site for introducing substituents that enhance potency and selectivity.[2] Patents frequently describe the use of 6-bromo intermediates to synthesize libraries of compounds for screening against cell proliferation disorders.[1][3]
-
Anticancer Agents: By modifying the 6-position, researchers can develop compounds that target specific cancer-related pathways. For instance, Suzuki coupling can introduce aryl groups that lead to potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a fume hood.[7]
-
Fire Safety: Keep the product and empty containers away from heat and sources of ignition.[7]
-
First Aid: In case of contact, wash the affected area immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[7]
References
- 1. WO1998033798A2 - Pyrido[2,3-d]pyrimidines and 4-amino-pyrimidines as inhibitors of cell proliferation - Google Patents [patents.google.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7456168B2 - 2-(pyridin-2-ylamino)-pyrido[2,3, d]pyrimidin-7-ones - Google Patents [patents.google.com]
- 4. 882670-89-5|this compound|BLD Pharm [bldpharm.com]
- 5. 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold
An In-Depth Technical Guide to 6-Bromopyrido[2,3-d]pyrimidin-2-amine
The pyrido[2,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry. As a bioisostere of purines and pteridines, this heterocyclic system serves as a foundational structure for a multitude of pharmacologically active agents.[1] Its unique arrangement of nitrogen atoms allows for a rich tapestry of hydrogen bonding interactions, making it an ideal candidate for engaging with biological targets such as protein kinases.[1][2] Derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4]
This guide focuses on a key intermediate in the synthesis of these complex molecules: This compound . The strategic placement of the bromine atom at the C6 position and the primary amine at the C2 position provides two orthogonal handles for chemical modification. The bromine atom is primed for transition-metal-catalyzed cross-coupling reactions, while the amino group can be readily functionalized through various amidation or alkylation pathways. Understanding the properties, chemistry, and handling of this building block is therefore critical for researchers and drug development professionals aiming to explore the vast chemical space of pyrido[2,3-d]pyrimidine derivatives.
Core Compound Identification and Physicochemical Properties
The fundamental identity and properties of this compound are summarized below. These data are essential for experimental design, reaction stoichiometry calculations, and proper storage.
| Property | Value | Source(s) |
| CAS Number | 882670-89-5 | [5][6] |
| Molecular Formula | C₇H₅BrN₄ | [5] |
| Molecular Weight | 225.05 g/mol | [5][7] |
| Canonical SMILES | C1=C2C(=NC(=N1)N)N=C(C=C2)Br | [5] |
| Purity | Typically ≥95% | [7] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
The Chemistry of Pyrido[2,3-d]pyrimidines: Synthesis and Application
The synthesis of the pyrido[2,3-d]pyrimidine core generally involves the construction of the pyridine ring onto a pre-existing, appropriately substituted pyrimidine.[2] A common approach utilizes 6-aminopyrimidines, which are activated toward electrophilic substitution at the C5 position.[2]
General Synthetic Strategy
One of the most prevalent methods involves the reaction of a 6-aminouracil derivative with a 1,3-dicarbonyl compound or its equivalent.[2][8] This acid-catalyzed condensation and subsequent cyclization efficiently forms the fused bicyclic system. The specific synthesis of this compound would involve starting materials bearing the requisite 2-amino and 6-bromo functionalities on the pyrimidine precursor or introducing them at a later stage.
Role as a Versatile Chemical Intermediate
This compound is not typically an end-product but rather a crucial building block. Its utility stems from its bifunctional nature, allowing for sequential or orthogonal diversification to build libraries of potential drug candidates.
-
The C6-Bromo Position: This site is ideal for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the exploration of substituents that can occupy specific pockets in a target enzyme's active site.
-
The C2-Amino Position: This primary amine can be acylated, alkylated, or used in reductive amination to append a wide variety of side chains. These modifications are often crucial for modulating solubility, cell permeability, and target engagement.
The pyrido[2,3-d]pyrimidine scaffold, accessed through intermediates like this one, is central to the development of inhibitors for several key drug targets.[3]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To illustrate the practical application of this compound, the following section details a robust, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This is a foundational technique for adding molecular complexity at the C6 position.
Objective: To synthesize a 6-Aryl-pyrido[2,3-d]pyrimidin-2-amine derivative.
Causality of Component Selection:
-
Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency in coupling aryl bromides, stability, and tolerance of various functional groups. The dppf ligand provides the right balance of electron density and steric bulk to facilitate both oxidative addition and reductive elimination steps.
-
Base: K₂CO₃ is a moderately strong inorganic base, sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups on either coupling partner.
-
Solvent System: A mixture of an organic solvent (like Dioxane or DME) and water is critical. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired Arylboronic Acid (1.2-1.5 eq.), and Potassium Carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the palladium catalyst, which would render it inactive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Palladium Catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio) via syringe. The solution should be sparged with inert gas for 15-20 minutes prior to use to remove dissolved oxygen.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the required time (2-24 hours).
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 6-Aryl-pyrido[2,3-d]pyrimidin-2-amine.
Safety, Handling, and Hazard Information
As with any laboratory chemical, proper handling of this compound is paramount for researcher safety. The information below is derived from representative Safety Data Sheets (SDS) for compounds with similar structures and hazards.[9][10][11]
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity | H301/H311: Toxic if swallowed or in contact with skin.[9] P264: Wash skin thoroughly after handling.[9] P270: Do not eat, drink or smoke when using this product.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |
| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] P271: Use only outdoors or in a well-ventilated area. |
| First Aid | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[9] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11] General: Show the safety data sheet to the doctor in attendance.[9] |
Personal Protective Equipment (PPE): Always use this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
Conclusion
This compound is a high-value building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its defined structure and bifunctional nature provide a reliable platform for creating diverse chemical libraries targeting a range of diseases. A thorough understanding of its properties, coupled with mastery of modern synthetic techniques and a commitment to safe laboratory practices, empowers researchers to fully leverage this scaffold in the pursuit of novel drug discovery.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 882670-89-5|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 882670-89-5 [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Synthesis of 6-Bromopyrido[2,3-d]pyrimidin-2-amine starting materials
An In-depth Technical Guide to the Synthesis of 6-Bromopyrido[2,3-d]pyrimidin-2-amine: Starting Materials and Core Methodologies
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2] This nitrogen-rich bicyclic system is a key structural motif in a multitude of pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Its structural resemblance to purines allows it to function as an effective mimic in biological systems, often acting as a competitive inhibitor for enzymes such as kinases and dihydrofolate reductase (DHFR).[1]
Within this important class of molecules, this compound serves as a crucial and versatile intermediate. The bromine atom at the 6-position provides a reactive handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide provides a detailed examination of the prevalent synthetic routes, key starting materials, and step-by-step protocols for the preparation of this valuable building block.
Strategic Approach: Retrosynthetic Analysis and Synthetic Pathways
The synthesis of the pyrido[2,3-d]pyrimidine core is most commonly achieved by constructing the pyridine ring onto a pre-existing, appropriately substituted pyrimidine. This is generally referred to as the "pyrimidine-first" approach. The electron-donating amino groups on the pyrimidine ring activate the C5 position for electrophilic attack, which is the key step in the pyridine ring annulation.[4]
A logical retrosynthetic pathway for This compound (I) involves a late-stage bromination of the parent heterocycle, Pyrido[2,3-d]pyrimidin-2-amine (II) . This precursor can, in turn, be disconnected to reveal a key pyrimidine starting material, 2,4,6-Triaminopyrimidine (III) , and a three-carbon synthon required for the pyridine ring formation.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Pyridopyrimidine Derivatives
Introduction
Pyridopyrimidines are a class of bicyclic heterocyclic compounds formed by the fusion of a pyridine and a pyrimidine ring.[1] Depending on the position of the nitrogen atom in the pyridine ring and the fusion pattern, four primary isomers exist: pyrido[2,3-d]-, pyrido[3,4-d]-, pyrido[4,3-d]-, and pyrido[3,2-d]pyrimidines.[1] This structural motif is of significant interest in medicinal chemistry as it is a "privileged scaffold," appearing in numerous biologically active molecules and approved therapeutics.[1][2] The versatility of the pyridopyrimidine core allows for diverse substitutions, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]
Many pyridopyrimidine derivatives function as kinase inhibitors by competing with ATP at the active site or binding to an allosteric site of enzymes crucial for cellular signaling pathways.[1][4] Notable examples include Palbociclib, a CDK4/6 inhibitor for breast cancer treatment, and Vistusertib, an mTOR inhibitor investigated for various cancers.[1] This guide provides a comprehensive overview of the core physical and chemical properties of pyridopyrimidine derivatives, their synthesis and characterization, and the relationship between their structure and biological function, offering a critical resource for researchers in drug discovery and development.
Physicochemical Properties: The Foundation of Pharmacokinetics
The physicochemical properties of pyridopyrimidine derivatives are paramount as they directly influence their absorption, distribution, metabolism, and excretion (ADME) profile, which is a key determinant of a drug's efficacy and safety. Properties such as solubility, lipophilicity, and ionization state (pKa) govern how a molecule behaves in a biological system.
Key Influencing Factors:
-
Substituent Effects: The nature and position of functional groups dramatically alter the molecule's properties. For instance, hydrogen bond donors and acceptors can significantly increase melting points and aqueous solubility.[5]
-
pH: The ionization state, and therefore solubility and membrane permeability, is highly dependent on the pH of the surrounding environment.[6]
-
Crystal Packing: The arrangement of molecules in the solid state can affect melting point and dissolution rate.
Data Summary of Representative Pyridopyrimidine Derivatives:
The following table summarizes key physicochemical data for a selection of pyridopyrimidine derivatives. It is important to note that these values are highly dependent on the specific side chains attached to the core scaffold.
| Compound Type/Example | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility | Ref. |
| Pyrido[3,2-d]pyrimidine (Parent) | C₇H₅N₃ | 131.14 | Not specified | Not specified | [7] |
| 2-Ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one | C₁₁H₁₃N₃O | 203.25 | 133-136 | Soluble in DMSO | [8] |
| 4-Amino-6-(4-hydroxyphenyl)-2-sulfanyl-tetrahydropyrimidine-5-carbonitrile | C₁₁H₁₀N₄OS | ~246.29 | Not specified | Soluble in Methanol | [5] |
| 2-Amino-4,6-bis(4-chlorophenyl)nicotinonitrile Derivative | C₂₄H₁₉ClN₄O₃ | 446.89 | 168 | Soluble in DMF | [9] |
| Palbociclib (CDK4/6 Inhibitor) | C₂₄H₂₉N₇O₂ | 447.54 | 215-225 (Isethionate salt) | Slightly soluble in water | [1] |
Causality Insight: The solubility of these compounds is a critical factor for their bioavailability. For instance, the solubility of a series of pyrimidine derivatives in methanol was shown to increase with temperature.[5] The study also highlighted that the nature of the side chain significantly impacts solubility; a derivative with a furan side chain showed the highest solubility, while one with a p-chloro alkyl group exhibited the lowest.[5] This demonstrates the profound influence of substituent choice on the physical properties of the final compound. For orally administered drugs, a delicate balance between aqueous solubility (for dissolution in the gut) and lipophilicity (for membrane permeation) is essential.[6]
Chemical Properties, Synthesis, and Reactivity
The chemical properties of pyridopyrimidines are defined by the reactivity of the fused heterocyclic system. The nitrogen atoms in both rings act as electron-withdrawing groups, influencing the electron density and reactivity of the carbon atoms. This makes the scaffold susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the specific isomer.
General Synthetic Strategies: The synthesis of the pyridopyrimidine core often involves multi-component reactions or cyclocondensation strategies.[10][11] A common approach is the condensation of an appropriately substituted aminopyridine with a 1,3-dicarbonyl compound or its equivalent.[1] For example, the synthesis of pyrido[2,3-d]pyrimidines can be achieved by reacting 2,4,6-triaminopyrimidine with an α-acetyl propionate derivative in a high-boiling solvent like diphenyl ether.[1] Another prevalent method involves the condensation of guanidine nitrate with ethoxymethylenemalononitrile to form a diaminocyanopyrimidine, which can then be further elaborated.[1]
Illustrative Synthetic Workflow: One-Pot, Three-Component Synthesis
Many modern synthetic approaches focus on efficiency and sustainability, employing one-pot, multi-component reactions, often facilitated by nanocatalysts.[11] This strategy allows for the rapid assembly of complex molecules from simple starting materials.
Caption: Workflow for a green, one-pot synthesis of pyridopyrimidines.[11]
Experimental Protocols: Synthesis and Characterization
To ensure the identity, purity, and structural integrity of synthesized pyridopyrimidine derivatives, a combination of synthetic procedures and analytical techniques is essential. This section provides a representative experimental protocol.
Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol is a generalized example based on common literature procedures for the cyclocondensation reaction to form the pyridopyrimidine core.[1][12]
Objective: To synthesize a 2-substituted-4-amino-pyrido[2,3-d]pyrimidine derivative.
Materials:
-
2-Amino-3-cyanopyridine (1 equivalent)
-
Formamide (excess, as reagent and solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Ethanol (for recrystallization)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-cyanopyridine (e.g., 10 mmol) with an excess of formamide (e.g., 20 mL).[9]
-
Heating: Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Upon cooling, the product will often precipitate out of the solution.
-
Isolation: Pour the cooled mixture into a beaker of cold water to induce further precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual formamide and other impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a DMF/water mixture, to obtain the purified pyridopyrimidine derivative.
-
Drying: Dry the purified crystals in a vacuum oven.
Characterization:
The structure and purity of the synthesized compound must be confirmed using spectroscopic methods.[13][14]
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular structure. For a typical pyridopyrimidine, one would expect to see characteristic signals for the aromatic protons on both the pyridine and pyrimidine rings, as well as signals for any substituents.[8][12] Chemical shifts (δ) are reported in ppm.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. The mass-to-charge ratio (m/z) of the molecular ion peak (M+) should correspond to the calculated molecular weight.[8][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the presence of an amino group (NH₂) would show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region, while a carbonyl group (C=O) would exhibit a strong absorption around 1650-1750 cm⁻¹.[9][15]
-
Elemental Analysis: This provides the percentage composition of elements (C, H, N), which should be within ±0.4% of the theoretical values calculated from the molecular formula.[12][14]
-
Melting Point: A sharp melting point range indicates a high degree of purity.[9][16]
Biological Activities and Mechanisms of Action
The therapeutic potential of pyridopyrimidine derivatives stems from their ability to interact with a wide array of biological targets, most notably protein kinases.[2][4] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[1]
Mechanism of Action: Kinase Inhibition Many pyridopyrimidine derivatives are designed as ATP-competitive inhibitors. They mimic the purine structure of ATP and bind to the enzyme's active site, preventing the phosphorylation of downstream substrates. This action blocks the signaling cascade that promotes cell proliferation, survival, and migration.[1][4]
Targets for pyridopyrimidine-based inhibitors include:
-
Cyclin-Dependent Kinases (CDKs): Such as CDK4/6, which are crucial for cell cycle progression.[1]
-
Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR) and BCR-ABL, which are involved in cell growth and oncogenesis.[4][13]
-
PI3K/mTOR Pathway: This is a central signaling pathway that regulates cell growth, metabolism, and survival.[17]
Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. Pyridopyrimidine derivatives have been developed as dual PI3K/mTOR inhibitors, offering a powerful strategy to shut down this pro-survival signaling network.[17]
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry and biology of pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 12. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. impactfactor.org [impactfactor.org]
- 17. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Significance of 6-Bromopyrido[2,3-d]pyrimidin-2-amine: A Privileged Scaffold in Kinase-Targeted Drug Discovery
This guide provides an in-depth analysis of 6-Bromopyrido[2,3-d]pyrimidin-2-amine, not as an isolated bioactive agent, but as a pivotal molecular scaffold. Its true significance lies in its role as a foundational building block for a multitude of potent and selective therapeutic candidates, particularly in the realm of oncology. We will explore the synthetic versatility of this core, delve into the mechanism of action of its key derivatives, and provide robust, field-proven protocols for its biological evaluation.
The Pyrido[2,3-d]pyrimidine Core: A "Privileged" Structure in Medicinal Chemistry
The pyrido[2,3-d]pyrimidine framework is a heterocyclic scaffold formed by the fusion of pyrimidine and pyridine rings.[1][2] Its structural resemblance to endogenous purines allows it to function as a versatile "hinge-binding" motif, effectively competing with adenosine triphosphate (ATP) at the catalytic site of numerous protein kinases. This inherent characteristic makes it a "privileged scaffold" in drug discovery, granting its derivatives access to a wide range of biological targets.[3]
The subject of this guide, this compound, serves as a crucial synthetic intermediate. The bromine atom at the C6 position and the primary amine at the C2 position are strategic functional handles for medicinal chemists. These sites allow for predictable and efficient chemical derivatization through modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This has led to the development of derivatives with a broad spectrum of activities, including anticancer, antibacterial, anti-inflammatory, and CNS-depressant effects.[1][4]
A Versatile Inhibitor of Critical Oncogenic Kinases
Derivatives built upon the this compound core have demonstrated significant inhibitory activity against several key kinase families implicated in cancer progression.[4]
Key Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of the cell cycle is a hallmark of cancer, and CDKs are central regulators of this process. Pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of CDK4 and CDK6, which are critical for the G1-S phase transition.[4][5] The FDA-approved drug Palbociclib, a CDK4/6 inhibitor, features this core structure.[4][6]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous solid tumors. The pyrido[2,3-d]pyrimidine scaffold has been instrumental in designing inhibitors that are effective against both wild-type EGFR and clinically relevant resistance mutations, such as T790M.[7][8]
-
Mammalian Target of Rapamycin (mTOR): As a key component of the PI3K/AKT/mTOR signaling pathway, mTOR regulates cell growth, proliferation, and survival. Pyrido[2,3-d]pyrimidine-2,4-diamines have been identified as potent and selective inhibitors of mTOR kinase activity, affecting both mTORC1 and mTORC2 complexes.[9]
-
Other Tyrosine Kinases: The scaffold has also yielded potent inhibitors of other crucial tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Src family kinases.[4]
The general mechanism involves the pyrido[2,3-d]pyrimidine core acting as a scaffold to position substituents that form key interactions, primarily hydrogen bonds, with the "hinge" region of the kinase ATP-binding pocket. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking signal transduction and inhibiting cancer cell proliferation.
Caption: Generalized signaling pathways targeted by pyrido[2,3-d]pyrimidine derivatives.
Case Study: Selective Inhibition of CDK4
A prime example highlighting the utility of the 6-bromo precursor is the development of selective CDK4 inhibitors. A study investigating 6-bromo-8-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one revealed the molecular basis for its selectivity.[10] Molecular dynamics simulations showed that the electronegative nature of the CDK4 active site favorably accommodates the positive charge on the ligand. In contrast, the active site of the highly homologous CDK2 features a lysine residue (Lys89) that sterically displaces the ligand, weakening the binding interaction and conferring selectivity.[10] This type of nuanced structure-activity relationship (SAR) is key to designing safer and more effective drugs by minimizing off-target effects.
| Compound Class | Target Kinase | Activity (IC₅₀) | Cell Line | Cytotoxicity (IC₅₀) | Reference |
| Pyrido[2,3-d]pyrimidine-7-one | CDK4 | Potent Inhibition (nM range) | Colo-205, U87MG | Significant Growth Inhibition | [4] |
| Thieno[3,2-d]pyrimidine (B1) | EGFRL858R/T790M | 13 nM | H1975 | 0.087 µM | [7] |
| Pyrido[2,3-d]pyrimidine (6b) | CDK4/6 | - | PC-3 | Potent (µM range) | [11] |
| Pyrido[2,3-d]pyrimidine (8d) | CDK4/6 | - | MCF-7 | Potent (µM range) | [11] |
| Pyrido[2,3-d]pyrimidine-diamine | mTOR | Potent Inhibition (nM range) | - | Good Antiproliferative Activity | [9] |
| Amino-functionalized Pyrido[2,3-d]pyrimidine (Cpd 1) | EGFRWT | 0.093 µM | MCF-7 | 6.29 µM | [8][12] |
| Amino-functionalized Pyrido[2,3-d]pyrimidine (Cpd 1) | EGFRT790M | 0.174 µM | - | - | [8][12] |
| Caption: Representative biological activity data for various pyrido[2,3-d]pyrimidine derivatives. |
Experimental Protocols for Biological Characterization
Reproducibility and methodological rigor are paramount in drug discovery. The following protocols are self-validating systems for assessing the biological activity of novel pyrido[2,3-d]pyrimidine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This biochemical assay quantifies the direct inhibitory effect of a compound on a purified kinase enzyme. The principle relies on measuring the depletion of ATP, which correlates with enzyme activity.
Causality: The choice of a fluorescence-based ATP consumption assay provides a high-throughput, sensitive, and direct measure of kinase activity. Using purified enzyme isolates the interaction to the target of interest, removing confounding cellular variables.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO, followed by dilution in reaction buffer.
-
Enzyme and Substrate Addition: In a 384-well plate, add the purified kinase (e.g., recombinant CDK4/Cyclin D1 or EGFRT790M) and its specific peptide substrate.
-
Compound Incubation: Add the diluted test compound to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP at a concentration close to its Km value (to ensure competitive inhibition is detectable).
-
Reaction Progression: Incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the "no inhibitor" control).
-
Detection: Stop the reaction and quantify the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ or Kinase-Glo®). Read the luminescence or fluorescence signal on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a functional readout of a compound's cytotoxic or cytostatic effects.
Causality: The MTT assay is selected for its reliability and direct correlation between mitochondrial dehydrogenase activity (which reduces MTT to formazan) and the number of viable cells. Using a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung) provides data on the compound's spectrum of activity.[13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours. This duration allows for multiple cell doublings, making antiproliferative effects clearly measurable.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against the log of compound concentration to calculate the IC₅₀ value.
Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Perspectives
This compound is a cornerstone of modern medicinal chemistry, particularly for the development of kinase inhibitors. Its value is not in its intrinsic biological activity but in its synthetic potential, providing a robust and versatile platform for creating highly potent and selective drug candidates. The derivatives stemming from this core have shown remarkable efficacy against critical oncogenic drivers like CDKs, EGFR, and mTOR.[4][7][9]
Future research will likely focus on leveraging this scaffold to tackle emerging challenges in oncology, such as acquired drug resistance. This may involve designing next-generation inhibitors that are active against new kinase mutations, developing dual-target inhibitors to block redundant signaling pathways simultaneously, or creating covalent inhibitors for prolonged and irreversible target engagement. The foundational chemistry and biology of the pyrido[2,3-d]pyrimidine core will undoubtedly continue to fuel these innovations for years to come.
References
- 1. jocpr.com [jocpr.com]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why pyridine containing pyrido[2,3-d]pyrimidin-7-ones selectively inhibit CDK4 than CDK2: insights from molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Innovative Amino-Functionalization of Pyrido[2,3- d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrido[2,3-d]pyrimidine Compounds
Abstract
The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system structurally analogous to purines, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrido[2,3-d]pyrimidine derivatives. We will delve into the strategic considerations behind various synthetic methodologies, from classical condensation reactions to modern multi-component approaches. Furthermore, this guide will illuminate the extensive biological activities of these compounds, with a particular focus on their role as potent kinase inhibitors in oncology. Structure-activity relationships (SAR) will be discussed to provide a rationale for the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both a comprehensive overview and practical, field-proven insights.
Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Core
The fusion of a pyridine and a pyrimidine ring to form the pyrido[2,3-d]pyrimidine system creates a unique electronic and structural architecture that is highly amenable to interaction with a wide array of biological targets.[1][2] These bicyclic nitrogen-containing heterocycles are recognized as key pharmacophores, with many derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) depressive effects.[1][3][4] Their significance in oncology is particularly noteworthy, where they have been successfully developed as inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[1][4] The structural similarity of the pyrido[2,3-d]pyrimidine core to purine bases allows these compounds to function as ATP-competitive inhibitors in the active sites of kinases.[5] This guide will provide a detailed examination of the synthetic pathways to access this versatile scaffold and the subsequent derivatization strategies to optimize biological activity.
Synthetic Strategies: Building the Pyrido[2,3-d]pyrimidine Scaffold
The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved through a variety of synthetic routes, often involving the construction of the pyridine or pyrimidine ring onto a pre-existing heterocyclic partner. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.
Classical Approaches: Condensation and Cyclization Reactions
Historically, the synthesis of pyrido[2,3-d]pyrimidines has relied on condensation reactions. A common and effective method involves the reaction of 2-aminonicotinamides or related 2-amino-3-cyanopyridines with various reagents to construct the fused pyrimidine ring. For instance, the cyclization of an o-aminonicotinonitrile with an acylating or thioacylating agent followed by intramolecular heterocyclization is a well-established route to afford substituted pyrido[2,3-d]pyrimidines.[3][6]
Another classical approach involves the condensation of 4-aminopyrimidines with 1,3-dicarbonyl compounds or their equivalents.[1] This method allows for the direct annelation of the pyridine ring onto a pre-formed pyrimidine.
Modern Methodologies: Multi-Component Reactions (MCRs)
More recently, one-pot multi-component reactions (MCRs) have gained prominence for the synthesis of pyrido[2,3-d]pyrimidines due to their operational simplicity, efficiency, and ability to generate molecular diversity.[7] A notable example is the three-component reaction of an aromatic aldehyde, malononitrile, and a 6-aminouracil derivative.[1] This reaction can be facilitated by microwave irradiation or catalytic amounts of reagents like nanocrystalline MgO in an aqueous medium, leading to high yields of the desired products.[1]
The general workflow for a multi-component synthesis of a pyrido[2,3-d]pyrimidine core is depicted below:
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 6-Bromopyrido[2,3-d]pyrimidin-2-amine
Abstract
6-Bromopyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of targeted therapeutics.[1] The physicochemical properties of this molecule, particularly its solubility and stability, are critical parameters that dictate its handling, formulation, and ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. It details robust, field-proven methodologies for determining these characteristics, explains the scientific rationale behind experimental designs, and offers practical recommendations for researchers, scientists, and drug development professionals. The protocols described herein are grounded in authoritative standards, including International Council for Harmonisation (ICH) guidelines, to ensure data integrity and regulatory alignment.
Introduction: The Scientific Imperative
The pyridopyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a range of diseases.[2][3] The introduction of a bromine atom at the 6-position and an amine at the 2-position of the pyrido[2,3-d]pyrimidine scaffold creates a molecule with specific electronic and steric properties that can be exploited for targeted molecular interactions. However, these same features intrinsically define its solubility and stability, which are not always favorable.
A thorough understanding of these properties is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. Poor solubility can lead to erratic absorption and insufficient therapeutic exposure, while instability can compromise drug safety, efficacy, and shelf-life.[4] This guide is structured to provide both the foundational knowledge and the practical, step-by-step protocols necessary to comprehensively characterize this compound.
Core Physicochemical Properties
Before delving into experimental determination, it is crucial to understand the key physicochemical properties of the molecule, as these provide a theoretical basis for its expected behavior.
| Property | Value (Predicted/Known) | Implication for Solubility & Stability |
| Molecular Formula | C₇H₅BrN₄ | |
| Molecular Weight | 225.05 g/mol [5] | Influences diffusion and dissolution rates. |
| XLogP3-AA (LogP) | 0.8[5] | A low LogP value suggests a preference for aqueous environments over lipid ones, hinting at moderate aqueous solubility. |
| Hydrogen Bond Donors | 1[5] | The primary amine group can donate hydrogen bonds, aiding solubility in protic solvents. |
| Hydrogen Bond Acceptors | 4[5] | Multiple nitrogen atoms in the ring system act as acceptors, enhancing interactions with polar solvents. |
| pKa (Predicted) | Basic pKa ~3-5; Acidic pKa ~8-10 | The amine group is basic, suggesting that solubility will be significantly higher in acidic pH environments due to protonation. |
| Structure | Fused aromatic heterocyclic system | The rigid, planar structure can lead to strong crystal lattice energy, potentially limiting solubility. The bromine atom adds lipophilicity. |
Comprehensive Solubility Profiling
Solubility dictates the maximum concentration of a drug that can be achieved in a solution and is a critical factor for both in vitro assays and in vivo bioavailability. We will explore two primary types of solubility: kinetic and thermodynamic.
Causality Behind Experimental Choices
-
Kinetic vs. Thermodynamic Solubility: In early discovery, kinetic solubility is often measured first. It's a high-throughput assessment of how readily a compound dissolves when a concentrated DMSO stock is diluted into an aqueous buffer.[6] This mimics the conditions of many biological assays. However, it can overestimate true solubility as it may form supersaturated solutions. Thermodynamic solubility , determined by equilibrating the solid compound with the solvent over a longer period (e.g., 24 hours), represents the true equilibrium state and is the gold standard for pre-formulation studies.[7][8]
-
Solvent Selection: Solubility is assessed in a panel of solvents to guide formulation development. This includes aqueous buffers at different pH values (e.g., pH 2.0, 7.4, 9.0) to understand the impact of ionization, and organic solvents commonly used in synthesis and formulation (e.g., Methanol, Ethanol, DMSO, DMF). The solubility of similar heterocyclic compounds has been shown to be highly dependent on the solvent's polarity and hydrogen bonding capacity.[9]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is designed to be a self-validating system for determining the equilibrium solubility of this compound.
Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient time to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC-UV.[6]
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh approximately 2 mg of this compound into a 1.5 mL glass vial. Perform this in triplicate for each solvent system.
-
Prepare the required solvents: 0.01 M HCl (pH 2.0), Phosphate-Buffered Saline (PBS, pH 7.4), and 0.01 M Sodium Borate (pH 9.0).
-
-
Equilibration:
-
Add 1.0 mL of the chosen solvent to each vial.
-
Seal the vials securely.
-
Place the vials in a shaking incubator or on a thermomixer set to 25°C and agitate at 700 rpm for 24 hours.[7] This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.
-
-
Sample Processing:
-
After 24 hours, visually inspect the vials to confirm the presence of undissolved solid, which is necessary to ensure saturation.
-
Centrifuge the vials at 14,000 rpm for 15 minutes to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove any remaining particulates.
-
-
Quantification (HPLC-UV):
-
Prepare a standard stock solution of the compound in DMSO at a known concentration (e.g., 10 mM).
-
Create a calibration curve by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Dilute the filtered supernatant from step 3 into the same diluent to fall within the range of the calibration curve.
-
Analyze the standards and samples by a validated HPLC-UV method. The analytical method must be proven to be stability-indicating.
-
-
Data Analysis:
-
Calculate the concentration of the dissolved compound in the samples using the linear regression equation from the calibration curve.
-
The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
-
Expected Solubility Data (Illustrative)
The following table presents hypothetical but scientifically plausible solubility data for this compound, based on its structure.
| Solvent System | pH | Expected Solubility (µg/mL) | Rationale |
| Aqueous Buffer | 2.0 | 50 - 200 | High solubility expected due to protonation of the 2-amino group, forming a more soluble salt. |
| Aqueous Buffer (PBS) | 7.4 | 5 - 20 | Moderate solubility. The compound is likely in its neutral form, with solubility driven by hydrogen bonding. |
| Aqueous Buffer | 9.0 | < 5 | Low solubility. Potential deprotonation of the pyrimidine ring nitrogens could occur, but the neutral form likely dominates and may be less soluble than at neutral pH. |
| Methanol | N/A | > 1000 | Good solubility due to the polar protic nature of methanol and its ability to form hydrogen bonds.[9] |
| DMSO | N/A | > 10000 | Excellent solubility in this strong, polar aprotic solvent. |
Visualization: Solubility Determination Workflow
The following diagram outlines the logical flow of the thermodynamic solubility experiment.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Bromopyrido[4,3-d]pyrimidin-2-amine | C7H5BrN4 | CID 124220380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. revroum.lew.ro [revroum.lew.ro]
The Pyridopyrimidine Scaffold: A Privileged Framework for Targeting Key Pathological Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyridopyrimidine nucleus, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility has led to its integration into numerous therapeutic agents, particularly in oncology. This technical guide provides a comprehensive exploration of the key therapeutic targets of pyridopyrimidine derivatives. We will delve into the molecular rationale for targeting these pathways, present detailed methodologies for their evaluation, and offer insights into the interpretation of experimental data. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this potent chemical framework.
Introduction: The Significance of the Pyridopyrimidine Scaffold
Pyridopyrimidines are bicyclic heterocyclic compounds resulting from the fusion of pyridine and pyrimidine rings.[1] Their structural similarity to endogenous purines allows them to function as competitive inhibitors for a multitude of enzymes that utilize purine-based substrates, such as ATP.[1] This inherent characteristic has made them a focal point in the design of targeted therapies. The pyridopyrimidine core can be functionalized at various positions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific biological targets. This guide will focus on the most prominent and clinically relevant targets of pyridopyrimidine scaffolds.
Key Therapeutic Target Classes
The therapeutic efficacy of pyridopyrimidine derivatives stems from their ability to modulate the activity of key proteins involved in pathological signaling cascades. The most significant of these target classes are protein kinases, with other enzymes like dihydrofolate reductase and phosphodiesterases also representing important areas of investigation.
Protein Kinases: The Master Regulators of Cellular Signaling
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2] The pyridopyrimidine scaffold has proven to be an exceptional framework for the development of potent and selective kinase inhibitors.
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that is frequently hyperactivated in a wide range of human cancers.[3][4][5][6] This pathway plays a pivotal role in promoting cell survival, proliferation, and metabolism.[4] Consequently, dual inhibition of PI3K and mTOR has emerged as a promising therapeutic strategy.
Pyridopyrimidine-based compounds have been successfully designed as potent dual PI3K/mTOR inhibitors.[7] These inhibitors typically function by competing with ATP for binding to the kinase domain of these enzymes. The resulting blockade of the PI3K/mTOR pathway can induce G1-phase cell cycle arrest and trigger apoptosis in cancer cells.[7]
Figure 1: Simplified PI3K/mTOR Signaling Pathway
Caption: Pyridopyrimidine inhibitors block the PI3K/mTOR pathway.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival.[8][9][10][11][12] Overexpression and activating mutations of EGFR are common in various cancers, making it a well-validated therapeutic target.[10][12]
Pyridopyrimidine derivatives have been developed as potent EGFR inhibitors.[10] These small molecules reversibly or irreversibly bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their regulatory cyclin partners, govern the progression of the cell cycle.[13][14][15][16] The CDK4/6-Cyclin D complex is particularly crucial for the G1-S phase transition.[13][14] Hyperactivation of CDK4/6 is a common feature in many cancers, leading to uncontrolled cell proliferation.[16]
Pyridopyrimidine-based molecules, such as the FDA-approved drug Palbociclib, are potent and selective inhibitors of CDK4/6.[1] By blocking the activity of these kinases, they prevent the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining it in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[17]
Table 1: Representative Pyridopyrimidine-Based Kinase Inhibitors and their Targets
| Compound Class | Target(s) | Example(s) | Therapeutic Application |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | PI3K/mTOR | GDC-0980 (pictilisib) | Cancer |
| Pyrido[3,2-d]pyrimidines | PI3K/mTOR | Apitolisib (GDC-0980) | Cancer |
| Pyrido[2,3-d]pyrimidines | EGFR | PD153035 | Cancer |
| Pyrido[2,3-d]pyrimidines | CDK4/6 | Palbociclib (Ibrance) | Breast Cancer |
| Pyrido[2,3-d]pyrimidines | PIM-1 | SGI-1776 | Cancer |
| Pyrido[3,4-d]pyrimidines | HER family | Tarloxotinib | Cancer |
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are implicated in the regulation of cell survival, proliferation, and metabolism. Overexpression of PIM-1 kinase is observed in various hematological and solid tumors. Pyridopyrimidine scaffolds have been utilized to develop potent PIM-1 kinase inhibitors that induce apoptosis in cancer cells.
Dihydrofolate Reductase (DHFR): A Target for Antimetabolite Therapy
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[18][19] Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cell division.[18][20] Inhibition of DHFR leads to a depletion of these essential building blocks, resulting in the arrest of DNA synthesis and cell death.[18]
Certain pyridopyrimidine derivatives have been identified as effective DHFR inhibitors.[1][21] Their mechanism of action involves competing with the natural substrate, dihydrofolate, for binding to the active site of the DHFR enzyme.[22] This therapeutic strategy is particularly effective against rapidly proliferating cells, such as cancer cells.
Phosphodiesterases (PDEs): Modulators of Second Messenger Signaling
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family is primarily responsible for the degradation of cAMP in immune and inflammatory cells.[23][24][25][26] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators.[26][27]
Pyridopyrimidine-based compounds have been explored as PDE4 inhibitors for the treatment of inflammatory conditions such as atopic dermatitis and chronic obstructive pulmonary disease (COPD).[24][25]
Other Notable Targets
The versatility of the pyridopyrimidine scaffold extends to other therapeutic targets, including:
-
Biotin Carboxylase: An essential enzyme in bacterial fatty acid synthesis, making it an attractive target for the development of novel antibacterial agents.[28][29][30][31][32]
-
Cholinesterases: Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. Pyridopyrimidine derivatives have been investigated for their potential as cholinesterase inhibitors.[33][34][35][36][37]
Experimental Protocols for Target Validation and Compound Characterization
The evaluation of pyridopyrimidine derivatives as potential therapeutic agents requires a battery of well-defined in vitro and cell-based assays. The following section provides detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay
Expertise & Experience: This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase. The choice of a specific assay format (e.g., radiometric, fluorescence-based, or luminescence-based) depends on the available equipment and the nature of the kinase. The protocol below describes a common luminescence-based assay. The principle lies in quantifying the amount of ATP remaining after the kinase reaction; a lower ATP level indicates higher kinase activity and weaker inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyridopyrimidine test compound in 100% DMSO.
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution of the purified kinase in assay buffer.
-
Prepare a solution of the substrate peptide and ATP in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known inhibitor as a positive control.
-
Add the kinase solution to all wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for In Vitro Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Expertise & Experience: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[38][39][40][41][42] The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into an insoluble purple formazan product.[42] The amount of formazan produced is proportional to the number of living cells. It is crucial to ensure that the compound itself does not interfere with the MTT reduction process.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridopyrimidine test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-treated wells as a negative control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add a small volume (e.g., 10 µL) of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Western Blotting for Phosphoprotein Analysis
Expertise & Experience: Western blotting is a technique used to detect specific proteins in a sample. When studying kinase inhibitors, it is essential to assess the phosphorylation status of downstream target proteins. A critical aspect of this protocol is the immediate inhibition of endogenous phosphatases upon cell lysis to preserve the phosphorylation state of the proteins.[7][43][44][45] The use of BSA for blocking instead of milk is often recommended, as milk contains phosphoproteins (casein) that can cause high background.[44]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the pyridopyrimidine compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Cell Cycle and Apoptosis Analysis by Flow Cytometry
Expertise & Experience: Flow cytometry is a powerful technique for analyzing the properties of individual cells within a population. It can be used to determine the effect of a compound on cell cycle distribution and to quantify apoptosis. For cell cycle analysis, propidium iodide (PI) is a commonly used DNA stain that allows for the differentiation of cells in G0/G1, S, and G2/M phases based on their DNA content. For apoptosis, Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol (Cell Cycle Analysis):
-
Cell Treatment and Harvesting:
-
Treat cells with the pyridopyrimidine compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell populations and generate histograms of DNA content to determine the percentage of cells in each phase of the cell cycle.
-
Conclusion and Future Perspectives
The pyridopyrimidine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry, providing a versatile platform for the design of inhibitors targeting a wide range of therapeutically relevant proteins. The remarkable success of pyridopyrimidine-based drugs in the clinic, particularly in the field of oncology, underscores the immense potential of this chemical framework.
Future research in this area will likely focus on several key aspects:
-
Enhancing Selectivity: While many potent pyridopyrimidine inhibitors have been developed, achieving high selectivity for a specific target to minimize off-target effects and associated toxicities remains a key challenge.
-
Overcoming Drug Resistance: The development of drug resistance is a major hurdle in cancer therapy. The design of next-generation pyridopyrimidine inhibitors that can overcome known resistance mechanisms is a critical area of investigation.
-
Exploring New Therapeutic Areas: While oncology has been the primary focus, the diverse biological activities of pyridopyrimidine derivatives suggest their potential utility in other therapeutic areas, including inflammatory, infectious, and neurodegenerative diseases.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [modernonco.orscience.ru]
- 21. scbt.com [scbt.com]
- 22. researchgate.net [researchgate.net]
- 23. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 24. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 27. drugs.com [drugs.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. "Inhibition of Biotin Carboxylase by Three Antibacterial Compounds" by Matt Craft [repository.lsu.edu]
- 30. researchgate.net [researchgate.net]
- 31. Computational redesign of bacterial biotin carboxylase inhibitors using structure-based virtual screening of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 34. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 35. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 36. Cholinesterase inhibitors - NeuRA Library [library.neura.edu.au]
- 37. Mechanism of action of cholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 39. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 40. broadpharm.com [broadpharm.com]
- 41. clyte.tech [clyte.tech]
- 42. MTT assay protocol | Abcam [abcam.com]
- 43. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 44. researchgate.net [researchgate.net]
- 45. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Enduring Scaffold: A Technical Guide to the Chemistry and Applications of Pyrido[2,3-d]pyrimidines
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system structurally analogous to purines, rendering it a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature allows for extensive functionalization, leading to the development of compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and diverse applications of pyrido[2,3-d]pyrimidines. We delve into detailed synthetic protocols, explore the mechanistic basis of their therapeutic applications—most notably in oncology as kinase inhibitors—and present key structure-activity relationship (SAR) data to inform future drug design. Furthermore, we touch upon the emerging potential of related scaffolds in materials science, offering a forward-looking perspective on this remarkable chemical entity.
The Chemical Core: Synthesis and Reactivity
The power of the pyrido[2,3-d]pyrimidine scaffold lies in its synthetic accessibility and the chemical handles it presents for modification. The primary synthetic strategies involve constructing the pyridine ring onto a pre-existing, functionalized pyrimidine core.
Foundational Synthetic Strategies
There are four principal approaches for synthesizing the pyrido[2,3-d]pyrimidine core starting from a substituted 4-aminopyrimidine precursor.[1] The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.
-
Route I: Addition of a Three-Carbon Unit: This is the most common approach, where an electrophilic three-carbon component reacts with the electron-rich 5-position of an activated aminopyrimidine.[1] Reagents like α,β-unsaturated ketones, 1,3-dicarbonyl compounds, and dimethyl acetylenedicarboxylate (DMAD) are frequently used.[1] The reaction proceeds via an initial Michael addition or electrophilic attack, followed by intramolecular cyclization and dehydration/aromatization. The prerequisite for this pathway is the presence of electron-donating groups on the pyrimidine ring to activate the C5 position for electrophilic attack.[1][2]
-
Route II: Addition of a Two-Carbon Unit: This method involves reacting a 4-aminopyrimidine bearing a one-carbon substituent at the 5-position with a two-carbon fragment.
-
Route III: Intramolecular Cyclization: This strategy utilizes a 4-aminopyrimidine with a propionyl-type side chain at the C5 position, which undergoes intramolecular cyclization.[1]
-
Route IV: One-Pot Multi-Component Reactions (MCRs): MCRs have gained significant traction due to their efficiency, atom economy, and operational simplicity.[3] These reactions combine three or more starting materials in a single step to rapidly generate molecular complexity. A typical MCR for this scaffold involves the condensation of an aminopyrimidine (like 6-aminouracil), an aldehyde, and an active methylene compound (such as malononitrile).[4][5] This approach is environmentally friendly, often proceeding in aqueous media, and allows for the rapid generation of diverse libraries of compounds.[4][5][6]
Experimental Protocol: One-Pot, Three-Component Synthesis
This protocol describes an efficient, environmentally benign synthesis of a pyrido[2,3-d]pyrimidine derivative using a multi-component reaction in aqueous media, which proceeds via a domino Knoevenagel-Michael-cyclization sequence.[4]
Objective: To synthesize 7-amino-5-(aryl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.
Materials:
-
4(6)-Aminouracil (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Diammonium hydrogen phosphate [(NH₄)₂HPO₄] (DAHP) (10 mol%)
-
Ethanol/Water solvent mixture
Procedure:
-
In a round-bottom flask, combine 4(6)-aminouracil, the aromatic aldehyde, and malononitrile in an ethanol/water solution.
-
Add a catalytic amount of DAHP (10 mol%) to the mixture. The use of a mild, inexpensive catalyst like DAHP in an aqueous medium is a key advantage for green chemistry.[4]
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically within a few hours), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum. The high yields (often 82-95%) and simple work-up, which avoids column chromatography, make this protocol highly efficient.[4]
Experimental Protocol: Synthesis of a Key Chlorinated Intermediate
The introduction of a chlorine atom onto the pyrido[2,3-d]pyrimidine scaffold creates a versatile intermediate. The chloro group acts as an excellent leaving group for subsequent nucleophilic substitution or as a handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast array of derivatives.[7][8]
Objective: To synthesize a 6-chloropyrido[2,3-d]pyrimidine derivative from a pyrido[2,3-d]pyrimidin-7(8H)-one precursor.
Materials:
-
Pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
-
Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate in toluene in a flask equipped with a reflux condenser.
-
Add a catalytic amount of DMF. DMF facilitates the formation of the Vilsmeier reagent in situ, which is the active chlorinating agent.
-
Cool the mixture to 0 °C in an ice bath. Slowly and carefully add phosphorus oxychloride (POCl₃) dropwise. This reaction is exothermic and generates HCl gas.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 8-12 hours. Monitor the conversion of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel to yield the pure 6-chloropyrido[2,3-d]pyrimidine derivative.[7]
Caption: General workflow for pyrido[2,3-d]pyrimidine synthesis.
Therapeutic Applications: A Mechanistic Approach
The structural similarity of pyrido[2,3-d]pyrimidines to endogenous purines allows them to interact with a wide range of biological targets, particularly ATP-binding sites within enzymes like kinases. This has made them a cornerstone of modern targeted cancer therapy.
Kinase Inhibition: The Vanguard of Cancer Therapy
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[9] Pyrido[2,3-d]pyrimidines have proven to be highly effective scaffolds for designing potent and selective kinase inhibitors.[10]
The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs). In many cancers, the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell proliferation.[11]
Palbociclib (Ibrance®) , a landmark drug developed by Pfizer, is a potent and selective inhibitor of CDK4 and CDK6.[9] By binding to the ATP pocket of CDK4/6, Palbociclib prevents the phosphorylation of the Rb protein. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[11] The result is a G1 cell cycle arrest and a halt in tumor cell proliferation. Palbociclib is approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[12] The synthesis of its core structure relies on building the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold.[13]
Caption: Mechanism of CDK4/6 inhibition by Palbociclib.
The EGFR signaling pathway is crucial for cell growth and proliferation.[14] Mutations that lead to the constitutive activation of EGFR are common drivers in non-small cell lung cancer (NSCLC).[15] While first-generation EGFR inhibitors were effective, tumors often develop resistance, frequently through a secondary mutation known as T790M.[15]
The pyrido[2,3-d]pyrimidine scaffold has been instrumental in developing next-generation covalent inhibitors that can overcome this resistance.[15] These molecules are designed to not only fit into the ATP-binding site but also to form a covalent bond with a cysteine residue (Cys797) near the active site, leading to irreversible inhibition. Researchers have successfully designed and synthesized novel pyrido[2,3-d]pyrimidine derivatives that show high potency against the double mutant (L858R/T790M) EGFR while maintaining selectivity over the wild-type (WT) receptor, which is key to reducing toxicity.[15]
Caption: Simplified EGFR signaling and point of inhibition.
The versatility of the scaffold extends to numerous other kinase families:[9]
-
Bcr-Abl: In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein is a constitutively active tyrosine kinase. Compounds like PD180970 have shown potent inhibition of Bcr-Abl, reducing phosphorylation and inducing cell death in CML cell lines, including those resistant to imatinib.[9]
-
FGFr/PDGFr: Fibroblast Growth Factor (FGF) and Platelet-Derived Growth Factor (PDGF) receptors are key drivers of angiogenesis and cell proliferation. Pyrido[2,3-d]pyrimidines have been developed as potent inhibitors of these receptor tyrosine kinases.[16][17]
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and amino acids. Its inhibition starves cells of the building blocks needed for DNA replication, making it an effective anticancer and antimicrobial target. Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of DHFR from various sources, including parasites like Toxoplasma gondii.[1]
Structure-Activity Relationships (SAR)
Systematic modification of the pyrido[2,3-d]pyrimidine core has yielded crucial insights into the structural requirements for potent and selective kinase inhibition. The following table summarizes key SAR findings for tyrosine kinase inhibitors.
| Position | Modification | Impact on Activity | Rationale & Insights | Reference |
| C2 | Introduction of a [4-(diethylamino)butyl]amino side chain | Increased potency and bioavailability | The basic amino group improves aqueous solubility and can form key hydrogen bonds or salt bridges within the kinase active site, enhancing binding affinity. | [16][17] |
| C5 & C7 | (4-CH₃-phenyl) and (4-chlorophenyl) groups | Potent anticancer activity | These bulky aromatic groups likely occupy hydrophobic pockets in the kinase active site, contributing to binding affinity through van der Waals interactions. | [9] |
| C6 | Replacement of 2,6-dichlorophenyl with 3,5-dimethoxyphenyl | Shifted from broad-spectrum to highly selective FGFr inhibitor | This demonstrates that modifications at the C6 position are critical for determining kinase selectivity. The dimethoxyphenyl group fits preferentially into the FGFr active site over other kinases like PDGFr or EGFr. | [16][17] |
| C7-N8 | Addition of a urea moiety, e.g., 1-[...]-3-tert-butylurea | Broad tyrosine kinase inhibition (PDGFr, FGFr, EGFr, c-src) | The urea group provides additional hydrogen bond donors and acceptors, allowing for promiscuous binding to the hinge region of multiple kinases. | [16][17] |
| N/A | Conversion of a thioxo group to a hydrazide moiety | Significantly enhanced anti-hepatic cancer activity | The hydrophilic, electron-rich hydrazide group can alter the electronic properties and solubility of the molecule, potentially leading to improved cellular uptake or target engagement. | [9] |
Emerging Applications in Materials Science
While the primary focus for pyridopyrimidines has been medicinal, the photophysical properties of related nitrogen-containing fused heterocyclic systems suggest potential in materials science. A structurally similar core, pyrido[2,3-b]pyrazine , has been successfully used to develop a family of full-color fluorescent materials for high-performance Organic Light-Emitting Diodes (OLEDs).[18] By systematically tuning the donor units attached to the core, researchers have achieved emissions spanning the entire visible spectrum, from blue to red, with high quantum efficiencies.[18] Given the electronic and structural similarities, the pyrido[2,3-d]pyrimidine scaffold represents an unexplored but promising core for the design of novel organic electronic materials for applications in displays, lighting, and sensors.[19]
Conclusion and Future Outlook
The pyrido[2,3-d]pyrimidine scaffold is a testament to the power of privileged structures in chemical science. Its synthetic tractability and inherent biological relevance have cemented its role in modern drug discovery, culminating in blockbuster therapies like Palbociclib. The ongoing research into next-generation kinase inhibitors for resistant cancers continues to highlight the scaffold's adaptability. The key to future success will lie in designing derivatives with enhanced selectivity to minimize off-target effects and in exploring novel therapeutic areas beyond oncology. Furthermore, the untapped potential of this scaffold in materials science presents an exciting new frontier for chemists and materials scientists alike, promising innovations in organic electronics. The pyrido[2,3-d]pyrimidine core is not just a historical success story; it remains a dynamic and highly relevant platform for future scientific breakthroughs.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemres.org [orgchemres.org]
- 4. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 5. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. nbinno.com [nbinno.com]
Methodological & Application
Synthesis of 6-Substituted Pyrido[2,3-d]pyrimidin-2-amines: A Detailed Guide for Medicinal Chemists
Introduction: The Privileged Scaffold of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system of immense interest in medicinal chemistry and drug development.[1][2][3] Structurally analogous to endogenous purines, these compounds have demonstrated a broad spectrum of pharmacological activities, positioning them as "privileged scaffolds" in the design of novel therapeutics.[2] Their diverse biological profile includes potent anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties.[1][4][5] Notably, derivatives of this scaffold have been investigated as inhibitors of critical cellular targets such as dihydrofolate reductase (DHFR) and various protein kinases, which are pivotal in the pathogenesis of numerous diseases.[4][6] The ability to readily introduce a variety of substituents at the 6-position of the pyrido[2,3-d]pyrimidine ring system allows for the fine-tuning of their pharmacological properties, making the synthesis of 6-substituted derivatives a key focus for researchers. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for the preparation of 6-substituted pyrido[2,3-d]pyrimidin-2-amines, tailored for researchers and scientists in the field of drug discovery.
Strategic Approaches to the Synthesis of the Pyrido[2,3-d]pyrimidine Core
The construction of the pyrido[2,3-d]pyrimidine scaffold can be broadly categorized into two main strategies: annulation of a pyridine ring onto a pre-existing pyrimidine and construction of a pyrimidine ring onto a substituted pyridine. The former is the more prevalent and versatile approach, often commencing with readily available and highly functionalized pyrimidine precursors.
Strategy 1: Pyridine Ring Annulation onto a Pyrimidine Core
This strategy is the workhorse for the synthesis of a wide array of pyrido[2,3-d]pyrimidines. The general concept involves the reaction of a suitably substituted aminopyrimidine with a three-carbon synthon, which undergoes cyclization to form the fused pyridine ring. The choice of the three-carbon component is critical as it dictates the substitution pattern of the newly formed pyridine ring.
A common and effective variation of this strategy involves a multicomponent reaction, where a substituted aminopyrimidine, an aldehyde, and an active methylene compound are reacted in a one-pot synthesis. This approach is highly efficient and allows for the rapid generation of a library of diverse compounds.
Diagram 1: General Synthetic Strategy via Pyridine Annulation
Caption: Pyridine ring annulation onto a pyrimidine core.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of key 6-substituted pyrido[2,3-d]pyrimidin-2-amine intermediates and final compounds. These protocols are based on established literature procedures and are intended to be a starting point for optimization by researchers based on their specific substrates and laboratory conditions.
Protocol 1: Synthesis of 6-Aryl-Substituted Pyrido[2,3-d]pyrimidin-2,4(1H,3H)-diones
This protocol describes a multicomponent reaction for the synthesis of a pyrido[2,3-d]pyrimidine scaffold with an aryl group at the 6-position, starting from 6-amino-1,3-dimethyluracil.
Materials and Reagents:
| Reagent | Molar Equivalent |
| 6-Amino-1,3-dimethyluracil | 1.0 |
| Aryl aldehyde | 1.0 |
| Malononitrile | 1.0 |
| Ethanol | - |
| Piperidine | 0.1 (catalytic) |
Procedure:
-
To a stirred solution of 6-amino-1,3-dimethyluracil (1.0 eq) and the desired aryl aldehyde (1.0 eq) in absolute ethanol, add malononitrile (1.0 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the 6-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile intermediate.
Causality: The reaction proceeds via an initial Knoevenagel condensation between the aryl aldehyde and malononitrile, followed by a Michael addition of the 6-aminouracil to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization yield the stable pyrido[2,3-d]pyrimidine core. Piperidine acts as a base to catalyze both the Knoevenagel condensation and the Michael addition.
Protocol 2: Chlorination of the Pyrido[2,3-d]pyrimidinone Core
This protocol details the conversion of the pyrido[2,3-d]pyrimidinone intermediate to a 4-chloro derivative, a versatile intermediate for further functionalization.
Materials and Reagents:
| Reagent | Molar Equivalent |
| Pyrido[2,3-d]pyrimidinone intermediate | 1.0 |
| Phosphorus oxychloride (POCl₃) | 3.0 - 5.0 |
| Toluene | - |
| Dimethylformamide (DMF) | Catalytic |
Procedure:
-
Suspend the pyrido[2,3-d]pyrimidinone intermediate (1.0 eq) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-chloropyrido[2,3-d]pyrimidine derivative.[7]
Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the amide functionality in the pyrimidinone ring into a chloro group. DMF acts as a catalyst in this Vilsmeier-Haack type reaction.
Protocol 3: Synthesis of 6-Substituted-2-aminopyrido[2,3-d]pyrimidines via Nucleophilic Substitution
This protocol outlines the synthesis of the target 2-amino compounds from the 2,4-dichloro intermediate.
Materials and Reagents:
| Reagent | Molar Equivalent |
| 2,4-Dichloropyrido[2,3-d]pyrimidine | 1.0 |
| Amine (R-NH₂) | 1.1 |
| Ethanol or Isopropanol | - |
| Triethylamine or DIPEA | 2.0 |
Procedure:
-
Dissolve the 2,4-dichloropyrido[2,3-d]pyrimidine (1.0 eq) in ethanol or isopropanol.
-
Add the desired amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford the 6-substituted-2-amino-4-chloropyrido[2,3-d]pyrimidine.
-
Further displacement of the 4-chloro group can be achieved by reacting with another nucleophile if desired.
Causality: The chlorine atoms at the 2 and 4 positions of the pyrido[2,3-d]pyrimidine ring are susceptible to nucleophilic aromatic substitution. The 4-position is generally more reactive than the 2-position, allowing for selective substitution. The base is added to neutralize the HCl generated during the reaction.
Diagram 2: Workflow for the Synthesis of 6-Substituted Pyrido[2,3-d]pyrimidin-2-amines
Caption: A typical synthetic workflow.
Characterization and Data
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Table of Representative Yields:
| 6-Substituent | Intermediate Yield (%) | Final Product Yield (%) |
| Phenyl | 75-85 | 60-70 |
| 4-Chlorophenyl | 80-90 | 65-75 |
| 4-Methoxyphenyl | 70-80 | 55-65 |
Yields are approximate and may vary depending on the specific substrates and reaction conditions.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide a robust framework for the preparation of a diverse range of 6-substituted pyrido[2,3-d]pyrimidin-2-amines. The versatility of the multicomponent reaction, coupled with the reactivity of the chlorinated intermediates, offers medicinal chemists a powerful toolkit for lead discovery and optimization. As our understanding of the biological targets of these compounds deepens, the development of novel and efficient synthetic methodologies will continue to be a driving force in the quest for new and improved therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyrido[2,3-d]pyrimidin-2-amine
Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2][3] Its structural resemblance to purine has made it a cornerstone in the design of a multitude of biologically active agents, including potent kinase inhibitors for oncology, as well as compounds with anti-inflammatory, antibacterial, and antiviral properties.[1] The ability to strategically functionalize this core at various positions is paramount for generating molecular diversity and fine-tuning pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for this purpose, offering a robust and versatile tool for the formation of carbon-carbon bonds.[4]
This guide provides a detailed protocol and technical insights for the Suzuki coupling of 6-Bromopyrido[2,3-d]pyrimidin-2-amine with various aryl and heteroaryl boronic acids or esters. We will delve into the mechanistic underpinnings of the reaction, offer a generalized protocol with key optimization parameters, and present a detailed, step-by-step workflow for researchers.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[4] The catalytic cycle, illustrated below, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aryl halide.[5]
-
Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[4]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[4]
References
Application Notes and Protocols for Kinase Inhibitor Development Using 6-Bromopyrido[2,3-d]pyrimidin-2-amine
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern oncology and inflammatory disease research, the quest for selective and potent kinase inhibitors is a paramount objective. Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets.[1] Within the vast chemical space of potential inhibitors, the pyrido[2,3-d]pyrimidine core has emerged as a "privileged scaffold".[1][2] Its structural resemblance to the purine core of ATP enables it to effectively compete for the ATP-binding site of numerous kinases.[3] This application note focuses on a key building block within this class: 6-Bromopyrido[2,3-d]pyrimidin-2-amine . We will explore its strategic importance, provide detailed synthetic protocols for its elaboration into potent kinase inhibitors, and present methodologies for biological evaluation.
The bromine atom at the 6-position is not a mere placeholder; it is a versatile chemical handle. This halogen allows for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[4] This strategic functionalization at the C6 position is crucial for modulating the potency and selectivity of the resulting kinase inhibitors.[5] The 2-amino group, on the other hand, often serves as a key hydrogen bond donor, anchoring the inhibitor within the kinase's hinge region. The strategic combination of these two features makes this compound an invaluable starting material for the synthesis of targeted therapeutics.
Targeted Kinase Families and Mechanism of Action
Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of important kinase families implicated in cancer and other diseases. These include:
-
Cyclin-Dependent Kinases (CDKs): Particularly CDK4 and CDK6, which are key regulators of the cell cycle. Inhibitors of these kinases, such as the FDA-approved drug Palbociclib, can induce cell cycle arrest in cancer cells.[1]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant activation is a hallmark of many cancers, including non-small cell lung cancer.[6][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[8][9]
-
Src Family Kinases (e.g., c-Src): Non-receptor tyrosine kinases involved in a multitude of signaling pathways that control cell proliferation, differentiation, and survival.
The primary mechanism of action for inhibitors derived from this scaffold is ATP-competitive inhibition . By mimicking the purine structure of ATP, these small molecules bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.
Synthetic Protocol: Elaboration of this compound into a Potent CDK4/6 Inhibitor
This section provides a representative, step-by-step protocol for the synthesis of a potent CDK4/6 inhibitor, analogous to known clinical candidates, starting from this compound. The synthetic strategy hinges on a key Suzuki-Miyaura cross-coupling reaction to install a crucial aromatic substituent at the 6-position.
Workflow for Kinase Inhibitor Synthesis
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 6-Bromopyrido[2,3-d]pyrimidin-2-amine for Structure-Activity Relationship (SAR) Studies
Introduction: The Pyrido[2,3-d]pyrimidine Scaffold in Medicinal Chemistry
The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system that holds a privileged position in modern drug discovery. As structural analogs of biologically essential purines, pteridines, and quinazolines, these scaffolds serve as versatile pharmacophores capable of interacting with a wide array of biological targets.[1][2] The inherent bioactivity of this class is demonstrated by its extensive investigation for numerous therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4] Many of these activities stem from the ability of pyrido[2,3-d]pyrimidine derivatives to function as potent inhibitors of key enzymes, particularly protein kinases such as EGFR, CDK4, and PIM-1.[1][2][3][5]
For medicinal chemists, the process of transforming a bioactive "hit" into a clinical "lead" is critically dependent on systematic Structure-Activity Relationship (SAR) studies. This involves the synthesis and evaluation of a library of analogs to map the molecular features essential for potency, selectivity, and favorable pharmacokinetic properties. The starting material, 6-Bromopyrido[2,3-d]pyrimidin-2-amine , is an ideal precursor for such studies. The bromine atom at the C6 position serves as a highly versatile synthetic handle, enabling the introduction of diverse chemical moieties through robust and well-established synthetic methodologies. This application note provides a detailed guide and protocols for the strategic derivatization of this key intermediate using palladium-catalyzed cross-coupling reactions to generate compound libraries for SAR exploration.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The strategic location of the bromine atom on the electron-deficient pyridine ring of the scaffold makes it highly amenable to palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry due to their remarkable functional group tolerance, reliability, and the vast commercial availability of reaction partners. For the purpose of SAR exploration around the C6 position, two key transformations are paramount: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C6 position of the scaffold and a wide variety of aryl, heteroaryl, or alkyl groups. This is achieved by reacting the 6-bromo intermediate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[6] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[7] This method is ideal for exploring how steric bulk, electronic properties, and aromatic interactions at the C6 position influence biological activity.
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds, coupling the 6-bromo intermediate with a diverse range of primary or secondary amines.[8][9] The mechanism is similar in principle to other cross-coupling reactions, involving oxidative addition, amine coordination, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination.[9] This strategy is crucial for introducing hydrogen bond donors and acceptors, modulating polarity, and exploring key interactions with polar residues in a target's binding site.
Experimental Design & Protocols
PART 1: General Laboratory Procedures
1.1. Materials & Reagents: All reagents should be of the highest purity available. Palladium catalysts and ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere (Argon or Nitrogen). Anhydrous solvents are critical for reaction efficiency and should be obtained from a commercial supplier or freshly distilled.
1.2. Reaction Setup & Monitoring: Reactions are best performed in oven-dried glassware under an inert atmosphere using standard Schlenk line techniques or in a glovebox.[10] To degas solvents, bubble argon or nitrogen through the liquid for 15-20 minutes prior to use. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine consumption of the starting material.
1.3. Work-up & Characterization: Upon completion, reactions are typically quenched and subjected to a standard aqueous workup to remove inorganic salts and water-soluble impurities. Purification is most commonly achieved by flash column chromatography on silica gel. The identity and purity of all final compounds must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
PART 2: Protocol for C6-Arylation via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Derivatization.
Reagents & Materials
| Reagent | Mol. Wt. | Molar Eq. | Example Amount |
| This compound | 226.05 | 1.0 | 226 mg (1.0 mmol) |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg (1.2 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg (0.05 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg (2.5 mmol) |
| 1,4-Dioxane (degassed) | - | - | 8 mL |
| Water (degassed) | - | - | 2 mL |
Step-by-Step Procedure:
-
To an oven-dried 25 mL Schlenk flask, add this compound (226 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Briefly purge the resulting suspension with argon for 5 minutes.
-
Under a positive flow of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol).
-
Seal the flask and place it in a preheated oil bath at 95 °C. Stir vigorously for 6-12 hours.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired 6-phenylpyrido[2,3-d]pyrimidin-2-amine.
PART 3: Protocol for C6-Amination via Buchwald-Hartwig Amination
This protocol outlines a general method for coupling the 6-bromo scaffold with a representative secondary amine, morpholine.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Derivatization.
Reagents & Materials
| Reagent | Mol. Wt. | Molar Eq. | Example Amount |
| This compound | 226.05 | 1.0 | 226 mg (1.0 mmol) |
| Morpholine | 87.12 | 1.3 | 114 µL (1.3 mmol) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 18 mg (0.02 mmol) |
| Xantphos | 578.68 | 0.05 | 29 mg (0.05 mmol) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg (1.4 mmol) |
| Toluene (anhydrous) | - | - | 10 mL |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (29 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (226 mg, 1.0 mmol).
-
Add anhydrous toluene (10 mL) followed by morpholine (114 µL, 1.3 mmol) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir for 8-16 hours.
-
Monitor the reaction. Upon completion, cool to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (10 mL).
-
Dilute with ethyl acetate (30 mL) and separate the layers.
-
Extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired 6-morpholinopyrido[2,3-d]pyrimidin-2-amine.
Application in SAR Studies
The protocols above provide a robust platform for generating a diverse library of C6-substituted analogs. Once synthesized and characterized, these compounds are subjected to biological screening to build a comprehensive SAR profile.
Logical Flow of SAR Exploration
Caption: Iterative cycle of synthesis and testing for SAR.
Hypothetical SAR Data Analysis
Imagine the synthesized compounds are tested as inhibitors of a hypothetical kinase, "Kinase X". The data could be tabulated as follows to derive meaningful relationships.
| Compound ID | R Group at C6 Position | IC₅₀ (nM) vs. Kinase X | SAR Interpretation |
| 1 (Core) | -Br | >10,000 | Starting material is inactive. |
| 2a | -Phenyl | 850 | Aromatic group at C6 confers moderate activity. |
| 2b | -4-Methoxyphenyl | 120 | Electron-donating group (EDG) improves potency, suggesting a hydrophobic pocket. |
| 2c | -4-Chlorophenyl | 900 | Electron-withdrawing group (EWG) is not favorable. |
| 2d | -3-Pyridyl | 250 | Heteroaromatic ring is tolerated; potential H-bond acceptor. |
| 3a | -Morpholino | 75 | Polar, H-bond accepting group significantly boosts potency. |
| 3b | -Piperidinyl | 350 | Removal of the morpholine oxygen reduces activity; H-bond is likely critical. |
| 3c | -N-methylpiperazinyl | 45 | Basic nitrogen further improves potency, suggesting a key salt-bridge interaction. |
From this hypothetical data, a medicinal chemist can deduce that the C6 position points towards a solvent-exposed region of the kinase active site that contains both hydrophobic and polar features. The strong potency of compounds 3a and 3c suggests a critical hydrogen bond or ionic interaction is possible, guiding the next round of synthesis toward analogs with optimized H-bonding capabilities and basicity.
Conclusion
The this compound scaffold is a powerful and versatile starting point for medicinal chemistry campaigns. By employing robust and high-yielding palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, research scientists can efficiently generate large, diverse libraries of novel compounds. This systematic approach to derivatization, coupled with iterative biological testing, is fundamental to elucidating structure-activity relationships, thereby accelerating the journey from a preliminary hit to a highly optimized lead candidate for drug development.
References
- 1. jocpr.com [jocpr.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Versatile Scaffold: Applications of 6-Bromopyrido[2,3-d]pyrimidin-2-amine in Modern Medicinal Chemistry
The pyrido[2,3-d]pyrimidine nucleus stands as a prominent privileged scaffold in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This intrinsic similarity has rendered it a cornerstone in the design of a multitude of targeted therapies, particularly in the realm of oncology. Within this important class of heterocycles, 6-Bromopyrido[2,3-d]pyrimidin-2-amine has emerged as a critical and versatile starting material. Its strategic bromine substitution at the 6-position provides a reactive handle for the introduction of diverse molecular fragments, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool for drug discovery professionals.
This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its role in the synthesis of potent kinase inhibitors. We will delve into the causality behind synthetic strategies and provide detailed, field-proven protocols for its key transformations.
The Strategic Importance of the Pyrido[2,3-d]pyrimidine Core
The pyrido[2,3-d]pyrimidine scaffold is a bioisostere of purine, enabling it to effectively mimic adenosine triphosphate (ATP) and compete for its binding site on a wide array of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The fusion of the pyridine and pyrimidine rings creates a rigid, planar system that can be readily functionalized at multiple positions to optimize interactions within the kinase ATP-binding pocket.[2]
Derivatives of this scaffold have been successfully developed as inhibitors of numerous kinases, including Fibroblast Growth Factor Receptors (FGFr), Platelet-Derived Growth Factor Receptors (PDGFr), Epidermal Growth Factor Receptor (EGFR), c-Src, and Cyclin-Dependent Kinases (CDKs).[3][4] Notably, the FDA-approved drug Palbociclib (Ibrance), a potent inhibitor of CDK4 and CDK6 used in the treatment of breast cancer, features a pyrido[2,3-d]pyrimidin-7-one core, underscoring the clinical significance of this heterocyclic system.[2][5]
The Role of the 6-Bromo Substituent: A Gateway to Molecular Diversity
The bromine atom at the 6-position of this compound is the lynchpin of its utility. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a vast array of aryl, heteroaryl, and amino substituents. This capability is paramount in drug discovery, where the exploration of diverse chemical space around a core scaffold is essential for identifying compounds with optimal potency, selectivity, and drug-like properties.
Signaling Pathway Context: Kinase Inhibition
The diagram below illustrates the general principle of how ATP-competitive kinase inhibitors, many of which are derived from the pyrido[2,3-d]pyrimidine scaffold, function to block cellular signaling pathways implicated in cancer cell proliferation and survival.
Caption: ATP-competitive kinase inhibition by pyrido[2,3-d]pyrimidine derivatives.
Key Synthetic Transformations: Protocols and Insights
The following sections provide detailed protocols for the two most common and impactful applications of this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties at the 6-position, a common strategy in the development of kinase inhibitors to probe the hydrophobic regions of the ATP-binding site.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
This protocol describes the synthesis of a key intermediate in the development of selective Fibroblast Growth Factor Receptor (FGFr) tyrosine kinase inhibitors. The introduction of the 3,5-dimethoxyphenyl group has been shown to impart high selectivity for FGFr.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 882670-89-5 | 227.05 | 1.0 | 1.0 |
| 3,5-Dimethoxyphenylboronic acid | 19218-54-1 | 181.99 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 4 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add this compound (227 mg, 1.0 mmol), 3,5-dimethoxyphenylboronic acid (218 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 95 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine.
Causality and Insights:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used Pd(0) catalyst for Suzuki couplings. It is generally effective for a wide range of substrates.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the catalytic cycle. The aqueous conditions facilitate its solubility and reactivity.
-
Solvent System: The 1,4-dioxane/water mixture is a common choice for Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals. Starting from this compound, this method allows for the introduction of various primary and secondary amines at the 6-position, providing access to a diverse range of analogs with potentially improved biological activity and pharmacokinetic profiles.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
This protocol provides a general method for the N-arylation of the 6-position of the pyrido[2,3-d]pyrimidine core. The choice of the specific aryl amine and ligand may require optimization for optimal results.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 882670-89-5 | 227.05 | 1.0 | 1.0 |
| Arylamine (e.g., Aniline) | 62-53-3 | 93.13 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (227 mg, 1.0 mmol) and the arylamine (e.g., aniline, 112 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired N-aryl-6-aminopyrido[2,3-d]pyrimidin-2-amine derivative.
Causality and Insights:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for Buchwald-Hartwig aminations. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reductive elimination step.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the key palladium-amido intermediate in the catalytic cycle.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions. Therefore, the use of anhydrous solvents and reagents, along with inert atmosphere techniques, is critical for success.
Conclusion
This compound is a testament to the power of strategic halogenation in medicinal chemistry. It serves as a highly valuable and versatile building block, providing a reliable and efficient entry point to a vast chemical space of potent and selective kinase inhibitors. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, empower medicinal chemists to systematically modify the pyrido[2,3-d]pyrimidine scaffold, ultimately accelerating the drug discovery process. A thorough understanding of the principles and practicalities of these reactions, as outlined in this guide, is essential for any researcher or drug development professional working in this exciting and impactful field.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Synthesis of pyrido[2,3-d]pyrimidines from pyrimidine or pyridine derivatives
Application Notes & Protocols: Synthesis of Pyrido[2,3-d]pyrimidines
A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system of immense interest in medicinal chemistry and drug development.[1] As structural analogs of purines and pteridines, these compounds are recognized as "privileged scaffolds," capable of interacting with a wide array of biological targets.[2] Derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antibacterial, anti-inflammatory, and CNS-depressant properties.[1][2][3] Notably, their role as kinase inhibitors has been extensively explored, leading to the development of therapeutics targeting enzymes like cyclin-dependent kinases (CDKs), tyrosine kinases (e.g., BCR-ABL), and phosphoinositide 3-kinases (PI3K).[2][3][4][5]
The versatility of this scaffold stems from the numerous positions on both the pyridine and pyrimidine rings that can be functionalized, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides an in-depth overview of the primary synthetic strategies for constructing the pyrido[2,3-d]pyrimidine core, focusing on the two most prevalent retrosynthetic disconnections: annulation of a pyridine ring onto a pre-existing pyrimidine and, conversely, the formation of a pyrimidine ring from a pyridine precursor. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols, and offer insights into experimental design.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the pyrido[2,3-d]pyrimidine skeleton can be broadly categorized into two logical approaches. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Figure 1: High-level overview of the two primary synthetic routes to the pyrido[2,3-d]pyrimidine scaffold.
Part I: Synthesis from Pyrimidine Derivatives: Building the Pyridine Ring
This is arguably the most common and versatile approach, utilizing readily available and often highly functionalized aminopyrimidines as the foundational block. The core transformation involves the construction of the pyridine ring onto the C5 and C6 positions of the pyrimidine.
Condensation Reactions with 1,3-Dielectrophiles
A classic and robust method involves the reaction of a 6-aminopyrimidine, such as 6-aminouracil, with a three-carbon electrophilic partner.[6] The reaction proceeds via an initial nucleophilic attack from the C5 position of the electron-rich pyrimidine onto the electrophile, followed by cyclization and dehydration/oxidation.
-
With α,β-Unsaturated Ketones: The reaction of 6-aminouracil with α,β-unsaturated ketones can proceed via a Michael addition, followed by cyclization and subsequent oxidation (often an auto-oxidation) to furnish the aromatic pyrido[2,3-d]pyrimidine system.[6]
-
With 1,3-Diketones: Symmetrical diketones like acetylacetone react readily with 6-aminopyrimidines in the presence of an acid catalyst (e.g., phosphoric acid) to yield 5,7-disubstituted pyrido[2,3-d]pyrimidines.[6] For unsymmetrical diketones, the regioselectivity is dictated by the relative reactivity of the two carbonyl groups.[6]
Multicomponent Reactions (MCRs): A Modern Approach to Efficiency
Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, prized for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[7][8] The synthesis of pyrido[2,3-d]pyrimidines is particularly well-suited to MCRs, typically involving the one-pot reaction of an aminopyrimidine, an aldehyde, and an active methylene compound.[9][10]
The general mechanism for this transformation is a domino sequence:
-
Knoevenagel Condensation: The aldehyde and the active methylene compound (e.g., malononitrile, Meldrum's acid) condense to form a highly electrophilic arylidene intermediate.[7][9]
-
Michael Addition: The electron-rich C5-position of the 6-aminopyrimidine attacks the β-carbon of the arylidene intermediate.[7]
-
Cyclization & Tautomerization: The exocyclic amino group attacks one of the nitrile or ester groups, leading to intramolecular cyclization. Subsequent tautomerization and, in some cases, elimination of a small molecule, yields the final aromatic product.[7]
Figure 2: Mechanistic workflow for the three-component synthesis of pyrido[2,3-d]pyrimidines.
The choice of catalyst and reaction conditions can significantly impact the efficiency of these MCRs. A variety of catalysts have been successfully employed, highlighting the ongoing innovation in this area.
Table 1: Comparison of Catalysts and Conditions for Three-Component Synthesis
| Catalyst | Starting Materials | Conditions | Typical Yield | Reference |
| Diammonium hydrogen phosphate (DAHP) | Aromatic aldehyde, malononitrile, 4-aminouracil | Reflux in aqueous ethanol | Good to Excellent | [9] |
| Triethylbenzylammonium chloride (TEBAC) | Aldehyde, alkyl nitrile, aminopyrimidine | Water | Good | [10] |
| [γ-Fe₂O₃@-Hap-SO₃H] nanocatalyst | Benzaldehyde, Meldrum's acid, 6-aminouracil | Solvent-free | Up to 94% | [7] |
| Indium(III) bromide (InBr₃) | Benzaldehyde, Meldrum's acid, 6-aminouracil | Solvent-free, 15 min | 95% | [7] |
| β-Cyclodextrin | Aldehyde, Meldrum's acid, 6-aminouracil | Reflux in water | Up to 97% | [7] |
| Magnetic Nanoparticles (Fe₃O₄@SiO₂@(CH₂)₃S-SO₃H) | Aromatic aldehyde, malononitrile, 2,6-diaminopyrimidin-4-one | Solvent-free | High | [11] |
| Microwave Irradiation | Aromatic aldehyde, malononitrile, 4-aminouracil | Aqueous media, no catalyst | Good to Excellent | [9] |
Part II: Synthesis from Pyridine Derivatives: Building the Pyrimidine Ring
An alternative and equally valuable strategy begins with a substituted pyridine and constructs the pyrimidine ring onto it. This approach is particularly useful when the desired substitution pattern on the pyridine portion of the scaffold is complex or more easily accessible from pyridine starting materials.
A common route involves starting with a 2-amino-3-cyanopyridine (o-aminonicotinonitrile) derivative.[12] These precursors contain the necessary functionality in the correct positions to facilitate the closure of the pyrimidine ring.
-
Acylation/Thioacylation: The 2-amino group of the nicotinonitrile is acylated, for instance, with an acid chloride.[13]
-
Intramolecular Cyclization: The newly introduced acyl group then undergoes an intramolecular cyclization with the adjacent nitrile group, often promoted by base or heat, to form the 4-oxo or 4-thioxo-pyrido[2,3-d]pyrimidine.[12] Further transformations at the 4-position, such as chlorination with POCl₃ followed by nucleophilic substitution, can then be used to install diverse functionalities.[14]
Part III: Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating the rationale behind key steps, expected observations, and potential troubleshooting advice.
Protocol 1: One-Pot Three-Component Synthesis using DAHP Catalyst
This protocol describes an environmentally benign and efficient synthesis of 5-amino-7-(aryl)-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-6-carbonitriles, adapted from Abdolmohammadi, S. and Balalaie, S. (2012).[9]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
6-Aminouracil (1.0 mmol, 127 mg)
-
Diammonium hydrogen phosphate (DAHP) (0.1 mmol, 13.2 mg)
-
Ethanol (5 mL)
-
Water (5 mL)
-
Round-bottom flask (50 mL), reflux condenser, magnetic stirrer/hotplate
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 6-aminouracil (1.0 mmol), and DAHP (0.1 mmol).
-
Add 10 mL of a 1:1 ethanol/water mixture to the flask.
-
Fit the flask with a reflux condenser and place it in a heating mantle or oil bath on a magnetic stirrer.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate/hexane eluent). Reactions are typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C to a constant weight. The product is often of high purity, but can be recrystallized from ethanol or DMF/water if necessary.
Causality and Experimental Choices:
-
Catalyst: DAHP is a mild, inexpensive, non-toxic, and water-soluble Brønsted acid/base catalyst that effectively promotes both the initial Knoevenagel condensation and the subsequent steps.[9]
-
Solvent System: The ethanol/water mixture is an environmentally friendly choice that provides good solubility for the reactants at reflux temperature while allowing the product to precipitate upon cooling, simplifying the workup.
-
Reflux Conditions: Heating is necessary to overcome the activation energy for the C-C bond formations and cyclization steps.
Expected Results & Troubleshooting:
-
Appearance: A solid precipitate should form as the reaction cools. The color will depend on the aromatic aldehyde used.
-
Yield: Yields are generally high (80-95%).
-
Low Yield: If the yield is low, ensure the reflux temperature was maintained and that the starting materials were pure. Reaction time can be extended if TLC shows incomplete conversion. An alternative is to switch to microwave irradiation, which can often reduce reaction times and improve yields.[9]
Protocol 2: Synthesis from a Pyridine Precursor
This protocol outlines a general procedure for forming the pyrido[2,3-d]pyrimidine core starting from a 2-amino-3-cyanopyridine derivative.[12][13]
Materials:
-
Substituted 2-amino-3-cyanopyridine (1.0 mmol)
-
Acid chloride (e.g., benzoyl chloride) (1.1 mmol)
-
Pyridine (as solvent and base, ~10 mL)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the 2-amino-3-cyanopyridine (1.0 mmol) in anhydrous pyridine (~10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Add the acid chloride (1.1 mmol) dropwise to the cold solution with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor by TLC until the starting aminopyridine is consumed.
-
Slowly pour the reaction mixture into a beaker containing crushed ice (~50 g) with stirring.
-
A precipitate of the acylated intermediate or the cyclized product will form. If cyclization is incomplete, the intermediate can be isolated and heated in a high-boiling solvent (e.g., diphenyl ether) or with a base (e.g., K₂CO₃ in DMF) to effect ring closure.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with water to remove pyridine hydrochloride and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum. Recrystallization (e.g., from ethanol or acetic acid) may be required for further purification.
Causality and Experimental Choices:
-
Pyridine: Pyridine serves a dual role as a solvent and as a base to neutralize the HCl generated during the acylation reaction, driving the reaction forward.
-
Ice Bath: The initial cooling is crucial to control the exothermic acylation reaction and prevent potential side reactions.
-
Workup: Quenching on ice hydrolyzes any remaining acid chloride and precipitates the organic product.
Expected Results & Troubleshooting:
-
Product Formation: A solid product should be readily obtained upon quenching.
-
Incomplete Cyclization: If the isolated product is the acylated intermediate (identifiable by spectroscopy), cyclization can be induced by heating. The choice of conditions depends on the substrate's reactivity.
-
Purification Issues: If the product is difficult to purify, chromatography may be necessary. Ensure the starting aminopyridine is pure, as impurities can complicate the reaction and purification.
Conclusion
The synthesis of pyrido[2,3-d]pyrimidines is a rich and evolving field, driven by the significant therapeutic potential of this scaffold. The classic strategies of building the pyridine ring onto a pyrimidine core through condensation reactions remain robust and reliable. However, the advent of multicomponent reactions has revolutionized the synthesis, offering highly efficient, atom-economical, and often environmentally benign pathways to complex derivatives.[8] Concurrently, synthetic routes starting from pyridine precursors provide essential alternatives for accessing diverse substitution patterns. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently design and execute the synthesis of novel pyrido[2,3-d]pyrimidine derivatives for application in drug discovery and development.
References
- 1. An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemres.org [orgchemres.org]
- 9. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. rua.ua.es [rua.ua.es]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyridopyrimidine Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their structural similarity to purines makes them privileged scaffolds for designing molecules with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The development of efficient and sustainable synthetic methodologies is crucial for exploring the full potential of this versatile chemical space.
Traditional methods for synthesizing these derivatives often involve lengthy reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that addresses these limitations.[4][5] By utilizing microwave irradiation, MAOS offers a faster, more energy-efficient, and often higher-yielding alternative to conventional heating.[6][7] This technique leverages the ability of polar molecules and ions within the reaction mixture to directly absorb microwave energy, leading to rapid and uniform heating.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and protocols for the microwave-assisted synthesis of pyridopyrimidine derivatives.
The Science Behind Microwave-Assisted Reactions
Unlike conventional heating, where heat is transferred to the reaction mixture via conduction and convection from an external source, microwave heating generates heat volumetrically within the sample.[6] The primary mechanisms responsible for this are:
-
Dipolar Polarization: Polar molecules in the reaction mixture attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting friction and molecular agitation generate heat.[8][9]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the presence of the oscillating electric field. Collisions between these moving ions generate heat.
This direct and efficient energy transfer leads to numerous advantages:
-
Accelerated Reaction Rates: Reactions can often be completed in minutes instead of hours.[4][5]
-
Higher Yields and Purity: The rapid and uniform heating can minimize the formation of side products.[5][6]
-
Greener Chemistry: Reduced reaction times translate to lower energy consumption, and the efficiency of the method may allow for the use of less solvent.[6][8]
-
Enhanced Reproducibility: Precise control over reaction parameters in modern microwave reactors ensures high reproducibility.[5]
General Workflow for Microwave-Assisted Synthesis
The workflow for microwave-assisted synthesis is straightforward and can be adapted for a wide range of reactions. The following diagram illustrates the key steps involved.
Caption: A generalized workflow for microwave-assisted organic synthesis.
Exemplary Protocol: One-Pot, Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines
This protocol describes a general method for the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives, a reaction that benefits significantly from microwave irradiation.[10] This multi-component reaction (MCR) approach allows for the rapid assembly of complex molecules from simple starting materials.[11]
Reaction Mechanism
The following diagram illustrates a plausible reaction mechanism for the three-component synthesis of a dihydropyrido[2,3-d]pyrimidine derivative.
Caption: A plausible reaction mechanism for the synthesis of dihydropyrido[2,3-d]pyrimidines.
Materials and Equipment
-
Starting Materials:
-
An appropriate aldehyde (e.g., a substituted 3-formyl-quinoline)
-
A cyclic 1,3-diketone (e.g., dimedone)
-
A primary heterocyclic amine (e.g., 2,4,6-triaminopyrimidine)
-
-
Solvent: N,N-Dimethylformamide (DMF)
-
Equipment:
-
Microwave synthesis reactor
-
Microwave-safe reaction vials with caps
-
Magnetic stir bars
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Chromatography system (e.g., flash chromatography)
-
Step-by-Step Procedure
-
Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the formyl-quinoline derivative (1.0 mmol), the cyclic 1,3-diketone (1.0 mmol), and the primary heterocyclic amine (1.0 mmol).
-
Solvent Addition: Add DMF (2-3 mL) to the reaction vial. Ensure all reagents are sufficiently wetted by the solvent.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters. A typical starting point would be:
-
Temperature: 130 °C
-
Time: 8-15 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the set temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature. Most modern microwave reactors have a built-in cooling system.
-
Work-up and Isolation:
-
Once cooled, carefully open the vial.
-
Pour the reaction mixture into a beaker containing cold water (20-30 mL).
-
A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Data Presentation: Reaction Parameter Optimization
The following table provides a summary of typical reaction conditions and outcomes for the synthesis of various dihydropyrido[2,3-d]pyrimidine derivatives, demonstrating the efficiency of the microwave-assisted protocol.[10]
| Entry | Aldehyde (R1) | 1,3-Diketone | Amine | Time (min) | Temp (°C) | Yield (%) |
| 1 | 3-Formyl-quinoline | Dimedone | 2,4,6-Triaminopyrimidine | 8 | 130 | 82 |
| 2 | 3-Formyl-6-chloroquinoline | Dimedone | 2,4,6-Triaminopyrimidine | 10 | 130 | 78 |
| 3 | 3-Formyl-quinoline | 1,3-Cyclohexanedione | 2,4,6-Triaminopyrimidine | 12 | 130 | 75 |
| 4 | 3-Formyl-quinoline | Dimedone | 2-Aminopyrimidine | 15 | 140 | 70 |
Troubleshooting and Optimization
-
Low Yield:
-
Increase Temperature/Time: Gradually increase the reaction temperature (in 10 °C increments) or time (in 2-5 minute increments).
-
Solvent Choice: While DMF is often effective, other high-boiling polar solvents like NMP or DMSO can be explored.
-
Catalyst: Although the example protocol is catalyst-free, some variations may benefit from the addition of a catalytic amount of acid (e.g., acetic acid) or base.
-
-
Incomplete Reaction:
-
Monitor by TLC: If possible, perform a time-course study by running the reaction for shorter intervals and monitoring the progress by Thin Layer Chromatography.
-
-
Side Product Formation:
-
Lower Temperature: Excessive temperatures can sometimes lead to decomposition or side reactions. Try running the reaction at a slightly lower temperature for a longer duration.
-
Conclusion
Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient preparation of pyridopyrimidine derivatives.[12][13][14] The protocols and guidelines presented in this application note offer a solid foundation for researchers to leverage this technology in their own work. By significantly reducing reaction times and often improving yields and purity, MAOS can accelerate the discovery and development of novel compounds for a wide range of applications, from pharmaceuticals to advanced materials.[15][16][17][18][19]
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. ijnrd.org [ijnrd.org]
- 7. mdpi.com [mdpi.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. d-nb.info [d-nb.info]
- 15. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Microwave‐Assisted Synthesis of Pyrimidine Libraries | Scilit [scilit.com]
- 19. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrido[2,3-d]pyrimidine Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with pyrido[2,3-d]pyrimidine derivatives. This guide is designed to provide expert insights and practical solutions to the common and complex purification challenges encountered during your research. The unique electronic properties and structural complexity of this scaffold often necessitate tailored purification strategies. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing pyrido[2,3-d]pyrimidine derivatives?
A1: The impurity profile is intrinsically linked to your synthetic route. However, several classes of impurities are common. Understanding these will help you design an effective purification strategy.
-
Unreacted Starting Materials: The most common impurities are often the starting materials themselves, particularly if the reaction has not gone to completion. For instance, in multi-component reactions, you might find residual 6-aminouracil derivatives, aldehydes, or malononitrile[1][2].
-
Reagents and Catalysts: Reagents used in excess, such as chlorinating agents (e.g., POCl₃ byproducts), or catalysts (e.g., piperidine, p-TSA) can contaminate the crude product[3][4].
-
Reaction Byproducts: Incomplete cyclization, side-reactions, or rearrangement products can lead to structurally similar impurities that are often challenging to separate. For example, syntheses starting from aminopyrimidines can sometimes yield isomeric products or partially cyclized intermediates[4][5].
-
Solvent-Related Impurities: Residual high-boiling point solvents like DMF or DMSO can be persistent. Water is also a common impurity that can interfere with certain purification steps like crystallization[1].
A systematic approach using analytical techniques like HPLC and Mass Spectrometry (MS) is crucial to identify the nature of the impurities before selecting a purification method[1].
Q2: My pyrido[2,3-d]pyrimidine derivative has very poor solubility in common organic solvents. How does this impact my purification strategy?
A2: Poor solubility is a hallmark challenge for this class of compounds and significantly impacts purification. The planar, aromatic nature of the core structure can lead to strong intermolecular π-π stacking, reducing solubility.
-
Chromatography: Low solubility can cause your compound to precipitate at the top of the column during loading, leading to significant streaking and poor separation. It is crucial to find a solvent or solvent mixture for loading that fully dissolves the crude material but is weak enough not to elute the compound prematurely. Using a co-solvent system may be necessary[6].
-
Crystallization: While the ultimate goal for purity, achieving crystallization can be difficult. Poor solubility limits the choice of effective anti-solvents and can lead to the compound "crashing out" as an amorphous solid or oil rather than forming well-defined crystals.
-
Handling Losses: Every transfer of a poorly soluble compound risks material loss due to precipitation. It is advisable to use a larger volume of solvent than you might for other compounds and to rinse all glassware meticulously.
Solubility often increases with temperature, a property that can be exploited in both chromatography and crystallization[7][8]. However, you must first confirm the thermal stability of your compound.
Troubleshooting Purification Challenges
This section addresses specific problems you may encounter during the purification process.
Problem 1: Complex Crude Mixture & Choosing the Right Initial Strategy
Q: My initial analysis (TLC/LC-MS) shows a complex mixture with multiple spots/peaks. What is the most efficient way to approach the initial cleanup?
A: A complex crude mixture requires a logical, stepwise purification approach. Avoid immediately turning to preparative HPLC, which can be time-consuming and costly. A better strategy is to use a series of orthogonal techniques that separate compounds based on different physicochemical properties.
-
Liquid-Liquid Extraction: If your molecule has an ionizable group (e.g., a free amine or carboxylic acid), an acid-base extraction is a powerful first step. By adjusting the pH of an aqueous layer, you can selectively move your compound (or impurities) between the aqueous and organic phases, achieving a significant bulk separation[9].
-
Trituration/Slurry: If your desired compound has low solubility in a particular solvent while the impurities are highly soluble, you can perform a slurry. Suspend the crude material in this solvent, stir vigorously, and then filter. The solid collected will be enriched in your product. Common solvents for this include diethyl ether, cold ethanol, or ethyl acetate.
-
Flash Column Chromatography: This is the workhorse of purification for most organic compounds[10]. It separates based on polarity. For pyrido[2,3-d]pyrimidines, silica gel is most common, but the basic nitrogen atoms can cause streaking. This is addressed in the next section.
Problem 2: Difficulties with Column Chromatography
Q: My compound streaks badly on the silica gel column, resulting in broad peaks and poor separation. What is causing this and how can I fix it?
A: Streaking (or tailing) on silica gel is a frequent issue with nitrogen-containing heterocycles like pyrido[2,3-d]pyrimidines. The primary cause is the interaction between the basic lone pairs on the nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-ideal interaction prevents smooth elution.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is highly effective but can be difficult to remove from the final product.
-
Pyridine: A few drops can also work but has a strong odor.
-
Ammonia: Using a mobile phase saturated with ammonia (e.g., DCM/MeOH/NH₄OH) is very effective for highly basic compounds.
-
-
-
Change the Stationary Phase:
-
Alumina: Switching to an alumina (Al₂O₃) column can be beneficial. Alumina is available in neutral, basic, or acidic forms. For most pyrido[2,3-d]pyrimidines, neutral or basic alumina is a good choice.
-
Reverse-Phase (C18): If your compound is sufficiently non-polar, reverse-phase chromatography, which separates based on hydrophobicity, can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol[11].
-
Q: I am struggling to separate my desired product from a very close-running impurity or a regioisomer. What are my options?
A: Separating isomers or compounds with very similar polarity is a significant challenge that often requires moving beyond standard flash chromatography.
Advanced Chromatographic Solutions
| Technique | Principle | Best For | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Uses smaller stationary phase particles and high pressure for superior resolution. | Isomers, close-running impurities, final polishing for high purity (>99%). | Lower loading capacity, more expensive equipment and solvents. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the main mobile phase. | Chiral separations, thermally labile compounds. Fast and uses less organic solvent. | Requires specialized equipment. |
| Centrifugal Partition Chromatography (CPC) | A form of liquid-liquid chromatography with no solid support, eliminating irreversible adsorption. | Polar or unstable compounds, large-scale separations.[12] | Requires finding a suitable biphasic solvent system. |
For chiral pyrido[2,3-d]pyrimidine derivatives, specialized chiral stationary phases (CSPs) are necessary for enantiomeric separation, typically using HPLC or SFC[13].
Problem 3: Crystallization Failures
Q: I've purified my compound by chromatography, but when I try to crystallize it, it just "oils out." What should I do?
A: "Oiling out" occurs when the compound's solubility in the solvent is too high at a given temperature, or the solution is too supersaturated, causing it to separate as a liquid phase instead of forming an ordered crystal lattice.
Solutions to Try:
-
Re-dissolve and Slow Down: Gently heat the solution to re-dissolve the oil. Then, allow it to cool much more slowly. A Dewar flask or an insulated box can slow the cooling rate from hours to days, giving crystals more time to nucleate and grow.
-
Reduce Polarity: The oil is essentially the compound acting as its own solvent. You may need a less polar solvent system. Try re-dissolving in a minimal amount of a good solvent (like DCM or MeOH) and slowly adding a non-polar anti-solvent (like hexane or diethyl ether) until turbidity persists, then let it stand.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation points for crystal growth.
-
Seed Crystals: If you have even a tiny amount of solid material from a previous attempt, add a single speck to the cooled, supersaturated solution. This "seed" can template the growth of larger crystals.
Key Experimental Protocols
Protocol 1: General Purpose Flash Column Chromatography
This protocol is a starting point and should be optimized for your specific compound.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rƒ) of 0.25-0.35 for your desired compound. A common starting point for pyrido[2,3-d]pyrimidines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes[10][14]. If streaking is observed, add 0.5% triethylamine to the TLC solvent jar and re-run.
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar solvent (e.g., 100% hexanes). Pour the slurry into the column and use pressure to pack the bed firmly and evenly.
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., DCM). Use a pipette to carefully apply the solution to the top of the silica bed.
-
Dry Loading: If solubility is low, dissolve the crude product in a strong solvent (e.g., DCM/MeOH), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often gives better resolution.
-
-
Elution: Begin running the column with your starting eluent. If using a gradient, slowly and methodically increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Always ensure the triethylamine (if used) is removed by co-evaporating with a solvent like toluene or by washing a solution of the product with a dilute acid if the compound is stable.
Protocol 2: Systematic Recrystallization Solvent Screening
-
Preparation: Place approximately 10-20 mg of your purified, amorphous solid into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent from the list below, dropwise, until the solid just dissolves at room temperature. If it dissolves immediately, the solvent is too good. If it doesn't dissolve after ~1 mL, try heating it.
-
Screening Solvents (from polar to non-polar): Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane/Heptane.
-
Induce Crystallization:
-
If the solid dissolved upon heating, allow the tube to cool slowly to room temperature, then place it in an ice bath or freezer.
-
If the solid dissolved at room temperature, use an anti-solvent. Slowly add a miscible solvent in which your compound is insoluble (e.g., add water to an ethanol solution, or hexane to an ethyl acetate solution) until the solution becomes cloudy.
-
-
Observation: Observe which solvent system yields high-quality crystals. Scale up the best condition for the bulk of your material.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving Yield in the Synthesis of 6-Bromopyrido[2,3-d]pyrimidin-2-amine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Bromopyrido[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Pyrido[2,3-d]pyrimidines are privileged structures in drug discovery, known for their roles as kinase inhibitors and other therapeutic agents.[1][2] Achieving a high-yielding and reproducible synthesis is therefore critical.
This document moves beyond a simple recitation of steps. It is structured as a series of troubleshooting questions and in-depth answers to address the specific, practical challenges you may encounter in the lab. We will explore the causality behind experimental choices, empowering you to diagnose issues and rationally design solutions for a more robust synthetic route.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues
Low yield is a multifaceted problem that can arise from either the initial cyclization to form the pyridopyrimidine core or the subsequent bromination step. The following workflow provides a logical path to identify and resolve the root cause of poor outcomes.
Caption: Troubleshooting workflow for the synthesis of this compound.
Part 1: Troubleshooting the Pyridopyrimidine Core Formation
The formation of the central pyrido[2,3-d]pyrimidine scaffold is typically achieved by condensing a substituted 6-aminopyrimidine with a three-carbon synthon or via a multi-component reaction.[3][4][5] A common route involves the reaction of a suitable pyridine precursor with guanidine to form the 2-aminopyrimidine ring.[6][7]
Q1: My cyclization reaction is stalling. TLC analysis shows a significant amount of the starting 6-aminopyrimidine derivative remains even after prolonged reaction times. How can I drive the reaction to completion?
A1: This is a classic symptom of insufficient activation energy or poor reaction kinetics. Several factors should be investigated:
-
Reaction Temperature and Time: Many heterocyclic condensations are highly temperature-dependent.[8] If you are running the reaction at room temperature or slightly elevated temperatures, a moderate increase may be necessary to overcome the activation barrier for the final cyclization and dehydration steps.[9] However, excessive heat can lead to byproduct formation.[10] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal balance of time and temperature, preventing product degradation.[9]
-
Catalyst Efficiency: The choice of catalyst is critical. While some reactions proceed under basic or neutral conditions, many require an acid catalyst to activate the carbonyl groups for nucleophilic attack.[11] Both Brønsted acids (like p-TsOH) and Lewis acids (like ZnCl₂) can be effective.[11] If you are already using a catalyst, ensure it is active and consider increasing the loading. If not, the addition of a catalytic amount is highly recommended to facilitate the cyclization.[9]
-
Solvent Choice: The solvent plays a pivotal role in reactant solubility and reaction rate. Polar aprotic solvents like DMF or ethanol are commonly used.[8] If your starting materials have limited solubility in the chosen solvent, the reaction will be slow. Experimenting with different solvents or using a co-solvent system can lead to significant improvements.[11]
Q2: I'm achieving full conversion of my starting materials, but my TLC plate shows multiple new spots, and the yield of the desired pyridopyrimidine is low. What are the likely side reactions?
A2: The formation of multiple products indicates that competing reaction pathways are occurring. The identity of these byproducts depends on your specific starting materials, but common issues include:
-
Self-Condensation of Reactants: Aldehydes or dicarbonyl compounds used as synthons can undergo self-condensation, especially under harsh acidic or basic conditions.[11] This can be mitigated by using milder catalysts or by adding the most reactive component slowly to the reaction mixture.
-
Formation of Isomeric Products: If you are using an unsymmetrical dicarbonyl compound, the cyclization can occur at two different sites, leading to a mixture of regioisomers.[3] The orientation is often controlled by the reactivity of the different carbonyl groups.[3] Modifying the reaction conditions (e.g., catalyst, temperature) can sometimes favor the formation of one isomer over the other.
-
Double Adducts or Byproducts: In reactions involving guanidine, it is possible to form double Biginelli adducts or other related byproducts if the stoichiometry and reaction conditions are not carefully controlled.[7]
To address this, analyze the crude reaction mixture by LC-MS or NMR to identify the main byproducts. This information will provide crucial clues about the competing pathways and guide your optimization strategy.
Part 2: Troubleshooting the Bromination Step
The introduction of a bromine atom at the C6 position is an electrophilic aromatic substitution. The electron-rich nature of the pyridopyrimidine core makes it susceptible to this reaction, but controlling selectivity can be challenging.
Q3: My bromination reaction yields a mixture of unreacted starting material, the desired 6-bromo product, and a di-brominated byproduct. How can I improve the selectivity?
A3: Achieving mono-selectivity in bromination requires a careful balance of reagent stoichiometry and reactivity.
-
Control of Stoichiometry: This is the most critical parameter. Over-bromination is a common result of using an excess of the brominating agent.[12] Start with a slight deficiency or exactly 1.0 equivalent of the brominating agent. Monitor the reaction closely by TLC or HPLC. If the reaction stalls, you can add small additional portions (e.g., 0.1 eq.) of the agent until the starting material is consumed.
-
Choice of Brominating Agent: The reactivity of the brominating agent has a major impact.
-
Bromine (Br₂): Highly reactive and can lead to over-bromination and degradation. It is often used with a Lewis acid catalyst but can be difficult to control.
-
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine. It is often the reagent of choice for selective monobromination of activated aromatic systems.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH): Another effective and often highly selective brominating agent that can be used in polar aprotic solvents, sometimes with an acid catalyst to increase efficiency.[13]
-
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Br₂ | Acetic Acid or CH₂Cl₂ | Inexpensive, powerful | Low selectivity, corrosive, safety concerns |
| NBS | DMF, CH₃CN, or CCl₄ | Good selectivity, easier to handle | More expensive than Br₂ |
| DBH | DMF, CH₃CN, CH₂Cl₂ | Excellent selectivity, stable solid | Can require a catalyst for less reactive substrates[13] |
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or even -20 °C) will decrease the overall reaction rate, often enhancing the selectivity for the kinetically favored mono-brominated product.
Q4: I'm observing significant decomposition of my pyridopyrimidine starting material upon addition of the brominating agent. What's happening and how can I prevent it?
A4: Decomposition suggests that the reaction conditions are too harsh for your substrate. The electron-rich heterocyclic core, while activated for electrophilic substitution, can also be susceptible to oxidation or acid-catalyzed degradation.
-
Switch to a Milder Reagent: As mentioned in Q3, moving from Br₂ to NBS or DBH is the first and most effective step to mitigate decomposition.[13]
-
Buffer the Reaction: If you are using a brominating agent that releases acidic byproducts (like HBr from Br₂), the resulting drop in pH can catalyze decomposition. Adding a non-nucleophilic base, such as pyridine or sodium bicarbonate, can buffer the reaction mixture and improve the stability of your product.
-
Solvent Choice: Bromination in polar aprotic solvents like acetonitrile (CH₃CN) or DMF is often cleaner and more efficient than in chlorinated solvents or protic solvents like methanol.[13]
Frequently Asked Questions (FAQs)
Q5: What is a reliable, high-level synthetic strategy for this compound?
A5: A robust and common strategy involves a two-step sequence. First, construct the 2-aminopyrido[2,3-d]pyrimidine core. This is often achieved through a condensation reaction, for instance, by reacting a substituted 2,6-diaminopyrimidine with a suitable dicarbonyl compound.[3] Alternatively, a pyridine precursor can be reacted with guanidine.[2] Once the core is synthesized and purified, the second step is a selective electrophilic bromination at the C6 position using a mild brominating agent like NBS.[12]
Q6: Why is the purity of the starting 6-aminopyrimidine so critical for the cyclization step?
A6: The purity of all reactants is crucial for any chemical synthesis, but it is especially important here.[11][10] Impurities in the starting pyrimidine can act as inhibitors, preventing the catalyst from functioning correctly.[10] They can also participate in side reactions, leading to a complex mixture of byproducts that are often difficult to separate from the desired product, ultimately lowering the isolated yield.[11] Always ensure the purity of your starting materials via NMR or LC-MS before beginning the reaction.
Q7: How can I effectively purify the final this compound product?
A7: Purification strategies depend on the nature of the impurities.
-
Recrystallization: This is the preferred method if a suitable solvent system can be found.[14] It is excellent for removing small amounts of impurities and provides a highly crystalline final product. You will need to screen solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[14]
-
Column Chromatography: If recrystallization is ineffective, or if you have a mixture of closely related compounds (e.g., regioisomers or over-brominated products), column chromatography over silica gel is the most effective technique.[14] A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane/methanol. The polarity can be fine-tuned based on TLC analysis. For basic compounds like this amine, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking and improve peak shape.[14]
Optimized Experimental Protocol
This protocol provides a general, robust framework for the synthesis. Researchers should perform their own optimization based on their specific substrates and available equipment.
Step 1: Synthesis of Pyrido[2,3-d]pyrimidin-2-amine (Illustrative Example)
-
Reagents & Setup: To a solution of 2,6-diamino-4-chloropyridine (1 eq.) in 2-methoxyethanol, add guanidine hydrochloride (1.5 eq.) and sodium ethoxide (2 eq.).
-
Reaction: Heat the mixture to reflux (approx. 125 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 12-24 hours.
-
Workup & Isolation: Cool the reaction mixture to room temperature. Quench carefully by adding water. The product may precipitate. Filter the solid, wash with cold water and then a small amount of cold ethanol. If no precipitate forms, extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography.
Step 2: Bromination to this compound
-
Reagents & Setup: Dissolve the purified Pyrido[2,3-d]pyrimidin-2-amine (1 eq.) in N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Reaction: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C. Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete in 1-3 hours.
-
Workup & Isolation: Once the starting material is consumed, pour the reaction mixture into ice-cold water. A precipitate of the crude product should form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water, followed by a cold non-polar solvent like hexane to remove organic-soluble impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., acetonitrile) or by column chromatography.[14]
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Protodeboronation in Suzuki Coupling Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with protodeboronation, a common and often frustrating side reaction. Here, we move beyond simple procedural lists to explain the underlying chemical principles, offering you the expert insights needed to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding protodeboronation.
Q1: What is protodeboronation and why is it a problem in Suzuki coupling?
A1: Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron (C-B) bond of your boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This is a significant undesired side reaction in Suzuki-Miyaura coupling because it consumes your organoboron reagent, converting it into a simple arene or heteroarene.[2] This leads to reduced yields of your desired cross-coupled product and introduces a byproduct that can complicate purification.[3]
Q2: Which types of boronic acids are most susceptible to protodeboronation?
A2: The propensity for protodeboronation is highly dependent on the structure of the organoboron reagent.[1] Generally, the following classes are more susceptible:
-
Electron-deficient arylboronic acids: These are particularly prone to base-catalyzed protodeboronation.[4][5]
-
Heteroaromatic boronic acids: Especially those containing basic nitrogen atoms, like 2-pyridylboronic acid, are notoriously unstable.[2][3][4] Thienylboronic acids are also known to be problematic.[6]
-
Vinyl and cyclopropyl boronic acids: These substrates are also known to be prone to this side reaction.[4]
Q3: How can I quickly determine if protodeboronation is the primary issue in my reaction?
A3: The most direct way is to analyze your crude reaction mixture using LC-MS, GC-MS, or NMR spectroscopy. The key indicator is the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂).[2] This will typically be accompanied by a lower-than-expected yield of your desired product and unreacted aryl halide.
Q4: What is the fundamental mechanistic reason for protodeboronation under Suzuki conditions?
A4: Protodeboronation can be catalyzed by both acid and base.[1][6] In the context of the Suzuki-Miyaura reaction, which is typically run under basic conditions, the base-catalyzed pathway is most relevant.[7] The base (e.g., hydroxide) attacks the boron atom to form a more reactive boronate species (e.g., [ArB(OH)₃]⁻).[8][9] This boronate can then react with a proton source (like water or alcohol) to cleave the C-B bond.[1] For certain heteroaromatic boronic acids, like 2-pyridineboronic acid, a unique mechanism involving a highly reactive zwitterionic intermediate at neutral pH can lead to rapid decomposition.[3]
Section 2: Troubleshooting Guide & Optimization Strategies
This section provides in-depth, scenario-based troubleshooting advice. The core principle is to accelerate the rate of the desired Suzuki coupling so that it outcompetes the undesired protodeboronation.[10]
Scenario 1: My reaction with an electron-rich heteroarylboronic acid is giving low yield and significant protodeboronation byproduct.
Question: I'm coupling 4-bromoanisole with (5-formylthiophen-2-yl)boronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 90°C, but my yield is poor. What's going wrong?
This is a classic case where a sensitive heteroarylboronic acid is decomposing under the reaction conditions. The combination of a strong base, high temperature, and the presence of water creates an environment where protodeboronation can be rapid.[6][11]
Core Problem: The Rate of Protodeboronation Exceeds the Rate of Transmetalation.
The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. For the reaction to be efficient, the transmetalation of the organoboron reagent to the palladium center must be faster than its decomposition.
Caption: Competing Suzuki coupling and protodeboronation pathways.
Recommended Actions & Protocols:
-
Modify the Boron Reagent (The "Slow-Release" Strategy): This is often the most effective approach.[12][13] By converting the unstable boronic acid into a more stable derivative, you can control its release into the reaction, keeping the instantaneous concentration low and minimizing decomposition.[7][10][12]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline solids.[3] They slowly hydrolyze under basic conditions to release the boronic acid.[14] This is a highly effective strategy for very unstable substrates.[15]
-
Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability and can effectively suppress protodeboronation.[3]
-
Pinacol Esters: While less stable than MIDA boronates, pinacol esters are significantly more robust than the free boronic acids and are a common and practical alternative.[3][16][17]
Protocol: Synthesis of a Boronic Acid Pinacol Ester
-
To a flask containing the arylboronic acid (1.0 eq) and pinacol (1.1 eq) in a suitable solvent (e.g., toluene or THF), add a drying agent like anhydrous MgSO₄.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.
-
-
Optimize the Base and Solvent System:
-
Switch to a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[3] Milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often better choices.[10][11] Acetate bases (KOAc) can also be effective.[18]
-
Reduce Water Content or Use Anhydrous Conditions: Water is the proton source for protodeboronation.[11] While some water is often necessary for the hydrolysis of boronic esters or to facilitate the formation of the active ArPdOH species,[4][19] minimizing it can be beneficial. Consider using a solvent system like THF/water (10:1) or even completely anhydrous conditions with a base like CsF or K₃PO₄ and molecular sieves.[10][18]
-
-
Enhance the Catalyst Activity:
-
Use a Highly Active Catalyst System: An efficient palladium catalyst and ligand system can accelerate the desired cross-coupling to outpace decomposition.[11][15] Modern bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are designed to promote rapid oxidative addition and reductive elimination.[8] Using a pre-formed catalyst (e.g., XPhos Pd G2/G3) can also generate the active Pd(0) species more quickly and efficiently.[8][14]
-
Scenario 2: My reaction with an electron-deficient arylboronic acid requires high temperatures, leading to decomposition.
Question: I am coupling 2,6-difluorophenylboronic acid with an aryl chloride. The reaction is sluggish at low temperatures, but at 100°C, I see significant formation of 1,3-difluorobenzene. How can I improve this?
Highly electron-deficient arylboronic acids are notoriously susceptible to rapid, base-mediated protodeboronation.[5][17][20] The challenge here is that the conditions required to activate the aryl chloride (high temperature) are also the conditions that promote the decomposition of the boronic acid.
Core Problem: Mismatch Between Activation Energy for Coupling and Decomposition.
The goal is to find a catalytic system that lowers the activation energy for the Suzuki coupling to a point where the reaction can proceed efficiently at a temperature low enough to minimize protodeboronation.
Recommended Actions & Protocols:
-
Parameter Optimization Summary Table:
| Parameter | High Protodeboronation Condition | Recommended Change | Rationale | Impact |
| Boron Reagent | Boronic Acid | MIDA Boronate or Organotrifluoroborate | Increases stability and allows for "slow-release" of the active nucleophile.[3][13] | Very High |
| Base | Strong Base (e.g., NaOH, KOH) | Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways.[3] | High |
| Temperature | High (e.g., 80-110 °C) | Lower (e.g., Room Temp - 60 °C) | Slows the rate of the decomposition reaction.[11][15] | High |
| Catalyst/Ligand | Standard Ligand (e.g., PPh₃) | Bulky Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) | Accelerates the desired C-C coupling to outcompete protodeboronation.[8][15] | High |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous Solvent (e.g., Toluene, 2-MeTHF) | Removes the proton source required for the protodeboronation side reaction.[11][18] | Medium-High |
-
Employ a "Base-Free" or Cationic Suzuki Coupling Protocol: For acutely base-sensitive boronic acids, a novel approach is to use conditions that avoid a strong external base altogether. Recent research has shown that a PAd₃-Pd catalyst can promote coupling at room temperature in the absence of a base, proceeding through a cationic palladium intermediate.[20] This pathway is particularly effective for polyfluoroaryl substrates.[20]
-
Consider Ligand Effects Carefully: While bulky phosphine ligands are excellent for accelerating the desired coupling, recent studies have shown they can also promote palladium-catalyzed protodeboronation, particularly with Pd(II) species.[21][22][23] This creates a paradoxical situation where the ligand can both help and hinder.[24] If you suspect this is an issue, screening a range of ligands with varying steric bulk may be necessary. Starting with a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂ might also help reduce this specific decomposition pathway.[22][24]
Caption: A decision tree for troubleshooting protodeboronation.
Section 3: Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Protodeboronation-Prone Boronic Acid
This protocol provides a robust starting point, incorporating best practices to minimize decomposition.
-
Reagent Preparation:
-
Aryl Halide (1.0 eq.)
-
Boronic Acid Pinacol Ester (or MIDA Boronate) (1.2 eq.)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Solvent: Anhydrous Toluene or 2-MeTHF, thoroughly degassed.
-
-
Reaction Setup:
-
To a flame-dried or oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic ester, K₃PO₄, and palladium precatalyst inside a glovebox or under a positive flow of inert gas (Argon or Nitrogen).
-
Seal the vessel with a septum.
-
Add the degassed anhydrous solvent via syringe.
-
Place the reaction mixture in a pre-heated oil bath or heating block set to the desired temperature (start with a lower temperature, e.g., 60-70°C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. chembites.wordpress.com [chembites.wordpress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in the Synthesis of Fused Pyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of fused pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the synthesis of these vital heterocyclic compounds. Fused pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis can be fraught with challenges, from low yields to intractable side reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you in your synthetic endeavors.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Fused Pyrimidine Product
Q: My reaction is consistently resulting in a low yield. What are the primary factors I should investigate?
A: Low yields are a frequent challenge and can often be traced back to several key areas of the experimental setup. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.[4]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant stoichiometry are critical.[4] Some reactions require higher temperatures to overcome activation energy barriers, while others may benefit from milder conditions to prevent degradation.[5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6][7]
-
Inefficient Catalysis: The choice and concentration of the catalyst are paramount.[5] For acid-catalyzed reactions like the Biginelli synthesis, classical Brønsted acids (e.g., HCl) can sometimes promote side reactions.[5] Screening alternative Lewis acids (e.g., FeCl₃, Yb(OTf)₃) or ensuring the activity of your current catalyst can significantly improve yields.[5][8] In some cases, catalyst deactivation by impurities can be an issue.[4]
-
Purity of Starting Materials: Impurities in reactants can inhibit the reaction or lead to unwanted side products, thereby lowering the yield of the desired compound.[5][6] Always ensure the high purity of your starting materials. Batch-to-batch variability can also arise from inconsistencies in raw material quality.[9]
-
Solvent Effects: The polarity and solubilizing power of the solvent can dramatically influence reaction rates and yields.[5] For instance, in quinazolinone synthesis, solvents like DMSO, DMF, and toluene are commonly employed.[4] Experimenting with different solvents or even solvent-free conditions can lead to improved outcomes.[5][7]
-
Difficult Cyclization Step: The final ring-closing step to form the fused system can be challenging. If you are observing a buildup of an intermediate, consider altering the reaction conditions to favor cyclization. This might involve changing the catalyst, increasing the temperature, or using a more nucleophilic reagent for the final ring closure.[10]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Issue 2: Formation of Significant Side Products
Q: My reaction produces a major byproduct, complicating purification. How can I identify and suppress its formation?
A: The formation of side products is a common issue, particularly in multicomponent reactions. Identifying the structure of the byproduct is the first step toward mitigating its formation.
-
Common Byproducts in Biginelli Reactions: A frequent issue in the Biginelli synthesis of dihydropyrimidinones is the formation of a yellow, highly fluorescent byproduct.[6] This is often a Hantzsch-type 1,4-dihydropyridine (DHP), which arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition at high temperatures).[6][7]
-
Prevention Strategies:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct, as higher temperatures favor the Hantzsch pathway.[6][7]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition into ammonia.[6]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[6][7]
-
-
-
Knoevenagel Condensation Side Products: In some cases, the Knoevenagel condensation between the aldehyde and the β-ketoester can lead to a stable α,β-unsaturated dicarbonyl compound that fails to cyclize efficiently, reducing the overall yield.[6]
-
Aldehyde Self-Condensation: Certain aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization under acidic conditions, leading to insoluble byproducts.[5] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can help prevent this.[5]
Competing Pathways Diagram: Biginelli vs. Hantzsch
Caption: Competing reaction pathways in the Biginelli synthesis.
Issue 3: Difficulty in Product Purification
Q: My crude product is difficult to purify by column chromatography or recrystallization. What are my options?
A: Purification challenges often arise from the presence of closely related side products, unreacted starting materials, or insoluble materials.
-
Characterize the Impurities: Before attempting purification, it is essential to identify the nature of the impurities. Analytical techniques like HPLC, LC-MS, and NMR spectroscopy are invaluable for this purpose.[9]
-
Optimize Chromatography: If standard silica gel chromatography is ineffective, consider alternative stationary phases. Reverse-phase (C18) chromatography can be effective for polar compounds.[5] A sample HPLC method for a Biginelli reaction mixture might involve:
-
Recrystallization Solvent Screening: A systematic screening of different solvents and solvent mixtures is crucial for successful recrystallization. If the product is an acid or a base, recrystallization can sometimes be achieved by dissolving the crude material in an acidic or basic solution, filtering out insoluble impurities, and then neutralizing to precipitate the pure product.
-
Work-up Procedure Review: Inconsistencies in work-up procedures, such as extractions and washes, can introduce variability and affect purity.[9] Ensure your work-up is robust and reproducible.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my fused pyrimidine synthesis?
The choice of catalyst is highly dependent on the specific reaction. For Biginelli-type reactions, Lewis acids like Yb(OTf)₃, InCl₃, or FeCl₃ are often more effective and lead to fewer side reactions than traditional Brønsted acids.[5][8] For other cyclizations, such as in the synthesis of quinazolinones, metal catalysts like copper or palladium may be required.[4][11] It is often necessary to screen a panel of catalysts to find the optimal one for a specific substrate combination.[5]
Q2: What is the role of microwave irradiation in the synthesis of fused pyrimidines?
Microwave-assisted synthesis can be a powerful tool, often leading to dramatically reduced reaction times and improved yields.[8][11] For example, a one-pot synthesis of 3-substituted quinazolin-4(3H)-ones can be achieved in 30 minutes under microwave irradiation at 120 °C.[4] Microwave heating can also be beneficial in Gewald reactions.[12] This is attributed to efficient and uniform heating of the reaction mixture.
Q3: My starting material is a 2-aminothiophene for synthesizing a thieno[2,3-d]pyrimidine. What challenges should I anticipate?
The synthesis of the 2-aminothiophene precursor, often via the Gewald reaction, can present its own challenges. The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[12][13] Common issues include the formation of dimeric byproducts or incomplete reaction. Once the 2-aminothiophene is obtained, the subsequent cyclization to form the thieno[2,3-d]pyrimidine can be sensitive to the choice of reagent and reaction conditions.
Q4: How can I control regioselectivity in the synthesis of asymmetrically substituted fused pyrimidines?
Controlling regioselectivity is a significant challenge. The outcome is often dictated by the relative reactivity of the functional groups in the starting materials. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will typically react first. The choice of catalyst and reaction conditions can also influence the regiochemical outcome. In some cases, a protecting group strategy may be necessary to block one reactive site and direct the reaction to the desired position.
Part 3: Experimental Protocols
Protocol 1: Optimized Biginelli Synthesis of a Dihydropyrimidinone (DHPM)
This protocol provides a general framework for an improved Biginelli reaction, aiming to minimize side product formation.
Materials:
-
Aldehyde (10 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate, 12 mmol)
-
Urea (15 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃, 0.5 mmol, 5 mol%)
-
Acetonitrile (20 mL)
Procedure:
-
To a 100 mL round-bottom flask, add the aldehyde (10 mmol), β-ketoester (12 mmol), urea (15 mmol), and Yb(OTf)₃ (0.5 mmol).
-
Add acetonitrile (20 mL) and stir the mixture at room temperature.
-
Heat the reaction mixture to a gentle reflux (around 80°C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[7] The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of cold water and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.[7]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: Microwave-Assisted Synthesis of a 3-Substituted Quinazolin-4(3H)-one
This protocol outlines a rapid, one-pot synthesis of quinazolinones.[4]
Materials:
-
Anthranilic acid (5 mmol)
-
Trimethyl orthoformate (6 mmol)
-
Appropriate amine (6 mmol)
-
Ethanol (10 mL)
-
Crushed ice
Procedure:
-
In a suitable microwave reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).
-
Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 30 minutes.
-
After the reaction is complete, cool the vessel and pour the mixture over crushed ice.
-
Stir until a precipitate forms.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography.
Data Summary Table
| Reaction Type | Fused System Example | Common Catalyst(s) | Typical Temp. (°C) | Common Issues | Key Troubleshooting Tip |
| Biginelli | Dihydropyrimidinone | Brønsted Acids, Lewis Acids (Yb(OTf)₃)[8] | 60-100 | Low yield, Hantzsch byproduct[6] | Lower reaction temperature, screen Lewis acids |
| Gewald | Thieno[2,3-d]pyrimidine | Base (e.g., morpholine, Et₂NH)[13] | 40-80 | Incomplete reaction, dimerization | Use of microwave irradiation[12] |
| Niementowski | Quinazolinone | N/A (thermal) | 130-210 | Harsh conditions, low yield | Microwave-assisted protocols[4] |
| Amine Annulation | Pyrido[2,3-d]pyrimidine | Acid or Base | 80-150 | Inefficient cyclization[10] | Use more nucleophilic reagents[10] |
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges in optimizing reaction time and temperature, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles, providing explanations for the underlying causes and actionable solutions to get your reaction back on track.
Q1: My Suzuki-Miyaura reaction is showing low to no yield. What are the first things I should check?
A1: A low or non-existent yield in a Suzuki-Miyaura coupling can often be attributed to a few critical factors. A systematic check of your reagents and setup is the best first step.
-
Reagent Quality and Stability : Ensure that your boronic acid or ester is fresh and has been stored correctly. Boronic acids can degrade over time, and some, particularly electron-deficient ones, are susceptible to a side reaction called protodeboronation where the boron group is replaced by a hydrogen.[1][2] Using more stable derivatives like pinacol esters or MIDA boronates can mitigate this issue.[1][2]
-
Catalyst and Ligand Integrity : Palladium catalysts, especially Pd(II) precatalysts, can degrade. Phosphine ligands are prone to oxidation.[1] Always use fresh, high-quality catalyst and ligand stored under an inert atmosphere.
-
Inert Atmosphere : The palladium catalyst in its active Pd(0) state is sensitive to oxygen.[3] Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (like Argon or Nitrogen) throughout the reaction can lead to catalyst inactivation and promote side reactions like homocoupling.[3][4]
-
Aryl Halide Reactivity : The reactivity of your aryl halide partner is crucial. The general trend is I > Br > OTf >> Cl.[1] Aryl chlorides are more challenging and often necessitate more specialized, highly active catalyst systems with electron-rich, bulky ligands.[2][5]
Q2: I'm observing significant formation of side products, specifically homocoupling of my boronic acid and dehalogenation of my aryl halide. How can I minimize these?
A2: The presence of homocoupling and dehalogenation products points towards issues with the catalyst's state and the reaction environment.
-
Minimizing Homocoupling : This side reaction, where two boronic acid molecules couple, is primarily caused by the presence of Pd(II) species and oxygen.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes this undesired pathway.[2][4] To prevent this, ensure rigorous deoxygenation of your reaction mixture and maintain a strict inert atmosphere.[3]
-
Preventing Dehalogenation : Dehalogenation occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can happen if the palladium complex, after oxidative addition, reacts with a hydride source in the mixture (sometimes the solvent or base) before it can transmetalate with the boronic acid.[2] Using a milder base or adjusting the reaction temperature might be beneficial.[3]
Q3: My reaction seems to be stalling or is very slow, even at elevated temperatures. What could be the issue?
A3: A sluggish reaction can be due to several factors related to the catalytic cycle's efficiency.
-
Ineffective Base or Solvent System : The base is critical for activating the boronic acid for the transmetalation step.[6][7] The base's effectiveness is highly dependent on the solvent. A common issue is poor solubility of an inorganic base in an organic solvent. Using a mixed solvent system, such as Toluene/water or Dioxane/water, can improve the solubility of bases like K₂CO₃ or K₃PO₄ and facilitate the reaction.[3][8]
-
Poor Ligand Choice : The ligand stabilizes the palladium catalyst and influences every step of the catalytic cycle.[7] For challenging substrates, especially electron-rich aryl halides, bulky and electron-rich phosphine ligands like SPhos or XPhos are often more effective as they promote the oxidative addition and reductive elimination steps.[2][3][9]
-
Insufficient Temperature : While excessive heat can cause degradation, some Suzuki-Miyaura couplings require a certain activation energy to proceed efficiently. If the reaction is slow at a lower temperature, it might be that the oxidative addition or transmetalation steps are too slow.[10] A careful, stepwise increase in temperature can often overcome this kinetic barrier.[11]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of reaction parameters.
Q1: What is the optimal temperature for a Suzuki-Miyaura coupling, and how does it affect the reaction?
A1: There is no single "optimal" temperature; it is highly substrate-dependent. However, a typical range is 80-100 °C.[1] Temperature plays a crucial role in reaction kinetics. Lowering the temperature can sometimes reduce side reactions, but it will also slow down the desired coupling.[12] Conversely, increasing the temperature can accelerate the reaction but may also lead to the degradation of sensitive substrates or the catalyst. For a new reaction, starting at a moderate temperature (e.g., 80 °C) and monitoring the progress is a good strategy.[11][12] If the reaction is slow, the temperature can be incrementally increased.
Q2: How do I determine the optimal reaction time?
A2: The optimal reaction time is the point at which the formation of the desired product has maximized, and further heating does not lead to a higher yield or begins to cause product degradation. The best way to determine this is by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Taking aliquots from the reaction mixture at regular intervals (e.g., every hour) will give you a clear picture of the reaction profile.
Q3: How does the choice of base influence the reaction temperature and time?
A3: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[13][14] The strength and type of base can significantly impact the required reaction temperature and time. Stronger bases can facilitate the reaction at lower temperatures, but they can also promote side reactions, especially with sensitive substrates. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and often require heating to be effective.[3][11] The choice of base should be tailored to the specific substrates being used.
Data at a Glance: Parameter Optimization
The following tables provide general guidelines for optimizing your Suzuki-Miyaura coupling.
Table 1: General Temperature Guidelines for Different Aryl Halides
| Aryl Halide (Ar-X) | Typical Reactivity | Recommended Starting Temperature | Notes |
| Ar-I | High | Room Temperature to 80 °C | Often reacts readily under mild conditions. |
| Ar-Br | Moderate | 70 °C to 100 °C | Most common substrate; requires heating. |
| Ar-OTf | Moderate | 70 °C to 100 °C | Similar reactivity to aryl bromides. |
| Ar-Cl | Low | 90 °C to 120 °C | Requires more active catalysts and ligands.[5] |
Table 2: Common Bases and Solvents
| Base | Common Solvents | Characteristics |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A versatile and commonly used base.[3][11] |
| Cs₂CO₃ | Dioxane, Toluene, THF | More soluble in organic solvents than K₂CO₃; can be more effective.[1] |
| K₃PO₄ | Dioxane, Toluene, THF | A strong base, often used for less reactive substrates.[3] |
| KF | Dioxane, Toluene | A milder base, useful for base-sensitive functional groups.[1] |
Visualizing the Process
Understanding the key stages of the reaction and the troubleshooting logic can be aided by visualization.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature
-
Reaction Setup : In an oven-dried flask under a positive pressure of Argon, combine the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Solvent and Catalyst Addition : Add the degassed solvent, followed by the palladium catalyst (0.5-5 mol%) and ligand. Ensure the mixture is thoroughly deoxygenated by bubbling argon through it for 10-15 minutes.[1]
-
Initial Temperature : Heat the reaction mixture to a starting temperature of 80 °C with vigorous stirring.[12]
-
Monitoring : After 1 hour, carefully take a small aliquot of the reaction mixture, quench it, and analyze by TLC or LC-MS to assess the conversion.
-
Temperature Adjustment :
-
If significant conversion is observed but the reaction is slow, increase the temperature by 10 °C increments every 1-2 hours, continuing to monitor progress.
-
If side product formation is significant, consider running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period.[8]
-
-
Workup : Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and perform an aqueous workup to remove the inorganic salts.[1]
-
Purification : Dry the organic layer, concentrate it, and purify the crude product by column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Machine Learning for Suzuki-Miyaura Coupling Optimization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning (ML) to optimize the Suzuki-Miyaura cross-coupling reaction. This guide is designed to provide practical, field-proven insights to help you navigate common challenges and accelerate your research. We will move beyond simple protocols to explain the underlying causality, ensuring your experimental and computational workflows are robust and self-validating.
Troubleshooting Guide
This section addresses specific issues you may encounter during the development and application of your ML models for reaction optimization. Each problem is followed by an analysis of possible causes and a set of recommended solutions.
Problem 1: My model has poor predictive accuracy (e.g., low R² or high RMSE).
A model that cannot accurately predict reaction outcomes (such as yield or selectivity) is the most common hurdle. Poor predictive power renders the model unusable for meaningful optimization.
Possible Causes:
-
Inadequate Feature Engineering: The model may not be "seeing" the chemical information correctly. How you represent your molecules and reaction conditions (i.e., feature engineering) is as critical as the choice of ML algorithm.[1][7]
-
Inappropriate Model Choice: A highly complex model, like a deep neural network, might overfit a small dataset, while a simpler model may fail to capture the intricate, non-linear relationships in the reaction space.[2]
-
Dataset Bias: Models trained exclusively on literature data may learn subjective preferences of chemists or biases related to reagent availability rather than the underlying principles of reactivity.[3][8][9]
Recommended Solutions:
-
Curate a High-Quality, Balanced Dataset:
-
Refine Your Feature Engineering Strategy:
-
Combine Representations: Instead of relying on a single descriptor type, combine them. For instance, the combination of Density Functional Theory (DFT)-derived features and Morgan fingerprints has shown promise.[14]
-
Explore Different Encodings: For categorical variables like solvents and ligands, compare one-hot encoding with more sophisticated learned embeddings.[10]
-
Prioritize Chemical Descriptors: Use descriptors that represent structural and electronic properties relevant to the Suzuki-Miyaura mechanism, such as steric hindrance and catalyst loading.[15]
-
-
Select and Validate the Appropriate Model:
-
Start Simple: Begin with robust, interpretable models like Random Forest or Gradient Boosting (e.g., XGBoost) before moving to more complex neural networks.[15] An XGBoost model has been shown to outperform a transformer-based model (YieldBERT) for Suzuki-Miyaura yield prediction with significantly lower computational cost.[15]
-
Rigorous Validation: Partition your data into distinct training, validation, and test sets to get a true measure of your model's performance on unseen data.[10]
-
-
Use a Troubleshooting Decision Process: The following diagram outlines a logical workflow for diagnosing and addressing poor model performance.
Caption: A decision tree for troubleshooting poor ML model performance.
Problem 2: The model's predictions are not chemically intuitive or fail upon experimental validation.
This occurs when a model makes a correct prediction "for the wrong reason" or when its suggestions are nonsensical from a chemical standpoint. This is a critical issue of trust and reliability.
Possible Causes:
-
"Clever Hans" Predictions: The model may have learned spurious correlations in the training data that do not generalize to new chemical space.[8][9] For example, it might associate a specific solvent with high yields simply because that solvent was frequently used in high-yielding reactions in the dataset, not because it's mechanistically optimal.
-
Overfitting: The model has memorized the training data, including its noise, and cannot generalize to new, unseen substrate pairs or conditions.
-
Domain Mismatch: The chemical space of your training data (e.g., literature reactions) is significantly different from the chemical space of your target application (e.g., novel drug-like molecules).
Recommended Solutions:
-
Employ Model Interpretability Techniques:
-
Do not treat your model as an opaque "black box".[8][9] Use techniques like SHAP (SHapley Additive exPlanations) or Integrated Gradients to understand which features are driving the predictions.[8][9][16]
-
This allows you to verify if the model's reasoning aligns with established chemical principles. For example, feature importance analysis can reveal if the model correctly identifies catalyst loading and reaction time as dominant predictors of yield.[15]
-
-
Implement a Closed-Loop Optimization Strategy:
-
The most robust way to build a reliable model is to integrate it with an automated synthesis platform in a "closed loop".[11][17]
-
In this workflow, the ML algorithm suggests the next set of experiments, a robot performs them, and the results are automatically fed back to retrain and improve the model.[11] This iterative process grounds the model in real experimental data, correcting for initial biases.
-
Bayesian Optimization (BO) is a highly effective algorithm for this purpose, as it efficiently balances exploring uncertain regions of the reaction space with exploiting known high-yielding conditions.[18][19][20]
Caption: A closed-loop workflow for ML-guided reaction optimization. -
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual and practical questions about implementing machine learning for Suzuki-Miyaura coupling.
Q1: What is the minimum data I need to get started, and what should it look like?
Answer: While there is no magic number, the quality and diversity of your data are more important than sheer quantity. A small, high-quality dataset from high-throughput experimentation (HTE) is often superior to a large, biased dataset scraped from the literature.[21][22]
Your dataset should be structured with clear inputs (features) and outputs (targets).
| Parameter Type | Examples | Data Format | Importance |
| Reactants | Aryl halide, Boronic acid/ester | SMILES or Morgan Fingerprints | Critical |
| Catalyst System | Pd source (e.g., Pd(PPh₃)₄), Ligand | Categorical (One-Hot Encoded) | Critical |
| Reagents | Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | Categorical (One-Hot Encoded) | Critical |
| Conditions | Temperature, Reaction Time, Catalyst Loading (%) | Continuous (Numerical) | Critical |
| Output/Target | Reaction Yield (%) | Continuous (Numerical) | Critical |
Crucially, your initial data should be designed to span the reaction space. A Design of Experiments (DoE) approach for your initial HTE screening can provide a much more informative starting point than random sampling.
Q2: Which machine learning model should I choose for predicting reaction yields?
Answer: There is no one-size-fits-all answer, and the best choice depends on your dataset size, computational resources, and need for interpretability.
| Model Type | Pros | Cons | Best For... |
| Random Forest / Gradient Boosting (e.g., XGBoost) | - Highly accurate- Interpretable (feature importance)- Computationally efficient[15] | - Can struggle with extrapolation to new chemical space. | Small to medium-sized datasets (<10,000 reactions) where interpretability is key. |
| Feed-Forward Neural Networks (FFN) | - Can capture complex non-linear relationships.- Good performance with molecular fingerprints.[10] | - Requires larger datasets.- Less interpretable ("black box"). | Medium to large datasets where high accuracy is the primary goal. |
| Graph Neural Networks (GNN) | - Learns directly from molecular structure (graph).- Potentially better generalization. | - Computationally expensive.- Can be complex to implement correctly. | Datasets with high structural diversity where learning chemical environment is crucial. |
| Bayesian Optimization (BO) | - Not a predictive model, but an optimization strategy.- Highly data-efficient for finding optima.[17][18][20] | - Requires integration with an experimental setup. | Closed-loop optimization where minimizing the number of experiments is critical. |
A pragmatic approach is to benchmark several models. Recent studies have shown that traditional ML models like XGBoost, when paired with good feature engineering, can achieve performance competitive with more complex deep learning architectures at a fraction of the computational cost.[15]
Q3: How can I be sure my model isn't just "rediscovering" the most popular reaction conditions from the literature?
Answer: This is a significant and well-documented pitfall.[3][5][6] Models trained on literature data often fail to perform significantly better than a simple baseline of suggesting the most frequently published conditions.[3] For example, a statistical analysis of over 10,000 Suzuki-Miyaura couplings showed that a few conditions [e.g., Pd(PPh₃)₄ catalyst, carbonate bases, temperatures of 80-109 °C] dominate the literature, which can heavily bias a machine learning model.[3][5]
To mitigate this, you must:
-
Use Active Learning: Employ a closed-loop or active learning workflow.[23] The model's purpose is not just to make a single prediction but to guide a series of experiments that efficiently explore the reaction space and challenge its own biases.
-
Scrutinize Model Interpretations: Use the interpretability tools mentioned in the troubleshooting section to question why the model is suggesting a particular set of conditions. If the reasoning points to spurious correlations, the prediction should not be trusted.[8][9]
By combining a healthy skepticism of literature data with a robust, iterative experimental validation process, you can build ML models that uncover genuinely novel and optimal reaction conditions rather than just echoing the past.
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AI discovers the best general conditions yet for cross couplings, doubling yields | Research | Chemistry World [chemistryworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Feature Engineering for Machine Learning Models: Techniques, Examples, and Best Practices | Coursera [coursera.org]
- 8. Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. [repository.cam.ac.uk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 12. alizahidraja.medium.com [alizahidraja.medium.com]
- 13. pecan.ai [pecan.ai]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05607D [pubs.rsc.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 20. chimia.ch [chimia.ch]
- 21. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
- 23. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Suzuki Coupling with Electron-Rich Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling with challenging electron-rich substrates. As Senior Application Scientists, our goal is to move beyond simple protocols and provide you with the mechanistic insights and practical knowledge needed to overcome common hurdles and optimize your reactions.
Troubleshooting Guide: From Low Yields to Clean Reactions
This section addresses specific issues you might encounter during your experiments. The solutions are presented in a question-and-answer format, focusing on the causal relationships between your observations and the underlying chemistry.
Q1: My Suzuki coupling with an electron-rich aryl bromide/chloride is sluggish, stalls at low conversion, or fails completely. What's the first thing I should investigate?
A1: The most common bottleneck with electron-rich aryl halides is the initial oxidative addition step of the catalytic cycle.[1][2] An electron-rich aromatic ring makes the carbon-halide bond stronger and less susceptible to cleavage by the Pd(0) catalyst. To overcome this, your primary focus should be on the ligand choice.
Troubleshooting Steps:
-
Assess Your Ligand's Properties: Standard, less-donating phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for these substrates.[3][4] You need a ligand that can increase the electron density on the palladium center, making it a more potent nucleophile for the oxidative addition step.[3][5]
-
Switch to an Electron-Rich, Bulky Monodentate Phosphine: This is the most critical change you can make. Ligands from the Buchwald dialkylbiaryl phosphine family are specifically designed for this purpose.[3][5][6]
-
Why it works: These ligands possess two key features. First, they are extremely electron-donating, which facilitates the oxidative addition.[3][5] Second, their steric bulk promotes the formation of a highly reactive, monoligated Pd(0) species (L-Pd), which is crucial for initiating the catalytic cycle with challenging substrates.[5][7] This bulkiness also accelerates the final reductive elimination step.[3][5]
-
Recommended Ligands:
-
SPhos and XPhos are excellent starting points and have demonstrated broad utility for coupling electron-rich and sterically hindered substrates, including aryl chlorides.[6]
-
For particularly challenging couplings, consider even more specialized Buchwald ligands.
-
-
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands for difficult couplings. They are strong σ-donors, even more so than many phosphines, which can significantly accelerate oxidative addition.[8][9]
-
When to use them: If a screen of Buchwald-type phosphines doesn't yield satisfactory results, or if you are working with particularly inert aryl chlorides, a Pd-NHC catalyst system (e.g., PEPPSI-type precatalysts) is a powerful alternative.[10] They are known for their high stability and activity.[8]
-
-
Check Your Palladium Precatalyst: Ensure you are using a high-quality palladium source. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species. Using a precatalyst where the palladium is already complexed with the ligand can sometimes lead to more consistent results.
Q2: My reaction is producing a significant amount of homocoupled product from my boronic acid reagent. How can I suppress this side reaction?
A2: Homocoupling of the boronic acid (or ester) is often a sign of either the presence of oxygen in your reaction or a transmetalation step that is slow relative to other decomposition pathways.
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Oxygen is a notorious culprit. It can oxidize the Pd(0) catalyst to inactive Pd(II) and promote oxidative homocoupling of the boronic acid.[2]
-
Use a Bulky Ligand: Sterically demanding ligands, such as the Buchwald phosphines (XPhos, SPhos) or bulky NHCs (like SIPr), can physically hinder the formation of the intermediates that lead to homocoupling.[2] Their bulk helps favor the desired cross-coupling pathway.
-
Optimize the Base: The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[10][13] If the base is too weak or dissolves poorly, transmetalation will be slow, allowing more time for side reactions.
-
Recommendation: For electron-rich systems, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. Ensure it is finely powdered to maximize surface area.
-
-
Consider a More Stable Boron Reagent: Boronic acids can be susceptible to decomposition pathways.[11] If protodeboronation or homocoupling persists, switching to a more stable boron derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate can be beneficial.[11] These reagents often release the boronic acid slowly into the reaction, keeping its instantaneous concentration low and minimizing side reactions.[11]
Q3: I am observing a significant amount of dehalogenated starting material as a byproduct. What causes this and how can I prevent it?
A3: Dehalogenation occurs when the organopalladium intermediate formed after oxidative addition undergoes a reaction that replaces the halide with a hydrogen atom.[1] This is often facilitated by sources of hydride, which can include the solvent (especially alcohols) or certain bases.
Troubleshooting Steps:
-
Scrutinize Your Solvent and Base: Avoid using alcohol solvents if dehalogenation is an issue. Ethereal solvents like 1,4-dioxane or toluene are generally preferred.[1] Similarly, amine bases can sometimes act as hydride donors; consider switching to an inorganic base like K₃PO₄ or K₂CO₃.[1]
-
Accelerate the Catalytic Cycle: The longer the organopalladium halide intermediate exists, the more opportunity it has to undergo dehalogenation. The key is to use a ligand that promotes a rapid subsequent step (transmetalation).
-
Ligand Choice: Once again, bulky, electron-rich phosphines are advantageous. Their electron-donating nature speeds up the overall catalytic turnover, minimizing the lifetime of the problematic intermediate.
-
-
Check for Water Content: While Suzuki couplings often tolerate or even require some water, excessive amounts can sometimes promote protodeboronation, which can indirectly affect the reaction stoichiometry and potentially lead to other side pathways.[1] If using a biphasic system (e.g., toluene/water), ensure the ratio is optimized.
Frequently Asked Questions (FAQs)
Q: Why are electron-rich substrates mechanistically challenging for Suzuki coupling?
A: The primary challenge lies in the oxidative addition step.[1] The Suzuki catalytic cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the electrophile. Electron-donating groups on the aromatic ring increase the electron density of this bond, making it less electrophilic and therefore less reactive towards the nucleophilic Pd(0) center. This results in a higher energy barrier for oxidative addition, slowing down the entire catalytic cycle.[14]
Q: What is the specific mechanistic role of bulky, electron-donating ligands like Buchwald phosphines in overcoming this challenge?
A: These ligands tackle the problem on two fronts:
-
Electronic Effect: They are highly electron-donating, which increases the electron density on the palladium atom. This enhances the metal's nucleophilicity, making it more reactive and lowering the activation energy for the oxidative addition into the electron-rich C-X bond.[3][5]
-
Steric Effect: Their significant bulk favors the formation of a coordinatively unsaturated, 14-electron L₁Pd(0) species.[5][7] This monoligated complex is far more reactive than the more stable L₂Pd(0) species formed with smaller ligands. The steric bulk also accelerates the final, product-forming reductive elimination step, further increasing the overall turnover frequency.[3][5]
Q: When should I choose an N-heterocyclic carbene (NHC) ligand over a phosphine ligand?
A: While bulky phosphines are the first line of defense, NHC ligands are a powerful alternative, particularly in a few key scenarios:
-
For Extremely Unreactive Substrates: NHCs are exceptionally strong σ-donating ligands, often surpassing even the most electron-rich phosphines.[8][9] This makes them highly effective for activating very unreactive electrophiles, such as electron-rich aryl chlorides.
-
For Enhanced Catalyst Stability: The Pd-NHC bond is typically very strong and robust. This can lead to catalysts with greater thermal stability and longer lifetimes, which is advantageous for reactions requiring high temperatures or for large-scale industrial processes.[8]
-
When Phosphine-Related Side Reactions are an Issue: In some cases, phosphine ligands can undergo side reactions (e.g., P-C bond cleavage). The stability of NHC ligands makes them less prone to such decomposition pathways.
Visualizing the Process
The Suzuki Catalytic Cycle with Electron-Rich Substrates
The diagram below illustrates the catalytic cycle, highlighting the oxidative addition step, which is often rate-limiting for electron-rich substrates, and how ligand choice influences this crucial phase.
Caption: Suzuki catalytic cycle for electron-rich substrates.
Ligand Selection Workflow
This decision tree provides a logical pathway for selecting an appropriate ligand when faced with a challenging Suzuki coupling involving electron-rich partners.
Caption: Decision tree for ligand selection in difficult couplings.
Data Summary: Ligand Classes for Electron-Rich Couplings
The table below summarizes the key characteristics of different ligand classes relevant to the Suzuki coupling of electron-rich substrates.
| Ligand Class | Key Features | Typical Use Cases for Electron-Rich Substrates | Strengths | Limitations |
| Simple Phosphines (e.g., PPh₃) | Weakly electron-donating, sterically undemanding. | Generally not recommended; may work for activated aryl bromides. | Inexpensive, readily available. | Ineffective for most electron-rich or hindered substrates; slow oxidative addition.[3] |
| Bulky Alkylphosphines (e.g., P(t-Bu)₃, PCy₃) | Strongly electron-donating, sterically bulky. | Effective for many electron-rich aryl bromides and some chlorides. | Promotes fast oxidative addition and reductive elimination. | Air-sensitive, can be expensive. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Very strong donors, finely-tuned steric bulk from biaryl backbone. | The "gold standard" for electron-rich aryl bromides and chlorides, sterically hindered partners. | High reactivity, broad scope, commercially available as precatalysts.[5][6] | Higher cost. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr) | Exceptionally strong σ-donors, sterically tunable. | Excellent for highly unreactive aryl chlorides and substrates prone to catalyst deactivation. | High catalyst stability and activity, resistant to oxidation.[8][15][16] | Can be more expensive; requires specific precatalysts or generation conditions. |
Experimental Protocol: General Procedure for Suzuki Coupling of an Electron-Rich Aryl Chloride
This protocol provides a robust starting point for your experiments. It incorporates best practices for achieving an inert atmosphere, which is critical for success.
Materials:
-
Electron-rich aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and powdered K₃PO₄ (2.0 mmol).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 1-2 minutes and then backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure all oxygen is removed.[11]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol).
-
Solvent Addition: Add the degassed solvent (5 mL) via syringe. If a co-solvent like water is required, it should also be thoroughly degassed.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously to ensure proper mixing.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemres.org [orgchemres.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Privileged Scaffold: A Comparative Guide to 6-Bromopyrido[2,3-d]pyrimidin-2-amine and Other Kinase Inhibitor Cores
In the landscape of modern drug discovery, particularly within oncology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Protein kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets. The development of small molecule inhibitors that can effectively and selectively modulate kinase activity is a continuous challenge, demanding a deep understanding of the interplay between chemical structure and biological function. At the heart of many successful kinase inhibitors lies a "privileged scaffold" – a core molecular framework that demonstrates a high affinity for the ATP-binding site of kinases and serves as a versatile template for the design of potent and selective drug candidates.
This guide provides an in-depth technical comparison of the 6-Bromopyrido[2,3-d]pyrimidin-2-amine scaffold against other prominent kinase inhibitor cores, including quinazolines, pyrrolopyrimidines, and imidazopyridines. We will delve into the structural features, structure-activity relationships (SAR), and performance data of these scaffolds, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The Rise of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry for its diverse biological activities.[1] Its structural resemblance to purines, the building blocks of ATP, makes it an ideal starting point for the design of ATP-competitive kinase inhibitors. The 2-amino-6-bromopyrido[2,3-d]pyrimidine scaffold, in particular, offers key points for chemical modification, allowing for the fine-tuning of potency and selectivity. The bromine atom at the 6-position provides a handle for further chemical elaboration through cross-coupling reactions, while the 2-amino group can be functionalized to explore interactions with the hinge region of the kinase active site.
While specific inhibitory data for the un-derivatized this compound is not extensively published, its true value is realized as a foundational scaffold. Numerous studies have demonstrated that derivatives of this core structure exhibit potent inhibition of various kinases, most notably Cyclin-Dependent Kinases (CDKs).[2][3]
Mechanism of Action: Targeting the Engine of Cell Proliferation
CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrido[2,3-d]pyrimidine scaffold has proven to be particularly effective in targeting CDK4 and CDK6, key regulators of the G1-S phase transition. By competitively binding to the ATP pocket of these kinases, inhibitors based on this scaffold can block the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of tumor growth.
References
A Comparative Guide to the Biological Activity of 6-Bromopyrido[2,3-d]pyrimidin-2-amine Derivatives
Introduction
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its structural similarity to purines, which allows it to interact with a wide array of biological targets.[1] This has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5][6][7][8] Among the various starting points for synthesizing these potent molecules, 6-Bromopyrido[2,3-d]pyrimidin-2-amine stands out as a crucial intermediate.[9] The bromine atom at the 6-position serves as a versatile chemical handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic potential.
This guide provides a comparative analysis of the biological activities of several this compound derivatives. We will delve into their anticancer and kinase inhibitory activities, supported by experimental data, and elucidate the underlying mechanisms of action. Furthermore, detailed experimental protocols and visualizations of key cellular pathways and workflows are presented to provide a comprehensive resource for researchers in drug discovery and development.
The Strategic Importance of the 6-Bromo Substituent
The core structure of this compound provides a robust foundation for chemical modification. The bromine atom at the C6 position is particularly advantageous for its ability to participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This allows for the facile introduction of a wide range of aryl and heteroaryl groups at this position. Such modifications are critical as they can significantly influence the compound's steric and electronic properties, thereby modulating its binding affinity and selectivity for specific biological targets.[11] Similarly, the amino group at the C2 position offers another site for derivatization, which has been shown to impact potency and pharmacokinetic properties like bioavailability.[11]
Comparative Analysis of Biological Activity
The true value of the this compound scaffold is realized through the diverse biological activities exhibited by its derivatives. Below, we compare their performance in two critical therapeutic areas: oncology and kinase inhibition.
Anticancer Activity: Inducing Cell Death in Malignant Cells
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including breast, prostate, lung, and colon cancers.[2][12][13] The primary mechanisms driving this anticancer effect often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[10][12]
The following table summarizes the in vitro anticancer activity (IC50 in µM) of a hypothetical series of this compound derivatives (designated as PPD-1 to PPD-4) to illustrate typical screening results. A lower IC50 value indicates greater potency.
| Compound | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | A-549 (Lung Cancer) |
| PPD-1 | 8.5 | 10.2 | 12.1 |
| PPD-2 | 3.1 | 5.4 | 6.8 |
| PPD-3 | 0.9 | 1.5 | 2.3 |
| PPD-4 | 15.2 | 18.9 | 21.5 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.9 |
Data is representative and for illustrative purposes.
From this data, PPD-3 emerges as the most potent derivative, with activity comparable to the standard chemotherapeutic agent, doxorubicin. The enhanced activity of PPD-3 could be attributed to specific substitutions at the C6 and/or C2 positions that optimize its interaction with intracellular targets.
Kinase Inhibitory Activity: Targeting Dysregulated Cell Signaling
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[14] The pyrido[2,3-d]pyrimidine scaffold has proven to be an effective framework for designing potent kinase inhibitors.[5][7] Derivatives have shown inhibitory activity against a range of kinases, including PI3K/mTOR, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFr), and PIM-1 kinase.[15][3][5][10][11][13][16][17]
The table below presents a comparative analysis of the kinase inhibitory activity of our hypothetical derivatives.
| Compound | PI3Kα (IC50 in nM) | mTOR (IC50 in nM) | CDK4 (IC50 in nM) | FGFr (IC50 in nM) |
| PPD-1 | 150 | 210 | >1000 | 85 |
| PPD-2 | 25 | 45 | 500 | 30 |
| PPD-3 | 8 | 15 | 150 | 12 |
| PPD-4 | >1000 | >1000 | >1000 | >1000 |
| Staurosporine (Control) | 4 | 20 | 7 | 15 |
Data is representative and for illustrative purposes.
This data highlights the potential for developing both multi-targeted and selective kinase inhibitors from this scaffold. PPD-3 shows potent, broad-spectrum kinase inhibition, while other derivatives might exhibit greater selectivity. For instance, replacing a 2,6-dichlorophenyl group at the C6 position with a 3,5-dimethoxyphenyl moiety has been shown to produce a highly selective FGFr inhibitor.[11]
Experimental Methodologies
To ensure the reproducibility and validity of biological data, standardized protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, A-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Kinase Inhibition Assay (Generic Luminescent Assay)
This protocol describes a general method for measuring the inhibitory effect of compounds on kinase activity.
Objective: To determine the IC50 of test compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detect Kinase Activity: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the reagents from the luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the produced ADP to ATP and measure the new ATP via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex biological processes and experimental designs.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound [myskinrecipes.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]
- 17. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 6-Bromopyrido[2,3-d]pyrimidin-2-amine
Introduction: The Imperative for Rigorous Characterization
6-Bromopyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents.[1] The pyrido[2,3-d]pyrimidine scaffold is a core component of molecules targeting dihydrofolate reductase (DHFR) and various protein kinases, making its derivatives candidates for anticancer and anti-inflammatory drugs.[1][2] The integrity of any research and development program hinges on the quality of its starting materials. Therefore, a multi-faceted analytical approach to characterize this compound is not merely a quality control measure; it is a fundamental prerequisite for reproducible research and the development of safe and effective pharmaceuticals.
This guide provides an in-depth comparison of essential analytical techniques for the comprehensive characterization of this key building block. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each analysis serves as a self-validating system for confirming the identity, purity, and stability of the compound.
Chromatographic Purity and Impurity Profiling: HPLC and LC-MS
The first pillar of characterization is establishing the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering quantitative data on the principal compound and any non-volatile impurities.[3] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for identifying unknown impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Experience: The choice of a reversed-phase (RP) C18 column is deliberate. The nonpolar nature of the stationary phase is well-suited for retaining the moderately polar aromatic structure of this compound, while a buffered mobile phase ensures the ionization state of the basic amine group is controlled, leading to sharp, symmetrical peaks. An acidic modifier like formic or trifluoroacetic acid is essential to protonate the amine, improving retention and peak shape.
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation: Equilibrate an HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
Trustworthiness: The multi-wavelength detection strategy is a self-validating checkpoint. A consistent peak area ratio at different wavelengths provides confidence that the main peak is homogenous and not co-eluting with an impurity that has a different UV chromophore.
Data Presentation: Expected HPLC Results
| Parameter | Expected Value | Purpose |
| Retention Time (t R) | Compound-specific (e.g., ~8-12 min) | Identity marker under specific conditions |
| Purity (Area %) | >98% (for high-quality batches) | Quantitative measure of purity |
| Tailing Factor | 0.9 - 1.2 | Confirms good peak shape and method suitability |
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Expertise & Experience: For identifying impurities, the effluent from the HPLC column is directed into a mass spectrometer. Electrospray Ionization (ESI) in positive mode is the logical choice here, as the basic nitrogen atoms in the pyrido[2,3-d]pyrimidine core are readily protonated to form [M+H]⁺ ions.[4] This provides the molecular weight of the parent compound and any co-eluting impurities, which is the first step in structural elucidation.
Experimental Protocol: LC-MS Analysis
-
LC System: Utilize the same HPLC conditions as described in Section 1.1.
-
MS Detector: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: Scan from m/z 100 to 800.
-
Data Acquisition: Acquire both full scan data to detect all ions and, if necessary, tandem MS (MS/MS) data on selected impurity peaks to elicit structural information through fragmentation patterns.[5]
Data Presentation: Expected LC-MS Results
| Parameter | Expected Value for this compound | Purpose |
| Molecular Formula | C₉H₆BrN₅ | Identity Confirmation |
| Exact Mass | 266.9756 | High-resolution mass confirmation |
| [M+H]⁺ (⁷⁹Br) | 267.9834 | Molecular weight verification |
| [M+H]⁺ (⁸¹Br) | 269.9813 | Confirmation of bromine presence (isotopic pattern) |
Visualization: LC-MS Workflow
Caption: From separation to detection in LC-MS.
Spectroscopic Structural Confirmation
While chromatography assesses purity, spectroscopy confirms the chemical structure. A combination of NMR, FTIR, and Mass Spectrometry provides an unambiguous structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation and confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR maps the carbon skeleton.[6] For this molecule, DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and the fact that the amine protons (NH₂) will be observable and can be exchanged with D₂O for confirmation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Note chemical shifts (δ) in ppm relative to TMS.
-
Integrate peaks to determine proton ratios.
-
Observe splitting patterns (singlets, doublets) to infer neighboring protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ sequence to distinguish C, CH, CH₂, and CH₃).
-
-
(Optional) D₂O Exchange: Add a drop of D₂O to the NMR tube and re-acquire the ¹H NMR spectrum to confirm the exchangeable amine protons (which will disappear or decrease in intensity).
Data Presentation: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ¹H | ~9.0 | Singlet | H-4 | Aromatic proton adjacent to pyrimidine nitrogen. |
| ¹H | ~8.8 | Doublet | H-5 | Pyridine proton ortho to the bromine atom. |
| ¹H | ~8.4 | Doublet | H-7 | Pyridine proton meta to the bromine atom. |
| ¹H | ~7.5 | Broad Singlet | -NH₂ | Exchangeable amine protons.[6] |
| ¹³C | ~163 | Singlet | C-2 | Carbon attached to two nitrogens (amino group). |
| ¹³C | ~160 | Singlet | C-8a | Bridgehead carbon. |
| ¹³C | ~155 | Singlet | C-4 | Aromatic CH. |
| ¹³C | ~140 | Singlet | C-5 | Aromatic CH. |
| ¹³C | ~130 | Singlet | C-7 | Aromatic CH. |
| ¹³C | ~120 | Singlet | C-6 | Carbon attached to bromine. |
| ¹³C | ~115 | Singlet | C-4a | Bridgehead carbon. |
Note: These are predicted values based on similar structures and may vary slightly.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and simple method to confirm the presence of key functional groups.[9] For this molecule, we expect to see characteristic stretches for the amine (N-H), aromatic rings (C-H, C=C, C=N), and the carbon-bromine bond (C-Br).
Experimental Protocol: FTIR-ATR
-
Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean ATR crystal.
-
Sample: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Apply pressure and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3100 | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| ~1650 | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Stretches | Aromatic/Heterocyclic Rings[10] |
| 600 - 500 | C-Br Stretch | Bromo-substituent |
Thermal Analysis: Assessing Stability
Understanding the thermal stability of a compound is critical for determining appropriate storage and handling conditions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide this information.[11]
Expertise & Experience: TGA measures weight loss as a function of temperature, indicating the onset of thermal decomposition. DSC detects heat flow changes associated with thermal events like melting, allowing for the determination of the melting point and assessment of crystalline purity.
Experimental Protocol: TGA/DSC
-
Instrument: Simultaneous TGA/DSC analyzer.
-
Sample: Place 3-5 mg of the sample in an aluminum pan.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.
-
Analysis:
-
TGA: Determine the onset temperature of decomposition (e.g., Tonset at 5% weight loss).
-
DSC: Determine the peak temperature of the melting endotherm.
-
Data Presentation: Expected Thermal Properties
| Analysis | Parameter | Expected Outcome | Purpose |
| TGA | Decomposition Onset (Tonset) | >200 °C | Indicates thermal stability |
| DSC | Melting Point (Tpeak) | Sharp endotherm | Identity check and purity indicator |
Visualization: Thermal Analysis Workflow
Caption: Workflow for TGA/DSC thermal analysis.
Comprehensive Method Comparison
| Technique | Primary Information Provided | Key Advantage | Limitations |
| HPLC-UV | Purity, Quantification | High precision and robustness for purity assessment.[12] | Limited identification capabilities for unknown impurities. |
| LC-MS | Molecular Weight, Impurity ID | Unambiguous molecular weight confirmation and impurity identification.[13] | Quantification can be less precise than UV without standards. |
| NMR (¹H, ¹³C) | Unambiguous Structure | Definitive structural elucidation and confirmation. | Requires larger sample amount; lower throughput. |
| FTIR | Functional Groups | Fast, simple confirmation of key chemical bonds.[9] | Provides limited information on overall molecular structure. |
| TGA/DSC | Thermal Stability, Melting Point | Crucial data for handling, storage, and formulation.[11] | Does not provide structural information. |
Conclusion: An Integrated Analytical Strategy
No single technique is sufficient for the complete characterization of this compound. A robust, self-validating analytical package should be employed. For routine batch release, a combination of HPLC for purity, ¹H NMR for identity, and Mass Spectrometry for molecular weight confirmation provides a high degree of confidence. For initial characterization of a new synthesis or for troubleshooting, the full suite of techniques, including ¹³C NMR , FTIR , and Thermal Analysis , should be utilized. This integrated approach ensures the quality and consistency required for high-impact research and development, forming a trustworthy foundation upon which future discoveries can be built.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Pyrido[2,3-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous potent and selective kinase inhibitors. Its intrinsic ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various pyrido[2,3-d]pyrimidine series, offering field-proven insights into the rational design of next-generation kinase inhibitors. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
The Pyrido[2,3-d]pyrimidine Core: A Foundation for Kinase Affinity
The efficacy of the pyrido[2,3-d]pyrimidine scaffold is rooted in its nitrogen arrangement, which facilitates crucial hydrogen bonding interactions with the backbone of the kinase hinge region. This interaction, typically involving the N1 and/or the 2-amino group, anchors the inhibitor in the ATP-binding pocket, providing a stable platform for further interactions that dictate potency and selectivity.
Caption: General binding mode of the pyrido[2,3-d]pyrimidine scaffold in the ATP binding pocket.
Case Study 1: Multi-Targeted Tyrosine Kinase Inhibition
A seminal body of work on pyrido[2,3-d]pyrimidines emerged from the screening of compound libraries for inhibitors of Fibroblast Growth Factor Receptor (FGFr) and Platelet-Derived Growth Factor Receptor (PDGFr).[1][2] This led to the discovery of a lead compound, PD-089828 (1) , a broadly active tyrosine kinase inhibitor.
Table 1: SAR of Early Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors
| Compound | R1 (at C6) | R2 (at N7) | FGFr IC50 (µM) | PDGFr IC50 (µM) | EGFr IC50 (µM) | c-Src IC50 (µM) |
| 1 (PD-089828) | 2,6-dichlorophenyl | tert-butylurea | 0.13 | 1.11 | 0.45 | 0.22 |
| 2 | phenyl | tert-butylurea | 0.80 | >50 | 12.0 | 7.0 |
| 3 | 2,6-dimethylphenyl | tert-butylurea | 0.09 | 0.45 | 0.18 | 0.16 |
| 4 | 3,5-dimethoxyphenyl | tert-butylurea | 0.06 | >50 | >50 | >50 |
| 5 | 2,6-dichlorophenyl | H | 0.90 | 2.20 | 1.20 | 0.40 |
| 6 | 2,6-dichlorophenyl | [4-(diethylamino)butyl]amino | 0.03 | 0.11 | 0.09 | 0.04 |
Data synthesized from Klutchko, J. A. et al. (1998). J. Med. Chem.[1][2][3][4]
Analysis of Structure-Activity Relationships:
-
C6-Position (R1): Substitution on the phenyl ring at the C6-position is critical for potency. The unsubstituted phenyl analog (2) showed significantly reduced activity across all tested kinases.[1] Disubstitution at the ortho positions with small, lipophilic groups like dichloro (1) or dimethyl (3) dramatically increased inhibitory activity.[1] This suggests that these groups may force the phenyl ring into a non-coplanar orientation with the pyrido[2,3-d]pyrimidine core, which is a favorable conformation for binding. Interestingly, substitution with 3,5-dimethoxy groups (4) resulted in a highly selective FGFr inhibitor, indicating that this position can be modulated to achieve selectivity.[2][3][4]
-
N7-Position (R2): The urea functionality at the N7-position was found to be important for good tyrosine kinase inhibitory activity.[2] Removal of the entire urea group, leaving a simple amine (5) , led to a decrease in potency. This highlights the role of this substituent in forming additional interactions within the active site.
-
C2-Position: While not shown in Table 1, subsequent modifications focused on the 2-amino group. The introduction of a basic aminoalkyl side chain, such as the [4-(diethylamino)butyl]amino group in compound 6 , enhanced not only potency but also crucial pharmacokinetic properties like solubility and bioavailability.[1][2][3][4] This modification likely allows the side chain to extend into the solvent-exposed region of the ATP pocket, forming favorable interactions.
Case Study 2: Targeting EGFR and Acquired Resistance
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology. First-generation EGFR inhibitors are effective against activating mutations (e.g., L858R), but their efficacy is often limited by the emergence of the T790M "gatekeeper" resistance mutation.[5] The pyrido[2,3-d]pyrimidine scaffold has been successfully adapted to develop potent inhibitors of this resistant mutant.
Caption: Simplified EGFR Signaling Pathway and the point of intervention for kinase inhibitors.
Recent efforts have focused on designing covalent irreversible inhibitors that can overcome T790M-mediated resistance. This is typically achieved by incorporating a reactive group (an electrophile, such as an acrylamide moiety) that forms a covalent bond with a non-catalytic cysteine residue (Cys797) present in the EGFR active site.
Table 2: Activity of Pyrido[2,3-d]pyrimidine Derivatives Against Resistant EGFR
| Compound | Scaffold Type | Target Kinase | IC50 (nM) | Key Feature |
| B1 | Thieno[3,2-d]pyrimidine | EGFRL858R/T790M | 13 | Acrylamide for covalent bonding |
| Oxopyrido-pyrimidine (24) | Oxopyrido[2,3-d]pyrimidine | EGFRL858R/T790M | 10 | Irreversible inhibitor |
| Gefitinib | Quinazoline | EGFRWT | 2-37 | Reversible, 1st Gen inhibitor |
| AZD9291 (Osimertinib) | Pyrimidine | EGFRL858R/T790M | ~12 | Covalent, Approved Drug |
Data synthesized from Zhang, Y. et al. (2023). J. Enzyme Inhib. Med. Chem. and other sources.[5][6]
Analysis of Structure-Activity Relationships for Covalent Inhibition:
-
The Warhead: The key to inhibiting the T790M mutant is the incorporation of an acrylamide or similar Michael acceptor. This group is positioned to react with Cys797 at the edge of the ATP binding site, forming a permanent bond and leading to potent, irreversible inhibition.
-
Scaffold Optimization: The core scaffold is optimized to present the "warhead" in the correct orientation. The work on compound B1 demonstrates that a thieno[3,2-d]pyrimidine core can effectively serve this purpose, achieving an IC50 of 13 nM against the double mutant.[5]
-
Selectivity: A major goal in designing these inhibitors is to achieve selectivity for the mutant EGFR over the wild-type (WT) form to minimize toxicity. Compound B1 , for instance, showed over 76-fold selectivity for EGFRL858R/T790M over EGFRWT.[5] This selectivity is often achieved by exploiting subtle conformational differences between the WT and mutant kinase active sites.
Experimental Validation: Protocols for Inhibitor Characterization
The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are standardized, step-by-step methodologies for key assays used to evaluate pyrido[2,3-d]pyrimidine inhibitors.
Caption: A typical workflow for evaluating the potency and efficacy of kinase inhibitors.
Protocol 1: In Vitro Tyrosine Kinase Inhibition Assay (ELISA-based)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Plate Coating: Coat a 96-well high-binding plate with a generic kinase substrate (e.g., 100 µL of 20 µg/mL poly(Glu, Tyr) 4:1 in PBS). Incubate overnight at 4°C. Wash plates 3 times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Compound Preparation: Prepare serial dilutions of the pyrido[2,3-d]pyrimidine inhibitors in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Kinase Reaction: To each well, add 50 µL of the test compound dilution and 50 µL of a solution containing the purified recombinant kinase (e.g., EGFR, VEGFR-2) and ATP (at its Km concentration) in kinase assay buffer. Include "no inhibitor" and "no kinase" controls.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Detection: Stop the reaction by adding 50 µL of 50 mM EDTA. Wash the plate 3 times. Add 100 µL of a primary anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate 5 times. Add 100 µL of HRP substrate (e.g., TMB). Allow color to develop for 15-30 minutes in the dark. Stop the reaction with 50 µL of 2N H₂SO₄.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT-based)
This protocol assesses the effect of an inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase.
-
Cell Plating: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm with a reference wavelength of 630 nm. Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Clinical Perspective and Future Directions
The pyrido[2,3-d]pyrimidine scaffold is not merely of academic interest; it is a clinically validated pharmacophore. Palbociclib (Ibrance®) , an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is an FDA-approved drug for the treatment of HR-positive, HER2-negative breast cancer and contains this core structure.[2] Other derivatives, such as PD173955 , have been investigated for their activity against targets like the ephrin receptor.[7]
The future of pyrido[2,3-d]pyrimidine inhibitor design will likely focus on:
-
Enhanced Selectivity: Developing inhibitors with exquisite selectivity for a single kinase or a desired polypharmacological profile to minimize off-target effects.
-
Overcoming Resistance: Designing next-generation inhibitors that can preemptively target known and predicted resistance mutations.
-
Targeting Novel Kinases: Applying the SAR principles learned from well-studied kinases like EGFR and Src to design inhibitors for less-explored kinases implicated in disease.[1]
By leveraging the foundational SAR principles outlined in this guide and employing robust experimental validation, researchers can continue to unlock the full therapeutic potential of the versatile pyrido[2,3-d]pyrimidine scaffold.
References
- 1. Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to In Vitro Kinase Inhibitory Assays for Pyridopyrimidine Compounds
Introduction: The Rise of Pyridopyrimidines in Kinase-Targeted Drug Discovery
Protein kinases, as central regulators of cellular signaling, represent one of the most significant and "druggable" families of enzymes in the human genome.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] Within the vast landscape of kinase inhibitors, the pyridopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry.[3][4] This versatile heterocyclic core is the foundation for numerous potent and selective inhibitors targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[4][5][6] The success of FDA-approved drugs like Palbociclib, a CDK4/6 inhibitor for breast cancer, underscores the therapeutic potential of this chemical class.[5][6]
For researchers in drug discovery, the accurate and efficient in vitro characterization of these compounds is paramount. Selecting the appropriate kinase inhibitory assay is a critical decision that profoundly influences the quality of structure-activity relationship (SAR) data, selectivity profiling, and the ultimate progression of a lead candidate. This guide provides an in-depth, objective comparison of common in vitro kinase assay formats, offering field-proven insights and detailed experimental protocols to empower scientists in making informed decisions when evaluating novel pyridopyrimidine-based inhibitors.
Pillar 1: Causality in Assay Selection - More Than Just a Readout
The choice of an in vitro kinase assay is not merely a technical preference; it is a strategic decision dictated by the specific research question, the properties of the pyridopyrimidine compounds being tested, and the desired throughput.[1][7] A successful assay is a self-validating system, where the experimental design inherently accounts for potential artifacts and provides a true measure of inhibitory potency. Key factors to consider include the specific kinase-substrate pair, required sensitivity, and instrumentation availability.[8]
The Kinase-ATP Interaction: A Critical Consideration
Most small molecule kinase inhibitors, including many pyridopyrimidine derivatives, are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase.[6][9] This mechanism has a crucial implication for assay design: the measured half-maximal inhibitory concentration (IC50) value is directly dependent on the concentration of ATP in the reaction.[10][11]
-
Low ATP (at or near Km): Using an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase makes the assay more sensitive to competitive inhibitors. This condition allows the IC50 value to more closely approximate the inhibitor's true binding affinity (Ki).[10]
-
High ATP (Physiological Levels): Cellular ATP concentrations are in the millimolar (mM) range, far exceeding the Km values for most kinases.[1][10] Testing inhibitors at these physiological ATP concentrations can provide a more accurate prediction of their efficacy in a cellular context, though it may result in higher IC50 values for competitive inhibitors.[12]
Therefore, a comprehensive inhibitor characterization strategy often involves determining IC50 values at both low and high ATP concentrations to understand the compound's mechanism and potential for cellular activity.
Pillar 2: A Comparative Analysis of Leading Kinase Assay Technologies
The field has largely moved away from traditional radioactive assays due to safety and disposal concerns, favoring a variety of non-radioactive methods that offer high throughput and robust performance.[8][13][14] Below, we compare the most prevalent technologies used for screening and profiling pyridopyrimidine compounds.
Assay Technology Comparison
| Assay Technology | Principle | Advantages | Disadvantages | Best Suited For |
| Fluorescence Polarization (FP) | Measures the change in rotational mobility of a fluorescently labeled substrate upon phosphorylation.[15] A small, fluorescently labeled peptide substrate tumbles rapidly (low polarization). When phosphorylated and bound by a large, specific antibody, the complex tumbles slower, increasing polarization. | Homogeneous ("mix-and-read") format, cost-effective, suitable for HTS.[8][16] | Susceptible to interference from fluorescent or colored compounds; requires specific antibodies; lower sensitivity for some kinases.[7] | High-throughput screening (HTS) of large compound libraries.[1] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor (e.g., Europium) and an acceptor (e.g., APC) fluorophore.[4] Typically, a biotinylated substrate and a donor-labeled anti-phospho-antibody are used. An acceptor-labeled streptavidin brings the donor and acceptor into proximity upon substrate phosphorylation, generating a FRET signal.[14] | High sensitivity, robust, reduced interference from compound fluorescence due to time-gated detection.[8][15] | Higher reagent cost, requires specific antibodies and specialized plate readers.[8] | HTS, lead optimization, and detailed mechanistic studies.[8] |
| Luminescence-Based (e.g., Kinase-Glo®) | Quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[8] The reagent contains luciferase, which produces light in the presence of its substrate (luciferin) and ATP. Less light indicates higher kinase activity (more ATP consumed).[2] | Universal (no specific antibodies needed), highly sensitive, less prone to compound interference, easy to automate.[8][15][16] | Indirect measurement of kinase activity; susceptible to inhibitors of the coupling enzyme (luciferase).[7] | Universal kinase activity measurements, HTS, and profiling against diverse kinases.[8] |
| Radiometric ([γ-³²P]ATP) | Measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[13] The phosphorylated substrate is then separated and quantified. | "Gold standard" for direct measurement, highly sensitive, universal for any substrate.[1][12][14] | Requires handling of radioactive materials, generates radioactive waste, lower throughput, safety concerns.[13][16] | Orthogonal validation of hits from HTS, detailed kinetic studies. |
Pillar 3: Experimental Protocols and Self-Validating Systems
A robust protocol is a self-validating one. This means incorporating appropriate controls to ensure the data generated is reliable and accurately reflects the inhibitory potential of the pyridopyrimidine compound.
General Workflow for an In Vitro Kinase Inhibition Assay
The following diagram illustrates a generalized workflow applicable to most non-radioactive kinase assay formats.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. promega.com.br [promega.com.br]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. revvity.com [revvity.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Analysis of Synthetic Routes to Pyridopyrimidines: A Guide for Researchers
Pyridopyrimidines, a class of fused heterocyclic compounds, are of significant interest to researchers in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The core structure, consisting of a fused pyridine and pyrimidine ring, provides a versatile scaffold for the development of novel therapeutic agents.[3][4] This guide provides a comparative analysis of three prominent synthetic routes to pyridopyrimidines: Multicomponent Reactions (MCRs), Microwave-Assisted Organic Synthesis (MAOS), and Palladium-Catalyzed Intramolecular Cyclization. The objective is to equip researchers with the knowledge to select the most appropriate synthetic strategy based on factors such as efficiency, substrate scope, and experimental simplicity.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, represent a highly efficient and atom-economical approach to complex molecules.[4][5] In the context of pyridopyrimidine synthesis, MCRs offer a streamlined route to diverse derivatives from simple, readily available starting materials.
Mechanistic Rationale
A common MCR strategy for the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of an aminopyrimidine (e.g., 6-aminouracil), an aldehyde, and an active methylene compound (e.g., malononitrile).[5][6] The reaction typically proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization.[6] The initial Knoevenagel condensation between the aldehyde and the active methylene compound forms a highly electrophilic alkene. This is followed by a Michael addition of the aminopyrimidine. The final step is an intramolecular cyclization of the resulting adduct to form the pyridopyrimidine scaffold. The choice of catalyst, often a mild base or even catalyst-free conditions in some cases, is crucial for promoting the desired reaction cascade while minimizing side reactions.[5]
Diagram 1: Generalized Multicomponent Reaction for Pyrido[2,3-d]pyrimidine Synthesis
Caption: A schematic overview of the multicomponent synthesis of pyridopyrimidines.
Experimental Protocol: One-Pot Synthesis of Tetrahydropyrido[2,3-d]pyrimidines[5]
-
A mixture of 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is prepared in water.
-
A nanocatalyst, such as nano-MgO, is added to the mixture.[5]
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid product is collected by filtration, washed with water, and dried to afford the desired tetrahydropyrido[2,3-d]pyrimidine.
Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery
Microwave-assisted organic synthesis has emerged as a powerful tool in modern synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of the final products.[7][8] These benefits are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.
Causality Behind Experimental Choices
The application of microwave irradiation in the synthesis of pyridopyrimidines often involves nucleophilic substitution or condensation reactions that are sluggish under conventional heating.[7] For instance, the synthesis of N-arylated pyridopyrimidines from 4-chloro or 4-thiopyridopyrimidines and anilines can be significantly accelerated.[7] The choice of a high-boiling point solvent, such as dimethylformamide (DMF), is common in MAOS to allow for higher reaction temperatures to be reached safely in a sealed vessel, further increasing the reaction rate.[8] The power and duration of microwave irradiation are critical parameters that need to be optimized for each specific reaction to maximize yield and minimize decomposition.
Diagram 2: Workflow for Microwave-Assisted Pyridopyrimidine Synthesis
Caption: A typical workflow for synthesizing pyridopyrimidines using microwave irradiation.
Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl-pyrido[2,3-d]pyrimidines[7]
-
In a microwave-safe vial, 4-chloro-pyrido[2,3-d]pyrimidine (1 mmol), the desired aniline (1.2 mmol), and a suitable solvent (e.g., DMF) are combined.
-
The vial is sealed with a cap.
-
The reaction mixture is subjected to microwave irradiation at a predetermined temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[9]
-
After cooling to room temperature, the reaction mixture is poured into water.
-
The precipitated solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the N-aryl-pyrido[2,3-d]pyrimidine.
Palladium-Catalyzed Intramolecular Cyclization: Precision and Versatility
Palladium-catalyzed cross-coupling and cyclization reactions have revolutionized the synthesis of heterocyclic compounds, offering high levels of chemo- and regioselectivity.[10][11] The synthesis of pyridopyrimidines via palladium-catalyzed intramolecular cyclization of appropriately substituted precursors provides a powerful and versatile route to a wide range of derivatives.[12]
Mechanistic Insights
A notable example is the palladium-catalyzed reaction of N-(bromopyridyl)amidines with isocyanides.[12] This reaction proceeds through a catalytic cycle that typically involves:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the N-(bromopyridyl)amidine, forming a palladium(II) intermediate.
-
Isocyanide Insertion: The isocyanide then inserts into the palladium-carbon bond.
-
Intramolecular Amination/Cyclization: The nitrogen of the amidine moiety attacks the inserted isocyanide carbon, leading to intramolecular cyclization.
-
Reductive Elimination: The cycle is completed by reductive elimination of the palladium(0) catalyst and formation of the 4-aminopyridopyrimidine product.
The choice of ligand for the palladium catalyst is critical for the efficiency of this process, with bulky electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[12]
Diagram 3: Catalytic Cycle for Palladium-Catalyzed Pyridopyrimidine Synthesis
Caption: A simplified representation of the palladium-catalyzed synthesis of 4-aminopyridopyrimidines.
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Aminopyrido[3,2-d]pyrimidines[12]
-
A reaction flask is charged with palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., CyJohnPhos), and a dry solvent such as DMF under an inert atmosphere (e.g., nitrogen).
-
The appropriate N-(bromopyridyl)amidine, potassium acetate (KOAc) as a base, and an isocyanide are added to the flask.
-
The reaction mixture is heated to a high temperature (e.g., 160 °C) and stirred for several hours.
-
After cooling, the mixture is filtered through a pad of celite and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to afford the desired 4-aminopyrido[3,2-d]pyrimidine.
Comparative Performance Analysis
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yields | Reaction Times |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity, often uses green solvents like water.[4][5] | Substrate scope can be limited, optimization can be complex due to multiple competing pathways. | Good to excellent (often >80%).[5] | Minutes to a few hours. |
| Microwave-Assisted Organic Synthesis (MAOS) | Drastically reduced reaction times, often higher yields and purity, enhanced reaction rates.[7][8] | Requires specialized microwave equipment, potential for pressure buildup in sealed vessels. | Good to excellent (often >85%).[7] | Minutes.[7][13] |
| Palladium-Catalyzed Cyclization | High regioselectivity, broad substrate scope, tolerance of various functional groups.[12] | Cost of palladium catalyst and ligands, sensitivity to air and moisture, requires inert atmosphere. | Good to excellent.[12] | Several hours.[12] |
Conclusion
The synthesis of pyridopyrimidines can be achieved through a variety of effective methods, each with its own set of advantages and limitations. Multicomponent reactions offer an elegant and efficient path to molecular complexity in a single step, making them ideal for the rapid generation of compound libraries. Microwave-assisted synthesis provides a significant acceleration of reactions, which is particularly beneficial for high-throughput synthesis and process optimization. Palladium-catalyzed cyclizations, while more technically demanding, offer unparalleled control over regioselectivity and a broad substrate scope, enabling the synthesis of highly functionalized and complex pyridopyrimidine derivatives. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired level of molecular diversity, and the available laboratory resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry and biology of pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 6. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-assisted synthesis of pyrimidine libraries | Semantic Scholar [semanticscholar.org]
- 10. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds | MDPI [mdpi.com]
- 11. Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Pyrido[2,3-d]pyrimidines: A Comparative Guide to a New Frontier in EGFR Inhibition
For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is in a constant state of evolution. A key player in this arena is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose dysregulation is a hallmark of numerous cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3] The development of EGFR inhibitors has revolutionized treatment for many patients; however, the emergence of resistance mutations necessitates a continuous search for novel chemical scaffolds with improved potency and selectivity. This guide provides an in-depth validation and comparison of a promising class of EGFR inhibitors built upon the pyrido[2,3-d]pyrimidine core.
This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the validation of these emerging inhibitors. We will delve into the rationale behind their design, the experimental validation of their efficacy, and a direct comparison with established EGFR inhibitors, providing the data and context necessary to evaluate their potential in your own research and development endeavors.
The Enduring Challenge of EGFR and the Promise of a Novel Scaffold
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] In many cancer cells, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division. First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, offered a paradigm shift in treatment by targeting the ATP-binding site of the EGFR kinase domain.[4][5][6] However, their efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[4][5][7] This has spurred the development of third-generation inhibitors like osimertinib, which are effective against T790M mutant EGFR.[1]
The pyrido[2,3-d]pyrimidine scaffold has emerged as a compelling starting point for the design of next-generation EGFR inhibitors. Its rigid, bicyclic structure provides a robust framework for orienting key pharmacophoric features within the EGFR ATP-binding pocket, offering the potential for high potency and selectivity.
Visualizing the Battlefield: The EGFR Signaling Pathway
To appreciate the mechanism of these inhibitors, it is crucial to understand the pathway they target. The following diagram illustrates the EGFR signaling cascade, from ligand binding to downstream effects on cell proliferation and survival.
Caption: EGFR Signaling Pathway and Inhibition.
Comparative Analysis: Pyrido[2,3-d]pyrimidine Derivatives vs. Established EGFR Inhibitors
The true measure of a novel inhibitor class lies in its performance against both the target enzyme and existing therapeutic options. The following tables summarize key in vitro data for a selection of promising pyrido[2,3-d]pyrimidine-based EGFR inhibitors and compare them to first and third-generation drugs.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Core Scaffold | EGFRWT IC50 (nM) | EGFRL858R/T790M IC50 (nM) | Selectivity Index (WT/Mutant) | Reference(s) |
| Gefitinib | Quinazoline | ~20-80 | >10,000 | Low | [8][9] |
| Erlotinib | Quinazoline | ~2-5 | ~500-1000 | Low | [8][9] |
| Osimertinib (AZD9291) | Pyrimidine | ~10-200 | ~1-15 | High | [1][7] |
| Compound 8a | Pyrido[2,3-d]pyrimidine | 99 | 123 | 0.8 | [5][10] |
| Compound B1 | Pyrido[2,3-d]pyrimidine | >1000 | 13 | >76 | [2][11] |
| Compound 24 | Oxopyrido[2,3-d]pyrimidine | >1000 | Potent (exact value not specified) | >100 | [4] |
| Compound 7f | Pyrido[2,3-b][12][13]oxazine | - | 890 (H1975 cell line) | - | [3] |
| Compound 9a | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | 21 | 81 | 0.26 | [14] |
Note: IC50 values can vary between different assay conditions. Data is aggregated from multiple sources for comparison.
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | EGFR Status | IC50 (µM) | Reference(s) |
| Gefitinib | H1975 | L858R/T790M | >10 | [9] |
| Erlotinib | H1975 | L858R/T790M | ~1.2 | [9] |
| Osimertinib (AZD9291) | H1975 | L858R/T790M | ~0.01-0.02 | [2][11] |
| Compound 8a | PC-3 | WT | 7.98 | [5] |
| Compound B1 | H1975 | L858R/T790M | 0.087 | [2][11] |
| Compound 7f | H1975 | L858R/T790M | 0.89 | [3] |
| Compound 9a | HepG-2 | WT | 1.27 | [14] |
Deconstructing the Validation Process: Key Experimental Protocols
The data presented above is the result of rigorous experimental validation. Understanding these methodologies is key to interpreting the results and designing further investigations.
Experimental Workflow: From Synthesis to Cellular Activity
Caption: General Experimental Workflow for Inhibitor Validation.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against wild-type and mutant EGFR kinases.
Methodology:
-
Plate Coating: Coat a 96-well plate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Kinase Reaction: In a separate plate, incubate the EGFR enzyme (wild-type or mutant) with varying concentrations of the test compound and a fixed concentration of ATP.
-
Transfer: Transfer the kinase reaction mixture to the coated plate and incubate to allow for substrate phosphorylation.
-
Detection:
-
Wash the plate to remove unbound components.
-
Add a primary antibody that specifically recognizes the phosphorylated tyrosine residue (pY20).
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will convert the substrate, resulting in a color change.
-
-
Quantification: Measure the absorbance of the wells using a plate reader. The intensity of the color is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the anti-proliferative effect of test compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., H1975, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) and Future Directions
The development of potent and selective inhibitors is guided by an understanding of the structure-activity relationship (SAR). For the pyrido[2,3-d]pyrimidine series, several key observations have been made:
-
Substitutions at the 2, 5, and 8-positions have been shown to be critical for potent EGFR inhibition.[15]
-
The introduction of a Michael acceptor moiety can lead to covalent, irreversible binding to a cysteine residue in the EGFR active site, a strategy employed by third-generation inhibitors.[7]
-
Modifications to the solubilizing side chains can significantly impact the pharmacokinetic properties of the compounds.[13]
Future research will likely focus on optimizing these features to enhance potency against clinically relevant resistance mutations, improve oral bioavailability, and minimize off-target effects.
Conclusion
The pyrido[2,3-d]pyrimidine scaffold represents a highly promising platform for the development of novel EGFR inhibitors. The experimental data clearly demonstrates that derivatives of this core can achieve potent and selective inhibition of mutant EGFR, including the challenging T790M variant. While further preclinical and clinical studies are necessary, the evidence presented in this guide underscores the potential of this chemical class to address the ongoing challenge of acquired resistance in EGFR-driven cancers. The comparative data and detailed protocols provided herein are intended to empower researchers to critically evaluate these compounds and contribute to the advancement of targeted cancer therapies.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of Oxopyrido[2,3-d] Pyrimidin...: Ingenta Connect [ingentaconnect.com]
- 8. Erlotinib has better efficacy than gefitinib in adenocarcinoma patients without EGFR-activating mutations, but similar efficacy in patients with EGFR-activating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 15. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
A Comparative Guide to the Cytotoxicity of Novel Pyrido[2,3-d]pyrimidine Derivatives in Cancer Research
Introduction
The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Structurally similar to quinazolines, which form the core of several FDA-approved tyrosine kinase inhibitors, these nitrogen-containing heterocyclic compounds have garnered significant attention for their potential as potent anticancer agents.[3] Ongoing research focuses on the synthesis and biological evaluation of novel pyrido[2,3-d]pyrimidine derivatives designed to overcome challenges like chemoresistance and to offer more selective and effective therapeutic options.[1][4]
This guide provides a comprehensive comparison of the cytotoxic profiles of recently developed pyrido[2,3-d]pyrimidine derivatives. We will delve into their structure-activity relationships (SAR), explore their mechanisms of action, and provide detailed experimental protocols for their evaluation, offering researchers and drug development professionals a critical overview of this promising class of compounds.
Comparative Analysis of In Vitro Cytotoxicity
The anticancer potential of novel pyrido[2,3-d]pyrimidine derivatives is typically first assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.
The following table summarizes the cytotoxic activity (IC50 in µM) of selected novel pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines, as reported in recent literature.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 4 | MCF-7 (Breast) | 0.57 | Staurosporine | 5.07 | [5] |
| HepG2 (Liver) | 1.13 | Staurosporine | 5.07 | [5] | |
| Compound 8a | PC-3 (Prostate) | 7.98 | Erlotinib | 11.05 | [6] |
| Compound 8d | A-549 (Lung) | 7.23 | Erlotinib | 6.53 | [3][6] |
| PC-3 (Prostate) | 7.12 | Erlotinib | 11.05 | [3][6] | |
| Compound 9a | PC-3 (Prostate) | 9.26 | Erlotinib | 11.05 | [6] |
| Compound 6b | HepG2 (Liver) | 2.68 | Taxol | - | [7] |
| Compound 6b | PC-3 (Prostate) | - | Doxorubicin | - | [8] |
| Compound 8d | MCF-7 (Breast) | - | Doxorubicin | - | [8] |
| Compound B1 | H1975 (Lung, EGFR L858R/T790M) | 0.013 (13 nM) | AZD9291 | - | [9] |
| Compound 11 | HepG2 (Liver) | 0.99 | Staurosporine | 5.07 | [5] |
Analysis: The data reveals that newly synthesized pyrido[2,3-d]pyrimidine derivatives exhibit a broad range of cytotoxic activities, with some compounds demonstrating exceptional potency. For instance, Compound 4 shows remarkable activity against the MCF-7 breast cancer cell line with an IC50 value of 0.57 µM.[5] Similarly, derivatives 8d and 8a display potent cytotoxicity against prostate (PC-3) and lung (A-549) cancer cell lines, in some cases surpassing the activity of the established EGFR inhibitor, Erlotinib.[3][6] Notably, Compound B1 exhibits outstanding potency against the H1975 lung cancer cell line, which harbors a resistant EGFR mutation, with an IC50 in the nanomolar range (13 nM).[9]
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for designing more effective anticancer agents.[2][10]
-
Substitutions at the 2, 4, and 6-positions of the pyrido[2,3-d]pyrimidine ring are critical for activity.
-
Electron-withdrawing groups , such as chloro-substituents on a phenyl ring attached to the scaffold, have been shown to enhance cytotoxic activity. For example, the 4-chlorophenyl pyridopyrimidine derivative 6b showed potent activity against HepG2 liver cancer cells.[7]
-
Introduction of specific side chains can improve potency and bioavailability. Adding a [4-(diethylamino)butyl]amino side chain at the 2-position led to a derivative with enhanced potency.[10]
-
Bulky or lipophilic moieties can influence interactions with the target protein's binding pocket. The addition of aromatic and hydrophilic groups that can act as hydrogen bond donors and acceptors has been shown to increase cytotoxicity.[11]
Mechanisms of Cytotoxicity: Inducing Cancer Cell Death
Novel pyrido[2,3-d]pyrimidine derivatives exert their cytotoxic effects through multiple mechanisms, primarily by inhibiting key cellular processes like cell proliferation and survival. The most prominent mechanisms include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][12]
Kinase Inhibition
Many pyrido[2,3-d]pyrimidine derivatives are designed as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer.[2] Key targets include:
-
Epidermal Growth Factor Receptor (EGFR): Several potent derivatives inhibit both wild-type (WT) and mutant forms of EGFR (e.g., T790M), which is a common mechanism of resistance to first-generation EGFR inhibitors.[6][13][14] Compound 8a , for instance, showed high inhibitory activity against both EGFR-WT and EGFR-T790M.[13][14]
-
PIM-1 Kinase: This kinase is involved in cell survival and proliferation. Compounds 4 and 10 were identified as potent PIM-1 kinase inhibitors, with IC50 values of 11.4 nM and 17.2 nM, respectively.[5][15]
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, such as CDK4/6, these compounds can halt the cell cycle progression.[8][12]
Apoptosis Induction
A primary mechanism by which these compounds kill cancer cells is by inducing apoptosis, or programmed cell death.[8][16] This is often a consequence of kinase inhibition. For example, compound 8a was found to induce a significant apoptotic effect in PC-3 cells, leading to a 5.3-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade.[13][14] Compound 4 increased apoptosis in MCF-7 cells by over 58-fold compared to control cells.[5][15] The induction of apoptosis typically involves:
-
Upregulation of pro-apoptotic proteins like Bax.
-
Downregulation of anti-apoptotic proteins like Bcl-2.
-
Activation of caspases (e.g., caspase-3).[8]
Caption: Apoptosis induction pathway by pyrido[2,3-d]pyrimidines.
Cell Cycle Arrest
In addition to inducing apoptosis, these derivatives can also halt the proliferation of cancer cells by causing cell cycle arrest at specific phases, such as G1 or G2/M.[9] Compound 4 was shown to arrest the cell cycle at the G1 phase in MCF-7 cells.[5][17] Similarly, compound B1 caused cell cycle arrest in the G2/M phase in H1975 lung cancer cells.[9] This prevents the cancer cells from dividing and growing.
Experimental Methodologies: Assessing Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[19]
Detailed Protocol: MTT Assay
This protocol provides a standardized procedure for evaluating the cytotoxicity of pyrido[2,3-d]pyrimidine derivatives.
1. Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Mix thoroughly by vortexing and filter-sterilize the solution. Store protected from light at -20°C.[20]
-
Solubilization Solution (DMSO): Use 100% Dimethyl Sulfoxide to dissolve the formazan crystals.
2. Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of the pyrido[2,3-d]pyrimidine derivatives in culture medium.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
4. MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[21]
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]
5. Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The pyrido[2,3-d]pyrimidine scaffold continues to be a highly valuable framework for the development of novel anticancer agents. Recent research has yielded derivatives with impressive cytotoxic potency against a range of cancer cell lines, including those with acquired resistance to existing therapies.[1][9] The primary mechanisms of action involve the inhibition of key oncogenic kinases, leading to apoptosis and cell cycle arrest.
Future research should focus on:
-
Optimizing Selectivity: Designing derivatives that are highly selective for cancer cells over normal cells to minimize off-target toxicity.
-
Overcoming Resistance: Continuing the development of compounds effective against resistant cancer phenotypes.
-
In Vivo Evaluation: Advancing the most promising in vitro candidates to preclinical animal models to assess their efficacy and safety in a whole-organism context.
By leveraging a deep understanding of structure-activity relationships and mechanisms of action, the scientific community can continue to unlock the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. clyte.tech [clyte.tech]
- 20. cyrusbio.com.tw [cyrusbio.com.tw]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
The Ascendancy of Pyridopyrimidines: A Comparative Guide to Dual VEGFR-2/HER-2 Inhibition in Oncology Research
In the intricate landscape of oncology drug discovery, the simultaneous targeting of multiple signaling pathways has emerged as a cornerstone of next-generation therapeutic strategies. This guide delves into the burgeoning class of pyridopyrimidine derivatives that exhibit potent dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). As researchers and drug development professionals, understanding the comparative efficacy and mechanistic underpinnings of these compounds is paramount. This document provides an in-depth analysis of pyridopyrimidines, juxtaposed with established inhibitors, supported by experimental data and detailed protocols to empower your research endeavors.
The Rationale for Dual VEGFR-2/HER-2 Inhibition: A Synergistic Assault on Cancer
Cancer progression is a multifaceted process often driven by redundant and interconnected signaling pathways. VEGFR-2 is a pivotal mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] HER-2, a member of the epidermal growth factor receptor family, is a well-established oncogene whose overexpression drives the proliferation and survival of cancer cells, particularly in certain breast and gastric cancers.
The crosstalk between the VEGFR and HER-2 pathways is a critical consideration in cancer therapy. Overexpression of HER-2 can lead to an upregulation of VEGF, creating a feedback loop that fuels tumor growth and angiogenesis.[2] Consequently, a therapeutic agent capable of concurrently blocking both receptors offers the potential for a more profound and durable anti-tumor response by attacking both the tumor cells directly and their vascular supply line. This dual-inhibition strategy aims to mitigate the development of resistance mechanisms that can arise from targeting a single pathway.
Pyridopyrimidines: A Privileged Scaffold for Dual Kinase Inhibition
The pyridopyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding sites of a wide range of kinases.[3][4] This structural motif provides a versatile platform for the design of potent and selective kinase inhibitors. Recent research has highlighted a series of cyanopyridone and pyridopyrimidine derivatives as effective dual inhibitors of VEGFR-2 and HER-2.[5][6]
The mechanism of action of these compounds lies in their ability to compete with ATP for binding to the kinase domain of both VEGFR-2 and HER-2. By occupying the ATP-binding pocket, they prevent the phosphorylation and subsequent activation of the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Below is a diagram illustrating the dual inhibitory action of pyridopyrimidines on the VEGFR-2 and HER-2 signaling pathways.
Caption: Dual inhibition of VEGFR-2 and HER-2 signaling by pyridopyrimidines.
Comparative Performance Analysis: Pyridopyrimidines vs. Standard Inhibitors
The true measure of a novel inhibitor lies in its performance relative to existing standards. The following table summarizes the in vitro inhibitory activities of representative pyridopyrimidine-related compounds (5a and 5e) and compares them with the established dual tyrosine kinase inhibitor, Lapatinib.
| Compound | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridopyrimidine Derivative 5a | VEGFR-2 | 0.217 ± 0.02 | MCF-7 (Breast) | 1.77 ± 0.1 | [5] |
| HER-2 | 0.168 ± 0.009 | HepG2 (Liver) | 2.71 ± 0.15 | [5] | |
| Pyridopyrimidine Derivative 5e | VEGFR-2 | 0.124 ± 0.011 | MCF-7 (Breast) | 1.39 ± 0.08 | [5] |
| HER-2 | 0.077 ± 0.003 | [5] | |||
| Lapatinib (Reference) | VEGFR-2 | 0.182 ± 0.010 | [5] | ||
| HER-2 | 0.131 ± 0.012 | [5] |
As the data indicates, the non-fused cyanopyridone derivative 5e, a related precursor to some pyridopyrimidines, demonstrates superior inhibitory activity against both VEGFR-2 and HER-2 compared to Lapatinib.[5] This enhanced potency at the enzymatic level translates to significant anti-proliferative effects in cancer cell lines.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the key in vitro assays used to characterize dual VEGFR-2/HER-2 inhibitors.
Workflow for Assessing Dual Inhibitory Activity
Caption: Workflow for evaluating dual VEGFR-2/HER-2 inhibitory activity.
Protocol 1: In Vitro VEGFR-2/HER-2 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay methodologies and provides a framework for measuring the inhibitory activity of compounds against VEGFR-2 and HER-2 kinases.[7][8]
Materials:
-
Recombinant human VEGFR-2 or HER-2 enzyme
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP solution
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[8]
-
Test compounds (pyridopyrimidines and controls) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the test compound dilution or vehicle control (for positive and negative controls).
-
Add 10 µL of a master mix containing the kinase substrate and ATP in kinase buffer.
-
To initiate the reaction, add 10 µL of diluted VEGFR-2 or HER-2 enzyme to each well, except for the "no enzyme" blank controls.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (enzyme with vehicle).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Test compounds (pyridopyrimidines and controls) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[9]
-
96-well clear flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the test compound. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Broader Context and Future Directions
While pyridopyrimidines show immense promise, the landscape of dual VEGFR-2/HER-2 inhibitors is continually evolving. Other chemical scaffolds and therapeutic modalities, such as monoclonal antibodies and antibody-drug conjugates, are also under investigation.[4][10] Clinical trials exploring the combination of HER-2 and VEGF pathway inhibitors have demonstrated the potential of this dual-targeting strategy in heavily pretreated breast cancer patients.[2][10]
The development of novel pyridopyrimidine derivatives with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research. Future studies will likely focus on in vivo efficacy in animal models and the identification of predictive biomarkers to guide patient selection for this class of inhibitors.
Conclusion
Pyridopyrimidines represent a highly promising class of small molecules for the dual inhibition of VEGFR-2 and HER-2. Their potent anti-proliferative and anti-angiogenic activities, as demonstrated by robust in vitro data, position them as strong candidates for further preclinical and clinical development. The comparative analysis presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers to explore and advance the therapeutic potential of these and other dual-target inhibitors in the fight against cancer.
References
- 1. promega.com [promega.com]
- 2. ascopubs.org [ascopubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Combination Treatment with HER-2 and VEGF Peptide Mimics Induces Potent Anti-tumor and Anti-angiogenic Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Dual HER2 inhibition in combination with anti-VEGF treatment is active in heavily pretreated HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromopyrido[2,3-d]pyrimidin-2-amine
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromopyrido[2,3-d]pyrimidin-2-amine, a halogenated heterocyclic compound. By elucidating the causality behind each procedural step, this document aims to foster a culture of safety and ensure regulatory compliance.
Hazard Assessment and Waste Identification: Understanding the "Why"
This compound is a complex molecule requiring a cautious approach to its handling and disposal. Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative assessment based on the hazards of its constituent moieties—a brominated pyridine and an aminopyrimidine—is essential.
-
Brominated Pyridine Moiety: Brominated aromatic compounds are recognized for their potential persistence in the environment and can be toxic.[1] Pyridine itself is harmful if swallowed, inhaled, or in contact with skin, and is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.[2][3] It is also known to cause liver and kidney damage in animal studies.
-
Aminopyrimidine Moiety: 2-Aminopyrimidine, a structurally related compound, is known to be a skin, eye, and respiratory irritant.[4][5] It is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[6]
Therefore, all waste containing this compound, including the pure compound, contaminated consumables, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste .
Data Summary: Hazard Profile of Analogous Compounds
| Parameter | Guideline | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, 2-Aminopyrimidine, Brominated aromatics |
| Primary Hazards | Harmful if swallowed, Skin/eye/respiratory irritant, Potential carcinogen, Suspected organ toxicity (liver, kidney) | 2-Aminopyrimidine[4], Pyridine[2] |
| GHS Hazard Codes (Inferred) | H302, H312, H315, H319, H332, H335 | 6-Bromo-2-nitropyridin-3-amine[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory. The rationale for each piece of equipment is to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves are essential. Based on data for pyridine, butyl rubber or neoprene gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[8][9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A flame-retardant lab coat, worn fully buttoned, and closed-toe shoes are required. For large quantities or situations with a high risk of splashing, chemically resistant aprons and shoe covers should be used.
-
Respiratory Protection: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows a strict protocol of segregation, containment, and labeling to ensure safety and regulatory compliance.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
Detailed Methodologies
1. Waste Segregation and Collection:
-
Core Principle: Halogenated organic waste must be segregated from non-halogenated waste streams.[10] This is a critical step because co-mingling can lead to dangerous reactions and complicates the final disposal process, which for halogenated compounds often requires high-temperature incineration.[11][12]
-
Solid Waste:
-
Collect unused this compound, along with contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, labeled hazardous waste container for halogenated organic liquids.
-
The first rinse of any glassware that contained the compound should also be collected as hazardous waste. Subsequent rinses can be managed according to your institution's policies.
-
-
Contaminated PPE:
-
Dispose of grossly contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.
-
2. Labeling:
-
Regulatory Requirement: Proper labeling is mandated by regulatory bodies like the EPA and OSHA.[13]
-
Procedure: Immediately upon adding the first waste, label all containers with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of waste accumulation initiation.
-
The name and contact information of the responsible researcher or lab.
-
3. Storage:
-
Safety Imperative: Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Location Requirements: This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.
4. Final Disposal:
-
Process: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Incineration: The preferred method for the ultimate disposal of halogenated organic compounds is high-temperature incineration. For waste containing over 1% halogenated organic substances, an incineration temperature of at least 1100°C is required to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[11][12]
Emergency Procedures: Spill Management
In the event of a spill, a swift and systematic response is crucial to mitigate exposure and prevent environmental contamination.
Spill Response Protocol
Caption: Logical flow for responding to a spill of the compound.
-
Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent aerosolization. For a liquid spill, surround the area with absorbent pads.
-
Collection: Carefully sweep or scoop the contained material into a labeled hazardous waste container.
-
Decontamination:
-
The basic nature of the pyridine ring suggests that a mild acidic solution could be used for neutralization.[14] However, without specific reactivity data, a cautious approach is warranted.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) to dissolve any remaining residue. Collect the cloth as hazardous waste.
-
Follow with a thorough cleaning of the area with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Reporting: Report the incident to your institution's EHS office in accordance with established protocols.
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
- 1. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Bromopyrido[4,3-d]pyrimidin-2-amine | C7H5BrN4 | CID 124220380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. fishersci.com [fishersci.com]
- 10. 错误页 [amp.chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comprehensive Safety and Handling Guide for 6-Bromopyrido[2,3-d]pyrimidin-2-amine
For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides an in-depth, procedural framework for the safe handling of 6-Bromopyrido[2,3-d]pyrimidin-2-amine, a compound of interest in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a culture of safety that protects both the scientist and the integrity of the research.
The toxicological properties of this compound have not been fully investigated. Therefore, it must be handled with the utmost care, assuming it is hazardous. Safety protocols for similar brominated heterocyclic compounds indicate potential for skin, eye, and respiratory irritation, as well as toxicity if ingested or absorbed through the skin.[1][2]
Hierarchy of Controls: A Proactive Safety Paradigm
Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk. Personal Protective Equipment (PPE), while essential, is the final line of defense.
Caption: Hierarchy of Safety Controls for Chemical Handling.
In the context of handling this compound, elimination and substitution are generally not feasible. Therefore, our focus is on robust engineering and administrative controls, supplemented by mandatory PPE.
-
Engineering Controls : The primary method for containing the chemical at its source.
-
Chemical Fume Hood : All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood.[1] This contains airborne particulates and vapors, preventing inhalation.
-
-
Administrative Controls : Standard operating procedures (SOPs) and training.
-
Designated Work Area : Establish a clearly marked area within the fume hood for handling this compound.
-
Training : Ensure all personnel are trained on the specific hazards and handling procedures for this compound before commencing work.
-
Personal Protective Equipment (PPE): Your Final Barrier
A comprehensive suite of PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[1] | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles. | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[1] For prolonged contact, consult the glove manufacturer's resistance guide. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended.[1] | Protects skin and personal clothing from contamination. Must be fully buttoned.[1] |
| Full-Length Pants | Covers the lower body to prevent skin exposure.[1] | ||
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects.[1] | |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher respirator with appropriate cartridges for organic vapors/acid gases. | Required when handling the powder outside of a fume hood or if aerosol generation is likely. |
Step-by-Step Guide to Donning and Doffing PPE
Correctly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Procedural flow for donning and doffing PPE.
Donning Procedure:
-
Lab Coat: Ensure it is fully buttoned.
-
Respirator (if needed): Perform a seal check.
-
Safety Goggles: Fit securely.
-
Face Shield: Position over goggles.
-
Gloves: Pull cuffs over the sleeves of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer surface.
-
Face Shield: Handle by the headband.
-
Lab Coat: Remove by turning it inside out, without touching the exterior.
-
Safety Goggles: Remove without touching the front.
-
Respirator: Remove and dispose of or decontaminate as per manufacturer's instructions.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
Handling:
-
Always handle this compound as a solid in a well-ventilated area, preferably a chemical fume hood, to minimize dust formation.[4][5]
-
Use tools such as spatulas and weigh paper appropriate for handling solids to avoid generating dust.[1]
-
Do not eat, drink, or smoke when using this product.[2]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4][5]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[2][4][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal:
-
Chemical Waste: All waste containing this compound must be treated as hazardous waste.[1]
-
Solid Waste: Collect unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[1]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[1]
-
Disposal Regulations: Do not dispose of this chemical down the drain or in regular trash.[1][4][6] All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
By adhering to these comprehensive safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring a secure environment for groundbreaking discoveries.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
